4-(Trifluoromethylsulfonyl)anisole
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-methoxy-4-(trifluoromethylsulfonyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O3S/c1-14-6-2-4-7(5-3-6)15(12,13)8(9,10)11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZMRPUPSJOQDBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90344662 | |
| Record name | 4-(Trifluoromethylsulfonyl)anisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90344662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15183-74-1 | |
| Record name | 4-(Trifluoromethylsulfonyl)anisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90344662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to 4-(Trifluoromethylsulfonyl)anisole: Synthesis, Properties, and Strategic Applications
This document provides an in-depth technical overview of 4-(Trifluoromethylsulfonyl)anisole, a key building block in modern medicinal chemistry and materials science. We will move beyond simple procedural descriptions to explore the causal factors influencing synthetic strategies, the nuanced interpretation of its physicochemical properties, and its strategic deployment in research and development. This guide is intended for researchers, synthetic chemists, and drug development professionals who require a comprehensive understanding of this versatile reagent.
Strategic Importance in Molecular Design
This compound, also known as 1-methoxy-4-(trifluoromethylsulfonyl)benzene, occupies a significant position in the chemist's toolbox. Its structure marries two functional groups with powerful and often complementary electronic effects: the strongly electron-withdrawing trifluoromethylsulfonyl (triflone) group and the electron-donating methoxy group.
-
The Trifluoromethylsulfonyl Group (-SO₂CF₃): This moiety is one of the most powerful electron-withdrawing groups used in organic synthesis. Its inclusion in a molecule drastically impacts electronic properties, enhancing metabolic stability and modulating the pKa of nearby functional groups.[1] In drug design, the triflone group can serve as a bioisostere for other groups, improve binding selectivity, and increase lipophilicity, which can influence pharmacokinetic profiles.[1]
-
The Methoxy Group (-OCH₃): As a strong electron-donating group, the methoxy substituent directs electrophilic aromatic substitution to the ortho and para positions. In this molecule, its para relationship to the triflone group creates a "push-pull" electronic system, influencing the molecule's overall reactivity and spectroscopic properties.
The combination of these features makes this compound a valuable intermediate for introducing the trifluoromethylsulfonylphenyl motif into complex target molecules, a common strategy for optimizing the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates.[2][3]
Synthesis: A Deliberate and Controlled Approach
The synthesis of this compound is most reliably achieved via a two-step sequence starting from the corresponding thioether, 4-(trifluoromethylthio)anisole. This method offers high yields and excellent control over the final product, avoiding the harsh conditions or regioselectivity issues that might arise from direct functionalization of anisole.
The logical flow of this synthetic pathway is predicated on the controlled installation of the sulfur-based functional group, followed by a robust oxidation to the desired sulfone oxidation state.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol: Oxidation of 4-(Trifluoromethylthio)anisole
This protocol represents a robust and scalable method for the preparation of the title compound. The choice of meta-chloroperoxybenzoic acid (m-CPBA) as the oxidant is deliberate; it is highly effective for sulfide-to-sulfone oxidations, operates under mild conditions, and the resulting meta-chlorobenzoic acid byproduct is easily removed during workup.
Materials and Equipment:
-
4-(Trifluoromethylthio)anisole
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, addition funnel, ice bath
-
Standard glassware for extraction and purification
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-(trifluoromethylthio)anisole (5.0 g, 1 equivalent) in 100 mL of anhydrous dichloromethane (DCM).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature reaches 0-5 °C. The rationale for cooling is to moderate the exothermic oxidation reaction, preventing potential side reactions and ensuring selectivity.
-
Addition of Oxidant: Slowly add m-CPBA (approximately 2.2 equivalents, accounting for purity) portion-wise or as a solution in DCM via an addition funnel over 30-45 minutes. Maintaining a slow addition rate is critical to control the exotherm.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for one hour, then warm to room temperature and continue stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 2-4 hours).
-
Quenching: Upon completion, cool the reaction mixture again in an ice bath. Carefully quench the excess peroxide by slowly adding saturated aqueous sodium thiosulfate solution (50 mL). Stir vigorously for 15 minutes.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) to remove the m-chlorobenzoic acid byproduct, followed by brine (50 mL).
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization (e.g., from an ethanol/water or hexanes/ethyl acetate mixture) or by flash column chromatography on silica gel to yield this compound as a white solid.
Physicochemical and Spectroscopic Profile
The physical and spectral properties of this compound are direct consequences of its molecular structure. The high molecular weight and polarity imparted by the sulfone group result in a solid state at room temperature, while the aromatic and functional group components give rise to a distinct spectroscopic fingerprint.
Key Physical Properties
| Property | Value | Source |
| IUPAC Name | 1-methoxy-4-(trifluoromethylsulfonyl)benzene | [4] |
| CAS Number | 15183-74-1 | [4] |
| Molecular Formula | C₈H₇F₃O₃S | [4] |
| Molecular Weight | 240.20 g/mol | [4] |
| Appearance | White to off-white solid/crystals | - |
| Melting Point | Not widely reported, estimated >50 °C | - |
Spectroscopic Data Interpretation
The following table summarizes the expected spectral characteristics, which are crucial for confirming the identity and purity of the synthesized compound.
| Spectroscopy | Feature | Expected Chemical Shift / Wavenumber | Rationale |
| ¹H NMR | -OCH₃ (singlet) | ~3.9 ppm | Methoxy protons deshielded by the oxygen atom. |
| Aromatic protons (AA'BB' system) | ~7.1 ppm (d, 2H), ~8.0 ppm (d, 2H) | Protons ortho to the -OCH₃ group are shielded (~7.1 ppm), while protons ortho to the -SO₂CF₃ group are strongly deshielded (~8.0 ppm). | |
| ¹³C NMR | -OC H₃ | ~56 ppm | Typical shift for a methoxy carbon. |
| Aromatic carbons | ~115-165 ppm | The aromatic region will show distinct signals, with the carbon attached to the sulfone group being significantly deshielded. | |
| C F₃ | ~120 ppm (quartet, ¹JC-F ≈ 300-320 Hz) | The carbon is split into a quartet by the three fluorine atoms, with a characteristically large coupling constant.[5] | |
| ¹⁹F NMR | -SO₂CF₃ | ~ -78 ppm (singlet) | The trifluoromethyl group attached to a sulfone typically appears in this region relative to a CFCl₃ standard. |
| IR | S=O stretch (asymmetric & symmetric) | ~1350-1400 cm⁻¹ and ~1150-1200 cm⁻¹ | Strong, characteristic absorptions for the sulfone group. |
| Mass Spec (EI) | Molecular Ion (M⁺) | m/z = 240 | Corresponds to the molecular weight of the compound. |
| Major Fragments | m/z = 171 ([M-CF₃]⁺), 107 | Fragmentation often involves the loss of the stable trifluoromethyl radical.[4] |
Reactivity and Strategic Applications
The utility of this compound stems from its predictable reactivity, which is dominated by the powerful electron-withdrawing nature of the triflone group.
Caption: Key reactivity pathways for this compound.
-
Electrophilic Aromatic Substitution: The aromatic ring is strongly deactivated by the -SO₂CF₃ group, making electrophilic substitution reactions (like nitration or halogenation) extremely difficult and generally impractical.
-
Nucleophilic Aromatic Substitution (SNAr): While the methoxy group is not a canonical leaving group, under forcing conditions with strong nucleophiles, it can be displaced. The strong activation provided by the para-triflone group makes this transformation more feasible than on anisole itself. This allows the core scaffold to be incorporated into larger molecules via ether linkages.
-
O-Demethylation: The methoxy group can be cleaved using strong Lewis acids like boron tribromide (BBr₃) to yield the corresponding phenol, 4-(trifluoromethylsulfonyl)phenol.[6] This phenol is a valuable intermediate itself, allowing for further functionalization through O-alkylation, O-acylation, or conversion to a triflate for cross-coupling reactions.
-
Applications in Drug Discovery: Its primary role is as a synthetic intermediate. Pharmaceutical chemists incorporate the 4-methoxyphenylsulfonyl scaffold into lead compounds to leverage the beneficial properties of the triflone group, such as blocking metabolic oxidation at the para-position and increasing binding affinity through specific interactions.[1][7] The methoxy group provides a handle for either tuning solubility or for later-stage demethylation to reveal a phenol for further diversification.
Safety and Handling
As with any laboratory chemical, proper handling of this compound is essential. While comprehensive toxicological data is not available, compounds of this class should be handled with care.
-
Hazard Classifications: May cause skin, eye, and respiratory system irritation.
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves (nitrile or neoprene), and a lab coat, is required. Work should be conducted in a well-ventilated fume hood.
-
Storage: Store in a cool, dry place away from strong oxidizing agents. The compound is susceptible to hydrolysis under strongly acidic or basic conditions, though it is generally stable under neutral conditions.
References
- BenchChem (n.d.). 4-(Trifluoromethylsulfonyl)aniline. Retrieved from BenchChem. (URL not provided in search results)
-
PubChem (2025). This compound. National Center for Biotechnology Information. [Link]
-
American Chemical Society (n.d.). Kinetic Study of the Metal Triflate Catalyzed Benzoylation of Anisole in an Ionic Liquid. ACS Publications. [Link]
-
Chemistry Stack Exchange (2021). Friedel–Crafts acylation of substituted anisole. [Link]
-
National Center for Biotechnology Information (n.d.). The Three-Component Synthesis of 4-Sulfonyl-1,2,3-triazoles via a Sequential Aerobic Copper-Catalyzed Sulfonylation and Dimroth Cyclization. PubMed Central. [Link]
-
ACS Publications (2023). Synthesis of Azidodifluoromethyl Phenyl Sulfone and Its Use as a Synthetic Equivalent of the Azidodifluoromethyl Anion. The Journal of Organic Chemistry. [Link]
-
PrepChem.com (n.d.). Synthesis of 4-(3-trifluoromethylphenyl)-7-methoxy-1-tetralone. [Link]
-
Chemistry Stack Exchange (2017). Friedel-Crafts reaction of anisole?. [Link]
-
LookChem (n.d.). 4-(Trifluoromethyl)anisole 402-52-8 wiki. [Link]
- AWS (n.d.). Synthesis of Spiro[4.5]trienones by Intramolecular ipso-Halocyclization of 4-(p-Methoxyaryl)-1-alkynes. (URL not provided in search results)
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Reactivity of 4-(Trifluoromethyl)benzenesulfonyl Chloride for Industrial Applications. [Link]
-
PubChem (2025). 4-Trifluoromethanesulfonylphenol. National Center for Biotechnology Information. [Link]
-
The Royal Society of Chemistry (n.d.). Electronic Supplementary Information (ESI) for.... [Link]
-
Organic Syntheses (n.d.). Fluoromethyl phenyl sulfone. [Link]
- Google Patents (n.d.). WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
-
PubMed (2015). Fluorine in drug design: a case study with fluoroanisoles. [Link]
- MDPI (n.d.). Fluorine in drug discovery: Role, design and case studies. (URL not provided in search results)
-
MDPI (n.d.). Recent Advances on the Halo- and Cyano-Trifluoromethylation of Alkenes and Alkynes. [Link]
- Google Patents (n.d.). CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride.
-
Course Hero (2006). Friedel-Crafts Acylation of Anisole. [Link]
-
ResearchGate (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]
-
National Center for Biotechnology Information (n.d.). Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry. PubMed Central. [Link]
-
Wiley Online Library (2025). Electrochemical Trifluoromethylchlorosulfonylation of Alkenes via Copper-Mediated SO2Cl Radical Transfer. [Link]
-
ResearchGate (n.d.). Engineering aspects of oxidation of 4-Methylanisole. [Link]
-
MDPI (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
Beilstein Journals (2017). CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na. [Link]
-
ResearchGate (n.d.). FT-IR spectra of control and treated anisole. [Link]
-
Beilstein Journals (n.d.). CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation.... [Link]
-
RSC Publishing (n.d.). Reactions of lead(IV). Part XXII. Radical-initiated oxidation of anisole. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Fluorine in drug design: a case study with fluoroanisoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. This compound | C8H7F3O3S | CID 598639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. 4-Trifluoromethanesulfonylphenol | C7H5F3O3S | CID 14857426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to 4-(Trifluoromethylsulfonyl)anisole (CAS Number: 15183-74-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(Trifluoromethylsulfonyl)anisole, a fluorinated aromatic compound of significant interest in synthetic and medicinal chemistry. The document delves into its chemical identity, physicochemical properties, reactivity, potential applications as a synthetic intermediate, and essential safety and handling protocols. The unique electronic properties conferred by the trifluoromethylsulfonyl and methoxy groups make this compound a valuable building block in the design of novel bioactive molecules and functional materials. This guide is intended to serve as a key resource for researchers and professionals engaged in organic synthesis and drug discovery.
Chemical Identity and Molecular Structure
This compound, registered under CAS number 15183-74-1, is a substituted aromatic ether. Its systematic IUPAC name is 1-methoxy-4-((trifluoromethyl)sulfonyl)benzene. The molecule incorporates a methoxy group (-OCH₃) and a potent electron-withdrawing trifluoromethylsulfonyl group (-SO₂CF₃) attached to a benzene ring at the para position.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 15183-74-1 |
| IUPAC Name | 1-methoxy-4-((trifluoromethyl)sulfonyl)benzene |
| Synonyms | This compound, 1-Methoxy-4-(trifluoromethylsulfonyl)benzene, Anisole, 4-(trifluoromethylsulfonyl)- |
| Molecular Formula | C₈H₇F₃O₃S[1] |
| Molecular Weight | 240.20 g/mol [1] |
| InChI Key | YZMRPUPSJOQDBS-UHFFFAOYSA-N[1] |
| SMILES | COC1=CC=C(C=C1)S(=O)(=O)C(F)(F)F[1] |
The presence of the trifluoromethyl group (-CF₃) significantly influences the electronic properties of the sulfonyl group, making the trifluoromethylsulfonyl group one of the strongest electron-withdrawing groups in organic chemistry.[2] This, in turn, profoundly affects the reactivity of the aromatic ring.
Physicochemical and Spectroscopic Properties
Experimentally determined physical properties for this compound are not extensively reported in publicly available literature. However, based on its structure and data for analogous compounds, certain properties can be predicted.
Table 2: Physicochemical Properties
| Property | Value/Information | Source |
| Physical State | Expected to be a solid at room temperature | Inferred from related compounds |
| Melting Point | Not available. For comparison, 4-(Trifluoromethylsulfonyl)aniline has a melting point of 96 °C.[3][4] | [3][4] |
| Boiling Point | Not available. Predicted to be high due to its molecular weight and polarity. For comparison, 4-(Trifluoromethoxy)anisole has a boiling point of 164 °C. | |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Sparingly soluble in non-polar solvents and water. | Inferred from structural features |
| XLogP3 | 2.7 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 6 | [1] |
Spectroscopic Data:
Spectroscopic data is crucial for the identification and characterization of this compound. Available data from spectral databases includes:
-
¹⁹F NMR: The presence of the -CF₃ group will give a characteristic signal in the ¹⁹F NMR spectrum.[1]
-
GC-MS: Gas chromatography-mass spectrometry data can be used to determine the molecular weight and fragmentation pattern.[1]
-
IR Spectroscopy: The infrared spectrum will show characteristic absorption bands for the C-O-C ether linkage, the S=O bonds of the sulfonyl group, and the C-F bonds of the trifluoromethyl group.[1]
Reactivity and Synthetic Profile
The reactivity of this compound is dictated by the interplay of the electron-donating methoxy group and the powerfully electron-withdrawing trifluoromethylsulfonyl group.
Electrophilic Aromatic Substitution
The methoxy group is an ortho-, para-directing and activating group in electrophilic aromatic substitution (EAS) reactions.[5] Conversely, the trifluoromethylsulfonyl group is a meta-directing and strongly deactivating group.[2] In this compound, the para position is blocked. Therefore, electrophilic substitution is expected to occur at the positions ortho to the methoxy group (positions 2 and 6). The strong deactivating effect of the trifluoromethylsulfonyl group will likely necessitate forcing reaction conditions for EAS to proceed.
Caption: Influence of substituents on electrophilic aromatic substitution.
Nucleophilic Aromatic Substitution
The presence of the strongly electron-withdrawing trifluoromethylsulfonyl group activates the aromatic ring towards nucleophilic aromatic substitution (SNAᵣ). This makes the positions ortho and meta to this group susceptible to attack by nucleophiles, potentially leading to the displacement of a suitable leaving group if one were present on the ring.
Synthesis
A plausible synthetic route to this compound involves the oxidation of the corresponding thioether. A general, two-step protocol is outlined below.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 4-(Trifluoromethylthio)anisole
-
To a solution of 4-methoxythiophenol in a suitable aprotic solvent (e.g., DMF or acetonitrile), add a base such as potassium carbonate.
-
Stir the mixture at room temperature for 30 minutes.
-
Introduce a trifluoromethylating agent, such as trifluoromethyl iodide (CF₃I) or a Togni reagent, to the reaction mixture.
-
Allow the reaction to proceed at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or GC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-(trifluoromethylthio)anisole.
Step 2: Oxidation to this compound
-
Dissolve the 4-(trifluoromethylthio)anisole from Step 1 in a suitable solvent such as dichloromethane or acetic acid.
-
Cool the solution in an ice bath.
-
Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid, portion-wise to the solution.
-
Stir the reaction mixture at room temperature until the oxidation is complete (monitor by TLC or GC-MS).
-
Quench any excess oxidizing agent with a reducing agent (e.g., sodium thiosulfate solution).
-
Extract the product with an organic solvent.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield this compound. Further purification can be achieved by recrystallization or column chromatography.
Caption: Proposed synthetic workflow for this compound.
Applications in Research and Development
The incorporation of trifluoromethyl and related fluoroalkyl groups is a well-established strategy in medicinal chemistry to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[6][7][8][9] this compound serves as a valuable building block for introducing the 4-methoxyphenylsulfonyl moiety, which can be further functionalized.
Potential Applications:
-
Pharmaceutical Synthesis: As an intermediate in the synthesis of complex molecules with potential biological activity. The trifluoromethylsulfonyl group can act as a bioisostere for other functional groups and can improve the pharmacokinetic profile of a drug candidate.[2][6]
-
Agrochemical Development: Similar to pharmaceuticals, the introduction of fluorinated moieties can enhance the efficacy and stability of pesticides and herbicides.[10]
-
Materials Science: The unique electronic properties of this compound may be exploited in the synthesis of functional materials with specific optical or electronic characteristics.
Safety and Handling
This compound should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE) should be worn.
Table 3: Hazard and Precautionary Statements
| Category | Information |
| Pictograms | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Skin Contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.
Handling and Storage:
-
Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.
-
Storage: Keep the container tightly closed in a dry and well-ventilated place. Store in a cool place.
Conclusion
This compound is a fluorinated aromatic compound with a unique combination of functional groups that make it a valuable tool for synthetic chemists. Its strong electron-withdrawing trifluoromethylsulfonyl group and the directing effects of the methoxy group offer a range of possibilities for further chemical transformations. While its primary utility lies as an intermediate in the synthesis of pharmaceuticals and agrochemicals, its distinct electronic properties may also find applications in materials science. Proper safety precautions are essential when handling this compound. This guide provides a foundational understanding of its properties and potential, encouraging further exploration of its synthetic utility.
References
-
4-(Trifluoromethylsulfonyl)aniline 95 473-27-8 - Sigma-Aldrich.
-
Substituent effects on the reactions of aromatic triflones with para-X-anilines in methanol: Low intrinsic reactivity and transition state imbalances | Semantic Scholar.
-
Electrophilic Aromatic Substitution - ResearchGate.
-
4-(Trifluoromethoxy)anisole - Chem-Impex.
-
473-27-8(4-(TRIFLUOROMETHYLSULFONYL)ANILINE) Product Description - ChemicalBook.
-
4-(trifluorométhoxy)anisole - Chem-Impex.
-
This compound | C8H7F3O3S | CID 598639 - PubChem.
-
4-(Trifluoromethoxy)anisole 98 710-18-9 - Sigma-Aldrich.
-
Electrophilic aromatic directing groups - Wikipedia.
-
1-METHOXY-4-TRIFLUOROMETHANESULFONYL-BENZENE | 15183-74-1.
-
4-(Trifluoromethyl)anisole | 402-52-8 - ChemicalBook.
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central.
-
4-(Trifluoromethyl)anisole | 402-52-8 - ChemicalBook.
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI.
-
(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - ResearchGate.
-
Aromatic Synthesis (3) – Sulfonyl Blocking Groups - Master Organic Chemistry.
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed.
-
WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents.
-
The role of fluorine in medicinal chemistry | Request PDF - ResearchGate.
Sources
- 1. This compound | C8H7F3O3S | CID 598639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-(トリフルオロメチルスルホニル)アニリン 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 473-27-8 CAS MSDS (4-(TRIFLUOROMETHYLSULFONYL)ANILINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chemimpex.com [chemimpex.com]
Physical and chemical properties of 1-methoxy-4-(trifluoromethylsulfonyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1-methoxy-4-(trifluoromethylsulfonyl)benzene, a versatile building block in modern organic synthesis and medicinal chemistry. We will delve into its physical and chemical properties, synthesis, reactivity, and its burgeoning role in the development of novel therapeutics. This document is designed to be a practical resource, offering not just data, but also the scientific rationale behind the experimental choices.
Introduction: A Molecule of Growing Significance
1-Methoxy-4-(trifluoromethylsulfonyl)benzene, also known as 4-methoxyphenyl trifluoromethyl sulfone, is an aromatic compound featuring a methoxy group and a potent electron-withdrawing trifluoromethylsulfonyl group. This unique combination of substituents imparts a distinct electronic character to the benzene ring, making it a valuable synthon for introducing the trifluoromethylsulfonyl moiety into more complex molecular architectures. The trifluoromethylsulfonyl group is of particular interest in drug discovery due to its ability to enhance metabolic stability, improve binding affinity to biological targets, and modulate pharmacokinetic properties.
Physicochemical Properties
A thorough understanding of the physical properties of a compound is fundamental to its application in research and development. The following table summarizes the key physicochemical data for 1-methoxy-4-(trifluoromethylsulfonyl)benzene.
| Property | Value | Source(s) |
| CAS Number | 15183-74-1 | [1][2] |
| Molecular Formula | C₈H₇F₃O₃S | [1] |
| Molecular Weight | 240.2 g/mol | [1] |
| Appearance | White to off-white solid | |
| Melting Point | Data not consistently available in search results. | |
| Boiling Point | Data not consistently available in search results. | |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. Sparingly soluble in water. |
Note: Experimental values for melting and boiling points are not consistently reported in publicly available literature. Researchers should determine these values experimentally for their specific samples.
Synthesis and Elucidation
The synthesis of 1-methoxy-4-(trifluoromethylsulfonyl)benzene can be approached through several routes. A common and effective method involves the oxidation of the corresponding sulfide, 1-methoxy-4-(trifluoromethylthio)benzene.
Synthetic Workflow: Oxidation of a Thioether Precursor
A reliable method for the preparation of 1-methoxy-4-(trifluoromethylsulfonyl)benzene involves a two-step process starting from 4-methoxythiophenol.
Sources
A Technical Guide to 4-(Trifluoromethylsulfonyl)anisole: Structure, Properties, and Analytical Characterization
Introduction
4-(Trifluoromethylsulfonyl)anisole, also known by its IUPAC name 1-methoxy-4-(trifluoromethylsulfonyl)benzene, is a fluorinated aromatic sulfone of significant interest in synthetic and medicinal chemistry. This compound serves as a valuable building block, integrating two key functional groups onto a benzene ring: the methoxy group (an electron-donating ether) and the trifluoromethylsulfonyl group. The latter, often referred to as a triflone group, is one of the most powerful electron-withdrawing groups in organic chemistry.
The trifluoromethyl (CF₃) moiety is a well-established bioisostere for other groups and is frequently incorporated into drug candidates to enhance metabolic stability, increase lipophilicity, and improve binding affinity.[1] Similarly, the sulfone functional group is a cornerstone in drug design, present in a wide array of FDA-approved pharmaceuticals.[2] The combination of these features in this compound makes it a versatile reagent for creating complex molecules with tailored physicochemical and pharmacological properties, particularly for researchers in drug development and materials science. This guide provides an in-depth overview of its molecular structure, properties, and a validated analytical workflow for its characterization.
Molecular Structure and Physicochemical Properties
Chemical Structure Analysis
The structure of this compound consists of a central benzene ring substituted at the 1 and 4 (para) positions.
-
Anisole Moiety: The methoxy group (-OCH₃) attached to the ring forms an anisole structure. The oxygen atom's lone pairs can donate electron density into the aromatic system through resonance, influencing the ring's reactivity.
-
Trifluoromethylsulfonyl Group (-SO₂CF₃): This is a powerful electron-withdrawing group due to the combined inductive effects of the highly electronegative oxygen and fluorine atoms. This group significantly lowers the electron density of the aromatic ring and increases the metabolic stability of the molecule.[1]
The formal chemical identity is established by the following identifiers:
-
IUPAC Name: 1-methoxy-4-(trifluoromethylsulfonyl)benzene[3]
-
CAS Number: 15183-74-1[3]
-
Molecular Formula: C₈H₇F₃O₃S[3]
-
SMILES: COC1=CC=C(C=C1)S(=O)(=O)C(F)(F)F[3]
Molecular Weight
Based on its atomic composition, the molecular weight of this compound is calculated as:
Physicochemical Data Summary
| Property | Value | Source |
| Molecular Weight | 240.20 g/mol | PubChem[3] |
| Molecular Formula | C₈H₇F₃O₃S | PubChem[3] |
| XLogP3 | 2.7 | PubChem (Computed)[3] |
| Hydrogen Bond Donor Count | 0 | PubChem (Computed)[3] |
| Hydrogen Bond Acceptor Count | 6 | PubChem (Computed)[3] |
XLogP3 is a computed measure of hydrophobicity. A value of 2.7 suggests moderate lipophilicity, a key parameter for membrane permeability in drug candidates.
Significance in Research and Development
The utility of this compound in advanced chemical synthesis stems directly from the properties conferred by its functional groups. The trifluoromethylsulfonyl group acts as a stable and potent electron sink, which can activate the aromatic ring for specific types of reactions, such as nucleophilic aromatic substitution, or modify the electronic properties of a final target molecule.
In drug discovery, the strategic incorporation of a trifluoromethyl group is a common tactic to block metabolic pathways.[1] By replacing a hydrogen atom on an aromatic ring with a CF₃ group, or a group containing it, chemists can prevent enzymatic oxidation at that site, often leading to a longer biological half-life for the drug. The sulfone group itself is a key structural motif in numerous therapeutics, valued for its chemical stability and its ability to act as a hydrogen bond acceptor.
Analytical Workflow and Characterization
Overview of Techniques
A multi-faceted approach is required for the unambiguous identification and quantification of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would be used to identify the protons on the aromatic ring and the methoxy group. ¹³C NMR would identify each unique carbon atom. Critically, ¹⁹F NMR is exceptionally useful for confirming the presence and purity of the trifluoromethyl group, which would appear as a sharp singlet in a well-defined spectral region.
-
Mass Spectrometry (MS): Coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), this technique confirms the molecular weight and provides fragmentation patterns that act as a structural fingerprint.
-
Infrared (IR) Spectroscopy: IR analysis would confirm the presence of key functional groups, including the strong S=O stretches characteristic of the sulfone group (typically in the 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ regions) and C-O stretches from the ether linkage.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the gold standard for assessing the purity and quantifying the concentration of aromatic sulfones in research and quality control settings.[4]
Detailed Protocol: HPLC-UV Method for Purity Assessment and Quantification
This protocol describes a robust, self-validating method for analyzing this compound based on established methodologies for aromatic sulfones.[4]
Objective: To determine the purity of a sample and quantify its concentration against a reference standard.
1. Instrumentation and Materials:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) or variable wavelength UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Reference Standard: this compound, >99% purity.
-
Solvents: HPLC-grade acetonitrile and ultrapure water.
-
Modifier: Trifluoroacetic acid (TFA) or acetic acid.
2. Chromatographic Conditions:
-
Mobile Phase A: Ultrapure water with 0.1% Acetic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Acetic Acid.
-
Gradient Elution:
-
0-2 min: 30% B
-
2-10 min: Linear gradient from 30% to 85% B
-
10-12 min: Hold at 85% B
-
12.1-15 min: Return to 30% B (re-equilibration).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm (Aromatic sulfones typically have strong absorbance in this region).
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Stock Standard Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 5, 15, 25, 50, 100 µg/mL) by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water. This validates linearity.
-
Sample Solution (~15 µg/mL): Accurately weigh ~1.5 mg of the test sample into a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
4. System Validation and Analysis:
-
Specificity: Inject a blank (diluent) to ensure no interfering peaks are present at the analyte's retention time.
-
Linearity: Inject the calibration standards in triplicate. Plot the peak area versus concentration and calculate the coefficient of determination (R²), which must be >0.999 for a valid linear relationship.
-
Analysis: Inject the sample solution. The purity can be determined by the area percent method. The concentration can be calculated from the linear regression equation derived from the calibration curve.
Workflow Visualization
The following diagram illustrates the logical flow of the HPLC analytical protocol.
Caption: Workflow for HPLC-UV analysis of this compound.
Safety and Handling
As a laboratory chemical, this compound requires careful handling in a controlled environment.
-
Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves, and eye/face protection (safety glasses or goggles).[4]
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing fumes.[4]
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Keep away from sources of ignition.[4]
-
Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances.[4]
-
First Aid:
-
Skin Contact: Wash with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.
-
Inhalation: Remove to fresh air and keep at rest in a position comfortable for breathing.
-
In all cases of exposure, seek medical attention if you feel unwell.[4]
-
Conclusion
This compound is a synthetically valuable compound that combines the beneficial properties of both the sulfone and trifluoromethyl groups. Its strong electron-withdrawing nature and potential for enhancing metabolic stability make it an attractive building block for designing next-generation pharmaceuticals and advanced materials. Proper characterization using standard analytical techniques such as NMR, MS, and a validated HPLC method is essential to ensure its quality and suitability for these demanding applications. Adherence to strict safety protocols is mandatory for handling this and all laboratory reagents.
References
- AK Scientific, Inc. Safety Data Sheet: this compound. [URL: https://www.aksci.com/sds/SR0258.pdf]
- PubChem. Compound Summary for CID 598639, this compound. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/598639]
- Matulková, I., & Pechová, H. (1994). Separation and Determination of Some Aromatic Sulfones by Reversed-Phase High-Performance Liquid Chromatography. Collection of Czechoslovak Chemical Communications, 59(3), 568-578. [URL: https://cccc.uochb.cas.cz/59/3/0568/]
- Sigma-Aldrich. Product Page: 4-(Trifluoromethylsulfonyl)aniline. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/481920]
- Walsh, M. K., & Shintani, H. (2011). HPLC Analysis and Identification of Compounds Inhibiting Bacterial Growth in Ozone Gas Sterilized Polysulfone and Polycarbonate. AAPS PharmSciTech, 12(3), 855–862. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3167254/]
- Colomé, L. M., et al. (2017). Validation of analytical method by HPLC for determination of dapsone in polymeric nanocapsules based on crude rice brain oil. Journal of Applied Pharmaceutical Science, 7(7), 163-169. [URL: https://japsonline.com/admin/php/uploads/2425_pdf.pdf]
- Zhou, Y., et al. (2019). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current Topics in Medicinal Chemistry, 19(21), 1886-1907. [URL: https://pubmed.ncbi.nlm.nih.gov/31455209/]
- O'Hagan, D. (2020). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 25(22), 5345. [URL: https://www.mdpi.com/1420-3049/25/22/5345]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C8H7F3O3S | CID 598639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CCCC 1994, Volume 59, Issue 3, Abstracts pp. 569-574 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
A Guide to Trifluoromethylating Agents: From Harsh Beginnings to Modern Precision
Abstract
The trifluoromethyl (CF3) group is a cornerstone functional group in modern medicinal chemistry and materials science, capable of profoundly enhancing the metabolic stability, bioavailability, and binding affinity of molecules.[1][2] This guide provides an in-depth exploration of the discovery and historical evolution of the reagents used to install this pivotal group. We will journey from the early, harsh industrial methods to the development of nuanced and sophisticated nucleophilic, electrophilic, and radical reagents that now populate the synthetic chemist's toolkit. This text serves as a technical resource for researchers and drug development professionals, offering field-proven insights, comparative data, and detailed protocols to enable the strategic application of trifluoromethylation chemistry.
Introduction: The Strategic Importance of the Trifluoromethyl Group
The incorporation of a trifluoromethyl group into a molecular scaffold is a well-established strategy for optimizing drug candidates.[2] Its potent electron-withdrawing nature and high lipophilicity, with a Hansch-Fujita π constant of +0.88, can dramatically alter a molecule's physicochemical properties.[1][2] The C-F bond is one of the strongest in organic chemistry, making the CF3 group highly resistant to metabolic degradation, thereby increasing a drug's in vivo half-life.[1] Notable pharmaceuticals such as the antidepressant Fluoxetine (Prozac) and the anti-inflammatory Celecoxib (Celebrex) owe their efficacy in part to the presence of a trifluoromethyl group.[3] The journey to install this seemingly simple functional group, however, has been a long and complex one, marked by significant chemical innovation.
The Early Era: Halogen Exchange and its Limitations
The earliest methods for producing trifluoromethylated compounds were not subtle. One of the foundational industrial processes was the Swarts reaction , first described by Frédéric Swarts in 1892.[4][5] This reaction involves a halogen exchange, typically converting trichloromethyl groups (-CCl3) into trifluoromethyl groups using harsh reagents like antimony trifluoride (SbF3), often in the presence of antimony pentachloride (SbCl5) as a catalyst.[4][6]
While effective for producing bulk chemicals like benzotrifluoride from benzotrichloride, the Swarts reaction and similar methods suffered from severe limitations for complex molecule synthesis.[7] The conditions were brutally harsh, requiring high temperatures and corrosive reagents incompatible with most functional groups found in pharmaceuticals and other fine chemicals. This lack of selectivity was a major barrier, necessitating the development of milder, more precise chemical tools.
The Nucleophilic Revolution: The Ruppert-Prakash Reagent
A paradigm shift occurred in 1984 with the introduction of trifluoromethyltrimethylsilane (TMSCF3) by Ingo Ruppert.[8][9] Its popularization and development by G. K. Surya Prakash led to its common name, the Ruppert-Prakash reagent .[9] This compound serves as a source of a nucleophilic "CF3-" equivalent, a conceptual breakthrough that opened the door to installing the trifluoromethyl group with surgical precision onto electrophilic centers like aldehydes and ketones.
The genius of the Ruppert-Prakash reagent lies in its activation mechanism. It is inert on its own but, in the presence of a catalytic amount of a nucleophilic activator (typically a fluoride source like tetrabutylammonium fluoride, TBAF), it generates a highly reactive trifluoromethide anion (CF3-).[10] This allows for controlled, mild reactions with a wide array of functional groups, a stark contrast to the brute-force methods of the past.
Mechanism of Action: Ruppert-Prakash Reagent
The reaction proceeds via an anionic chain reaction:
-
Initiation: A nucleophilic initiator (Nu-), such as fluoride, attacks the silicon atom of TMSCF3. This forms an unstable pentacoordinate siliconate intermediate.[10]
-
Propagation: The intermediate fragments, releasing the trifluoromethide anion (CF3-). This anion then attacks an electrophile (e.g., a carbonyl carbon). The resulting trifluoromethylated alkoxide then reacts with another molecule of TMSCF3, transferring the silyl group and regenerating the trifluoromethide anion to continue the chain.[10]
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368", fontcolor="#202124"];
} Mechanism of the Ruppert-Prakash Reagent.
The Electrophilic Counterparts: Togni and Umemoto Reagents
While nucleophilic reagents were transformative, chemistry demanded a solution for trifluoromethylating nucleophiles, such as enolates, arenes, and thiols. This need spurred the development of stable, easy-to-handle electrophilic trifluoromethylating agents, which act as a source of a "CF3+" equivalent.
Yagupolskii's Pioneering Work
The first effective electrophilic trifluoromethylating agent, a diaryl(trifluoromethyl)sulfonium salt, was reported by Yagupolskii and co-workers in 1984.[11] While groundbreaking, these early reagents were often highly reactive and sensitive to moisture.[12]
Umemoto Reagents
Building on this concept, Teruo Umemoto developed a series of powerful and more stable S-(trifluoromethyl)dibenzoheterocyclic salts in the 1990s.[13][14] These compounds, now known as Umemoto's reagents , offered tunable reactivity based on the heteroatom (sulfur, selenium, tellurium) and substituents on the aromatic rings.[14][15] They proved effective for the trifluoromethylation of a wide range of nucleophiles and are commercially available, solid reagents.[13]
Togni Reagents
In 2006, Antonio Togni and his group introduced a new class of hypervalent iodine(III)-CF3 compounds.[16][17] These reagents, particularly the commercially available Togni Reagent II , are now among the most widely used electrophilic sources of the CF3 group.[16][17] They are valued for their high functional group compatibility, predictable selectivity, and effectiveness in trifluoromethylating carbon, sulfur, and other heteroatom nucleophiles under mild conditions.[16]
dot graph G { layout=neato; node [shape=box, style="rounded,filled", fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368", fontcolor="#202124"];
} Classification of Modern Trifluoromethylating Agents.
The Radical Frontier: Photoredox Catalysis
The most recent revolution in trifluoromethylation has been the advent of radical-based methods, largely driven by the emergence of visible-light photoredox catalysis.[18][19] This strategy uses a photocatalyst, such as a ruthenium or iridium complex, that becomes a potent oxidant or reductant upon excitation by visible light (e.g., from a simple household light bulb).[20][21]
This excited photocatalyst can then engage with a CF3 source, like trifluoroiodomethane (CF3I) or sodium trifluoromethanesulfinate (Langlois' reagent), through a single-electron transfer (SET) process to generate a trifluoromethyl radical (•CF3).[22][23][24] This highly reactive radical can then add to alkenes, alkynes, or arenes, enabling the direct C-H trifluoromethylation of unactivated substrates—a previously formidable challenge.[21][23] These methods are prized for their exceptionally mild conditions and broad functional group tolerance, making them ideal for the late-stage functionalization of complex molecules in drug discovery.[21][25]
Comparative Overview of Reagent Classes
The choice of trifluoromethylating agent is dictated by the nature of the substrate and the desired transformation. The table below provides a high-level comparison.
| Reagent Class | Polarity | Key Examples | Typical Substrates | Advantages |
| Nucleophilic | "CF3-" | Ruppert-Prakash Reagent (TMSCF3) | Aldehydes, Ketones, Imines | High reactivity with electrophiles; well-established protocols. |
| Electrophilic | "CF3+" | Togni Reagents, Umemoto Reagents | Enolates, Arenes, Heterocycles, Thiols | Shelf-stable solids; high functional group tolerance.[13] |
| Radical | "CF3•" | CF3I, CF3SO2Na (Langlois' Reagent) | Alkenes, Alkynes, Unactivated Arenes | Extremely mild conditions; enables direct C-H functionalization.[21][23] |
Experimental Protocol: Electrophilic Trifluoromethylation of a β-Ketoester using Togni Reagent II
This protocol is a representative example of a common application for modern electrophilic trifluoromethylating agents.
Objective: To synthesize ethyl 2-acetyl-2-(trifluoromethyl)-3-oxobutanoate.
Materials:
-
Ethyl acetoacetate (1.0 equiv)
-
Togni Reagent II (1.1 equiv)[17]
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (N2 or Ar), add anhydrous THF.
-
Enolate Formation: Cool the flask to 0 °C in an ice bath. Carefully add sodium hydride in portions to the stirred solvent.
-
Slowly add ethyl acetoacetate dropwise to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the sodium enolate.
-
Trifluoromethylation: Add Togni Reagent II in one portion to the reaction mixture.
-
Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Once the starting material is consumed, carefully quench the reaction by slowly adding saturated aqueous NH4Cl at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude residue by flash column chromatography on silica gel to yield the pure trifluoromethylated product.
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} Workflow for Electrophilic Trifluoromethylation.
Conclusion and Future Outlook
The history of trifluoromethylating agents is a compelling story of chemical progress, moving from indiscriminate, harsh reactions to a suite of elegant and precise tools. The development of nucleophilic, electrophilic, and radical reagents has empowered chemists to install the CF3 group into nearly any desired molecular context. This has had a profound impact on drug discovery, allowing for the rapid generation of analogues with improved pharmacokinetic properties.[1] The future will likely focus on developing even more efficient, catalytic, and enantioselective methods, further expanding the synthetic toolbox and accelerating the development of next-generation pharmaceuticals and advanced materials.[7]
References
- Photoredox catalyzed reductive trifluoromethylation of imines via a radical umpolung strategy. Chemical Communications (RSC Publishing).
- The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry. Benchchem.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.
- Swarts fluorination. Wikipedia.
- Trifluoromethylation of Alkenes by Visible Light Photoredox Catalysis. ACS Publications.
- Swarts reaction mechanism. BYJU'S.
- Trifluoromethyl group. Wikipedia.
- Chemistry Swarts Reaction. sathee jee.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed.
- Swarts Reaction. Unacademy.
- The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. PMC - NIH.
- Define the Swarts reaction. CK-12 Foundation.
- Togni Reagent II. Enamine.
- Fine Design of Photoredox Systems for Catalytic Fluoromethylation of Carbon–Carbon Multiple Bonds. Accounts of Chemical Research - ACS Publications.
- Togni reagent. Enamine.
- Photoredox-Catalyzed Trifluoromethylation. Thieme.
- Trifluoromethylation. Wikipedia.
- 1.5 Radical Trifluoromethylation. ResearchGate.
- Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry.
- Togni reagent II. Wikipedia.
- Fluoroalkylation: Expansion of Togni Reagents. Sigma-Aldrich.
- Electrophilic Fluorination. Bryn Mawr College.
- Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. NIH.
- Radical trifluoromethylation. ResearchGate.
- Radical trifluoromethylation. Chemical Society Reviews (RSC Publishing).
- Remote Radical Trifluoromethylation: A Unified Approach to the Selective Synthesis of γ-Trifluoromethyl α,β-Unsaturated Carbonyl Compounds. Organic Letters - ACS Publications.
- Recent Trifluoromethylation Reactions. A Mini Review Paper. Oriental Journal of Chemistry.
- Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV). NIH.
- Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Macmillan Group - Princeton University.
- A chronological evolution of trifluoromethylating agent. ResearchGate.
- A Comparative Guide to Trifluoromethylation Reagents: Umemoto's Reagents vs. Dimethylsulfonio(trifluoro)boranuide. Benchchem.
- Carbon Trifluoromethylation (IOC 49). YouTube.
- (PDF) Catalysis for Fluorination and Trifluoromethylation. ResearchGate.
- Ruppert-Prakash Reagent (TMSCF3) - the thorny path from the rare to common use source of difluorocarbene. American Chemical Society.
- Difluorocarbene-Mediated Cascade Cyclization: The Multifunctional Role of Ruppert-Prakash Reagent. Organic Chemistry Portal.
- The Ruppert-Prakash Reagent: A Comprehensive Technical Guide to its Mechanism of Action in Trifluoromethylation. Benchchem.
- Trifluoromethyltrimethylsilane. Wikipedia.
- Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent). Sigma-Aldrich.
- New Electrophilic Trifluoromethylating Agents. The Journal of Organic Chemistry.
- Advances in the Development of Trifluoromethoxylation Reagents. MDPI.
- Umemoto's Reagent II : A Powerful and Thermally Stable Trifluoromethylating Agent. TCI Deutschland GmbH.
- Mes-Umemoto reagent. Enamine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 3. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 4. Swarts fluorination - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. Swarts Reaction [unacademy.com]
- 7. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 8. Trifluoromethyltrimethylsilane - Wikipedia [en.wikipedia.org]
- 9. Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent) [sigmaaldrich.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Togni Reagent II - Enamine [enamine.net]
- 17. Togni reagent II - Wikipedia [en.wikipedia.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. macmillan.princeton.edu [macmillan.princeton.edu]
- 22. Photoredox catalyzed reductive trifluoromethylation of imines via a radical umpolung strategy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
- 24. youtube.com [youtube.com]
- 25. pubs.acs.org [pubs.acs.org]
The Trifluoromethylsulfonyl Group: A Technical Guide to a Super Electron-Withdrawing Moiety
For Immediate Release
A Deep Dive into the Physicochemical Properties and Synthetic Applications of the Trifluoromethylsulfonyl Group for Advanced Research and Development
Executive Summary
The trifluoromethylsulfonyl group, often referred to as the triflyl group, stands as one of the most potent electron-withdrawing substituents utilized in organic synthesis.[1] Its remarkable ability to modulate the electronic properties of a molecule stems from a powerful combination of inductive and resonance effects. This guide will navigate the theoretical underpinnings of its electron-withdrawing capacity, detail the experimental protocols for its characterization, and showcase its strategic deployment in drug design and materials science, thereby providing a holistic understanding for both seasoned experts and newcomers to the field.
The Genesis of Potent Electron Withdrawal: Unpacking the Electronic Effects
The exceptional electron-withdrawing strength of the trifluoromethylsulfonyl group is a direct consequence of the synergistic interplay between the highly electronegative fluorine atoms and the sulfonyl group.
Inductive Effect (-I): The three fluorine atoms, being the most electronegative elements, exert a strong inductive pull on the electrons of the C-F bonds. This effect is transmitted through the sigma bond framework, rendering the trifluoromethyl group highly electron-deficient. This, in turn, enhances the electronegativity of the sulfur atom, which then withdraws electron density from the rest of the molecule.[2]
Mesomeric Effect (-M): While the inductive effect is paramount, the sulfonyl group also contributes through a resonance or mesomeric effect. The sulfur atom can expand its octet and accommodate additional electron density in its d-orbitals, further delocalizing and stabilizing negative charge from an attached π-system.
Caption: Visualization of the inductive (-I) and mesomeric (-M) electron-withdrawing effects of the trifluoromethylsulfonyl group.
Quantifying the Pull: Experimental Determination of Electron-Withdrawing Strength
The electron-withdrawing capacity of a substituent is not merely a qualitative concept; it can be precisely quantified through established physical organic chemistry principles. The Hammett and Taft equations provide a framework for this characterization.[3]
Hammett and Taft Parameters
The Hammett equation (log(K/K₀) = σρ) and the Taft equation (log(k/k₀) = ρσ + δEs) are linear free-energy relationships that correlate reaction rates and equilibrium constants with substituent electronic (σ, σ*) and steric (Es) parameters.[3][4] The trifluoromethylsulfonyl group exhibits large positive σ values, indicative of its potent electron-withdrawing nature.
| Parameter | Value | Interpretation |
| σ_m | 0.76 | Strong electron withdrawal through inductive effects. |
| σ_p | 0.93 | Very strong electron withdrawal through combined inductive and resonance effects. |
| σ * | 1.32 | Significant inductive electron withdrawal in aliphatic systems. |
Note: The values presented are representative and may vary slightly depending on the specific reaction and conditions.
Experimental Protocol: Determination of Hammett Parameters
A common method for determining Hammett parameters involves measuring the pKa of a series of substituted benzoic acids.
Step-by-Step Methodology:
-
Synthesis: Synthesize a series of meta- and para-substituted benzoic acids, including the trifluoromethylsulfonyl-substituted analogue.
-
Purification: Purify all synthesized compounds to a high degree of purity, typically confirmed by NMR spectroscopy and melting point analysis.
-
pKa Measurement: Determine the pKa of each benzoic acid derivative using potentiometric titration with a standardized base (e.g., NaOH) in a suitable solvent system (e.g., 50% ethanol/water).
-
Data Analysis: Plot the measured pKa values against the known Hammett σ values for the substituents (excluding the trifluoromethylsulfonyl group).
-
Correlation: A linear regression of this plot yields the reaction constant (ρ).
-
Calculation: The σ value for the trifluoromethylsulfonyl group can then be calculated from the measured pKa of the trifluoromethylsulfonyl-substituted benzoic acid and the determined ρ value using the Hammett equation.
Caption: Experimental workflow for the determination of Hammett substituent constants.
Applications in Drug Discovery and Development
The introduction of a trifluoromethylsulfonyl group can profoundly and beneficially alter the properties of a drug candidate.[5][6]
Modulation of pKa and Bioavailability
By virtue of its strong electron-withdrawing nature, the trifluoromethylsulfonyl group can significantly lower the pKa of nearby acidic or basic functional groups.[7] This modulation of ionization state can be critical for optimizing a drug's solubility, membrane permeability, and ultimately, its oral bioavailability. For instance, lowering the pKa of an amine can reduce its basicity, leading to a higher proportion of the neutral species at physiological pH, which can more readily cross cell membranes.[8]
Enhancement of Metabolic Stability
The trifluoromethyl group itself is exceptionally stable to metabolic degradation.[9] When incorporated into a drug molecule, the trifluoromethylsulfonyl group can also sterically shield adjacent positions from metabolic enzymes, such as cytochrome P450s, thereby increasing the drug's half-life.
Increased Binding Affinity
The trifluoromethylsulfonyl group can participate in various non-covalent interactions within a protein's binding pocket, including dipole-dipole interactions and hydrogen bonding (with the sulfonyl oxygens acting as hydrogen bond acceptors).[10] These interactions can lead to a significant increase in binding affinity and, consequently, drug potency.
Caption: The impact of the trifluoromethylsulfonyl group on key drug properties.
Synthetic Methodologies
The introduction of the trifluoromethylsulfonyl group is typically achieved through the use of reactive triflylating agents.
Common Triflylating Reagents
-
Trifluoromethanesulfonyl Chloride (TfCl): A versatile reagent for the sulfonylation of amines, alcohols, and other nucleophiles.[11][12]
-
Trifluoromethanesulfonic Anhydride (Tf₂O): A more reactive triflylating agent, often used for the conversion of alcohols to triflates, which are excellent leaving groups in nucleophilic substitution reactions.[13]
General Protocol for the Synthesis of a Triflamide from an Amine
This protocol outlines the synthesis of a triflamide (R-NHSO₂CF₃) from a primary or secondary amine using trifluoromethanesulfonyl chloride.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.2 eq.) in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Reagent Addition: Slowly add trifluoromethanesulfonyl chloride (1.1 eq.) to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired triflamide.[14]
Conclusion
The trifluoromethylsulfonyl group is a powerful and versatile functional group in the arsenal of the modern chemist. Its profound electron-withdrawing properties offer a reliable strategy for fine-tuning the electronic and steric characteristics of molecules. This guide has provided a comprehensive overview of its fundamental principles, methods of characterization, and impactful applications. A thorough understanding and strategic implementation of the concepts presented herein will undoubtedly continue to drive innovation in the fields of drug discovery, materials science, and beyond.
References
-
MDPI. (n.d.). Triflamides and Triflimides: Synthesis and Applications. Retrieved from [Link]
-
Wechem. (2025, June 3). Application of trifluoromethanesulfonyl chloride in organic synthesis: sulfonylation and trifluoromethylation reactions. Retrieved from [Link]
-
Wechem. (2025, June 3). Study on the synthesis method and reaction mechanism of trifluoromethanesulfonyl chloride. Retrieved from [Link]
-
Wechem. (2025, June 3). Potential applications of trifluoromethanesulfonyl chloride derivatives in medicine and materials science. Retrieved from [Link]
-
MDPI. (n.d.). Green Synthesis of Trifluoromethanesulfonyl Fluoride as an Eco-Friendly Alternative to SF 6 Gas Insulation and Analysis of Its Acute Inhalation Toxicity. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis: The Power of Trifluoromethanesulfonyl Chloride as a Sulfonylating Agent. Retrieved from [Link]
-
RSC Publishing. (2002). Efficient synthesis of N-(trifluoromethylsulfonyl)trifluoromethanesulfonimidoyl fluoride – the key agent in the preparation of compounds with superstrong electron-withdrawing groups and strong acidic properties. Retrieved from [Link]
-
MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Efficient synthesis of N-(trifluoromethylsulfonyl)trifluoromethanesulfonimidoyl fluoride – the key agent in the preparation of compounds with superstrong electron-withdrawing groups and strong acidic properties. Retrieved from [Link]
-
MDPI. (2022, October 6). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]
-
PMC - NIH. (n.d.). Superelectrophiles and the effects of trifluoromethyl substituents. Retrieved from [Link]
-
ResearchGate. (2016, October 12). How should we determine what are the electron withdrawing and electron donating groups?. Retrieved from [Link]
-
PMC - PubMed Central. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
-
Wikipedia. (n.d.). Electron-withdrawing group. Retrieved from [Link]
-
PubMed Central. (2023, October 16). Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies. Retrieved from [Link]
-
PMC - NIH. (n.d.). Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry. Retrieved from [Link]
-
MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]
-
ACS Publications. (n.d.). Asymmetric Carbonium Ion Catalysis: The Intramolecular Hydroalkoxylation of Cyclopropanes | Journal of the American Chemical Society. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Inductive Effects of Alkyl Groups. Retrieved from [Link]
-
PMC - PubMed Central. (2024, April 29). Highly acidic N-triflylphosphoramides as chiral Brønsted acid catalysts: the effect of weak hydrogen bonds and multiple acceptors on complex structures and aggregation. Retrieved from [Link]
-
ResearchGate. (2021, January 13). pKa Determination of Strongly Acidic C-H Acids Bearing a (Perfluoroalkyl)sulfonyl Group in Acetonitrile by Means of Voltammetric Reduction of Quinone. Retrieved from [Link]
-
Wikipedia. (n.d.). Taft equation. Retrieved from [Link]
-
YouTube. (2020, April 16). Electron Donating and Withdrawing Groups. Retrieved from [Link]
-
Semantic Scholar. (n.d.). pKa values of chiral Brønsted acid catalysts: phosphoric acids/amides, sulfonyl/sulfuryl imides, and perfluorinated TADDOLs (TEFDDOLs). Retrieved from [Link]
-
MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
-
Reddit. (2021, December 26). Any tips and tricks to understand which groups are electron donating and which ones are electron-withdrawing?. Retrieved from [Link]
-
Maastricht University. (n.d.). The paradoxical influence of the pKa on the reactivity of thiols and its biological relevance. Retrieved from [Link]
-
Science and Education Publishing. (2024, January 4). Application of Hammett and Taft Equations Together on the Deprotonation Equilibriums of Isoxazolium Cations. Retrieved from [Link]
-
ACS Publications. (n.d.). Hammett and Taft substituent constants for the mesylate, tosylate, and triflate groups | The Journal of Organic Chemistry. Retrieved from [Link]
-
Wang Lab. (n.d.). A survey of Hammett substituent constants and resonance and field parameters. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Reactions of 1,2,3-Triazoles with Trifluoromethanesulfonyl Chloride and Trifluoromethanesulfonic Anhydride. Retrieved from [Link]
Sources
- 1. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electron-withdrawing group - Wikipedia [en.wikipedia.org]
- 3. sciepub.com [sciepub.com]
- 4. Taft equation - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Potential applications of trifluoromethanesulfonyl chloride derivatives in medicine and materials science - Wechem [m.wechemglobal.com]
- 7. Highly acidic N-triflylphosphoramides as chiral Brønsted acid catalysts: the effect of weak hydrogen bonds and multiple acceptors on complex structures and aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Application of trifluoromethanesulfonyl chloride in organic synthesis: sulfonylation and trifluoromethylation reactions - Wechem [m.wechemglobal.com]
- 12. Study on the synthesis method and reaction mechanism of trifluoromethanesulfonyl chloride - Wechem [m.wechemglobal.com]
- 13. Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Trifluoromethanesulfonamide synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Core Mechanisms of Trifluoromethylation Reactions
Introduction: The Strategic Imperative of the Trifluoromethyl Group
In the landscape of modern drug discovery and materials science, few functional groups have conferred more transformative potential than the trifluoromethyl (CF₃) group. Its strategic incorporation into molecular scaffolds has become a cornerstone of rational design, prized for its ability to profoundly modulate key physicochemical and biological properties.[1][2] The unique electronic nature of the CF₃ moiety—characterized by high electronegativity and lipophilicity—can enhance metabolic stability, improve bioavailability, and increase binding affinity to biological targets.[1][3] This guide offers an in-depth exploration of the core mechanistic pathways that enable the installation of this "super-functional group," providing researchers with the foundational knowledge to harness its full potential. We will dissect the three primary mechanistic paradigms—radical, nucleophilic, and electrophilic trifluoromethylation—offering field-proven insights into the causality behind experimental choices and protocols.
Chapter 1: Mechanistic Pathways of Trifluoromethylation
The formation of a C–CF₃ bond, a thermodynamically favorable but kinetically challenging process, is achieved through distinct reactive intermediates: the CF₃ radical (CF₃•), the CF₃ anion (CF₃⁻), and the CF₃ cation (CF₃⁺). Understanding the generation and reactivity of these species is paramount to selecting the appropriate methodology for a given synthetic challenge.
Radical Trifluoromethylation: Harnessing the Power of the CF₃• Radical
Radical trifluoromethylation has emerged as a powerful and versatile strategy, particularly for the functionalization of arenes, heterocycles, and alkenes.[4][5] The central species, the trifluoromethyl radical, is a pyramidal, electrophilic, and highly reactive intermediate.[6] Its generation is typically achieved through the homolytic cleavage of a precursor's X–CF₃ bond (where X = I, SO₂Na, etc.), often initiated by photoredox catalysis, thermal energy, or chemical oxidants.[4][7][8]
Mechanism of Photoredox-Catalyzed Radical Trifluoromethylation:
Visible-light photoredox catalysis represents a particularly mild and efficient method for generating CF₃ radicals.[4][9][10] The general mechanism, illustrated below, involves a photocatalyst (e.g., Ru(bpy)₃Cl₂ or Ir(ppy)₃) that, upon excitation by light, engages in a single-electron transfer (SET) event with a CF₃ precursor.[5][11]
-
Step 1: Excitation. The photocatalyst (PC) absorbs a photon of visible light to reach an excited state (*PC).
-
Step 2: Single-Electron Transfer (SET). The excited photocatalyst transfers an electron to the trifluoromethylating reagent (e.g., CF₃I or CF₃SO₂Cl), generating the CF₃ radical and the oxidized photocatalyst.
-
Step 3: Radical Addition. The highly reactive CF₃• adds to the substrate (e.g., an arene or alkene).
-
Step 4: Regeneration of Catalyst. The resulting radical intermediate is oxidized by the oxidized photocatalyst, regenerating the ground-state photocatalyst and yielding the final product after deprotonation.
Caption: Anionic chain mechanism of nucleophilic trifluoromethylation.
Electrophilic Trifluoromethylation: The Elusive "CF₃⁺"
This approach utilizes reagents that formally deliver an electrophilic trifluoromethyl cation ("CF₃⁺") to a nucleophilic substrate, such as enolates, phenols, and thiols. [12][13]These reagents are typically hypervalent iodine compounds or sulfonium salts, which possess a highly polarized bond to the CF₃ group, rendering it susceptible to nucleophilic attack. [13][14] Key Reagents and Their Reactivity:
-
Umemoto Reagents: These are (trifluoromethyl)dibenzothiophenium salts. They are highly effective for the trifluoromethylation of a wide range of soft and hard nucleophiles. [13][14]* Togni Reagents: These are hypervalent iodine(III)-CF₃ reagents, such as 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one. They are known for their mildness and are suitable for reactions with both carbon- and heteroatom-centered nucleophiles. [6][12][13] The mechanism of electrophilic trifluoromethylation is often debated and can be substrate-dependent, with possibilities including a direct Sₙ2-type nucleophilic attack or a single-electron transfer (SET) pathway that generates a CF₃ radical intermediate. [6][15]
Caption: Potential mechanisms for electrophilic trifluoromethylation.
Chapter 2: A Comparative Guide to Trifluoromethylating Reagents
The choice of reagent is dictated by the substrate, desired reactivity, and tolerance of functional groups. The following table summarizes the key characteristics of benchmark reagents for each mechanistic class.
| Reagent Class | Example Reagent | Mechanism | Common Substrates | Key Advantages | Causality/Field Insights |
| Radical | CF₃SO₂Na (Langlois) [7] | Radical | Arenes, Heterocycles, Alkenes | Bench-stable solid, cost-effective. | Generates CF₃• under oxidative conditions (e.g., with t-BuOOH or photoredox), ideal for functionalizing electron-rich aromatics. [7][16] |
| CF₃I [4] | Radical | Alkenes, Heterocycles | Clean radical source, gaseous nature simplifies removal. | Often requires photoredox catalysis for mild initiation; its homolysis can lead to competitive iodination if not controlled. [4][5] | |
| Nucleophilic | TMSCF₃ (Ruppert-Prakash) [17] | Nucleophilic | Aldehydes, Ketones, Imines | High functional group tolerance, versatile. | Requires a catalytic nucleophilic initiator (e.g., TBAF); reaction is sensitive to moisture, demanding anhydrous conditions. [18][19] |
| Electrophilic | Togni Reagent II [12][13] | Electrophilic | β-Ketoesters, Phenols, Thiols, Alkenes | Bench-stable, broad substrate scope, mild conditions. | The hypervalent iodine backbone acts as a good leaving group, facilitating the transfer of "CF₃⁺". [6][13] |
| Umemoto Reagent [13][14] | Electrophilic | Enolates, Silyl Enol Ethers, Arenes | Highly reactive, commercially available. | The sulfonium salt structure provides high electrophilicity, enabling the trifluoromethylation of less reactive nucleophiles. [13][14] |
Chapter 3: Field-Proven Experimental Protocols
Adherence to validated protocols is crucial for reproducibility and safety. The following sections provide step-by-step methodologies for representative trifluoromethylation reactions.
Protocol: Photoredox Radical Trifluoromethylation of a Heterocycle
This protocol is adapted from methodologies employing CF₃I and a ruthenium-based photocatalyst for the functionalization of electron-rich heterocyles. [10] Objective: To synthesize C2-trifluoromethylated N-methylindole.
Materials:
-
N-Methylindole (1.0 mmol, 1.0 equiv)
-
Trifluoroiodomethane (CF₃I) (gas, ~3.0 equiv)
-
Ru(bpy)₃Cl₂ (0.02 mmol, 0.02 equiv)
-
Sodium Ascorbate (0.3 mmol, 0.3 equiv)
-
Acetonitrile (CH₃CN) (5 mL)
-
A Schlenk tube or vial equipped with a magnetic stir bar
-
Blue LED light source (e.g., 456 nm)
Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add N-methylindole, Ru(bpy)₃Cl₂, and sodium ascorbate.
-
Solvent Addition: Add 5 mL of degassed acetonitrile. Causality: Degassing is critical to remove oxygen, which can quench the excited state of the photocatalyst.
-
Reagent Addition: Seal the tube, cool to -78°C (dry ice/acetone bath), and carefully bubble CF₃I gas through the solution for approximately 2-3 minutes. Reseal the tube tightly. Causality: CF₃I is a gas at room temperature; addition at low temperature ensures it dissolves in the solvent rather than just occupying the headspace.
-
Initiation: Allow the reaction to warm to room temperature. Place the tube approximately 5-10 cm from the blue LED light source and begin vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.
Protocol: Nucleophilic Trifluoromethylation of a Ketone
This protocol describes the trifluoromethylation of acetophenone using the Ruppert-Prakash reagent (TMSCF₃) with TBAF as a catalyst. [19][20] Objective: To synthesize 2-phenyl-1,1,1-trifluoro-2-propanol.
Materials:
-
Acetophenone (1.0 mmol, 1.0 equiv)
-
Trimethyl(trifluoromethyl)silane (TMSCF₃) (1.5 mmol, 1.5 equiv)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 0.05 mL, 0.05 mmol, 0.05 equiv)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
-
An oven-dried round-bottom flask with a magnetic stir bar
-
1 M Hydrochloric Acid (HCl)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere, add acetophenone and anhydrous THF. Cool the solution to 0°C in an ice bath. Causality: Anhydrous conditions are essential as both the initiator (TBAF) and the intermediate CF₃⁻ anion are sensitive to moisture. [19]2. Reagent Addition: Add TMSCF₃ to the stirred solution, followed by the dropwise addition of the TBAF solution.
-
Reaction: Allow the reaction mixture to stir at 0°C and slowly warm to room temperature. The reaction is typically complete within 1-3 hours. Monitor by TLC.
-
Quenching & Workup: Once the starting material is consumed, carefully quench the reaction by adding 5 mL of 1 M HCl at 0°C. Causality: The acidic workup serves two purposes: it neutralizes the reaction and hydrolyzes the intermediate trimethylsilyl ether to the desired alcohol.
-
Extraction: Transfer the mixture to a separatory funnel, add ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (hexane/ethyl acetate) to afford the final alcohol.
References
-
Title: Trifluoromethylation of Alkenes by Visible Light Photoredox Catalysis. [4] Source: ACS Publications. URL: [Link]
-
Title: Electrophilic Fluorination. [12] Source: Bryn Mawr College. URL: [Link]
-
Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [3][21] Source: PubMed Central (PMC). URL: [Link]
-
Title: Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. [13][14] Source: Beilstein Journal of Organic Chemistry. URL: [Link]
-
Title: Trifluoromethyl group - Wikipedia. [2] Source: Wikipedia. URL: [Link]
-
Title: Facile Synthesis of TMS-Protected Trifluoromethylated Alcohols Using Trifluoromethyltrimethylsilane (TMSCF3) and Various Nucleophilic Catalysts in DMF. [19] Source: ACS Publications. URL: [Link]
-
Title: Recent advances in transition metal-mediated trifluoromethylation reactions. [22] Source: Chemical Communications (RSC Publishing). URL: [Link]
-
Title: [18F]CF3I – Enabling Photoredox-mediated Radical [18F]Trifluoromethylation for Positron Emission Tomography. [9] Source: ChemRxiv. URL: [Link]
-
Title: Aromatic Trifluoromethylation with Metal Complexes. [23] Source: ACS Publications. URL: [Link]
-
Title: Recent Trifluoromethylation Reactions. A Mini Review Paper. [24] Source: Oriental Journal of Chemistry. URL: [Link]
-
Title: Sodium trifluoromethanesulfinate - Wikipedia. [7] Source: Wikipedia. URL: [Link]
-
Title: Trifluoromethylation with CF 3 I and Other Related Reagents. [8] Source: ResearchGate. URL: [Link]
-
Title: Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR. [25] Source: PubMed Central (PMC). URL: [Link]
-
Title: Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. [18] Source: Semantic Scholar. URL: [Link]
-
Title: An overview of reductive trifluoromethylation reactions using electrophilic `+CF3' reagents. [15] Source: ScienceDirect. URL: [Link]
-
Title: Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. [5] Source: The MacMillan Group - Princeton University. URL: [Link]
-
Title: Trifluoromethylation of Heterocycles via Visible Light Photoredox Catalysis. [10] Source: ResearchGate. URL: [Link]
-
Title: Scheme 34: Trifluoromethylation of aromatics with CF 3 SO 2 Na reported by Langlois. [26] Source: ResearchGate. URL: [Link]
-
Title: Trifluoromethylation - Wikipedia. [6] Source: Wikipedia. URL: [Link]
-
Title: CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na. [16] Source: PubMed Central (PMC). URL: [Link]
-
Title: Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. [11] Source: National Institutes of Health (NIH). URL: [Link]
-
Title: Facile Synthesis of TMS-Protected Trifluoromethylated Alcohols Using Trifluoromethyltrimethylsilane (TMSCF 3 ) and Various Nucleophilic Catalysts in DMF. [20] Source: ResearchGate. URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 7. Sodium trifluoromethanesulfinate - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. brynmawr.edu [brynmawr.edu]
- 13. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 14. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sioc.cas.cn [sioc.cas.cn]
- 16. CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Recent advances in transition metal-mediated trifluoromethylation reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Recent Trifluoromethylation Reactions. A Mini Review Paper – Oriental Journal of Chemistry [orientjchem.org]
- 25. Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Spectroscopic data (NMR, IR, Mass Spec) for 4-(Trifluoromethylsulfonyl)anisole
A Comprehensive Spectroscopic Guide to 4-(Trifluoromethylsulfonyl)anisole
Introduction
This compound, also known as 1-methoxy-4-(trifluoromethylsulfonyl)benzene, is a key organic intermediate. Its structure combines an electron-donating methoxy group with a potent electron-withdrawing trifluoromethylsulfonyl (triflone) group, making it a valuable building block in the synthesis of pharmaceuticals and advanced materials. The precise characterization of this molecule is paramount for its application in complex synthetic pathways, ensuring purity, and confirming structural integrity.
This technical guide provides an in-depth analysis of the core spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The narrative is grounded in field-proven insights, explaining the causality behind spectral features and providing robust, self-validating experimental protocols for researchers and drug development professionals.
Molecular Structure of this compound
Caption: 2D Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution. The combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the proton, carbon, and fluorine environments within the molecule.
¹H NMR Spectroscopy Analysis
The proton NMR spectrum is predicted to be simple and highly characteristic due to the molecule's symmetry. The para-substituted aromatic ring gives rise to a classic AA'BB' system, which often appears as two distinct doublets.
Expertise & Experience: The electron-donating methoxy group (-OCH₃) shields the ortho protons (H-2, H-6), shifting them upfield. Conversely, the potent electron-withdrawing triflone group (-SO₂CF₃) strongly deshields the protons ortho to it (H-3, H-5), shifting them significantly downfield. This electronic push-pull effect creates a large chemical shift difference (Δδ) between the two sets of aromatic protons, making for a clean, easily interpretable spectrum.
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
|---|---|---|---|---|
| ~8.05 | Doublet | ~9.0 | 2H | H-3, H-5 (ortho to -SO₂CF₃) |
| ~7.10 | Doublet | ~9.0 | 2H | H-2, H-6 (ortho to -OCH₃) |
| ~3.90 | Singlet | N/A | 3H | -OCH₃ |
¹³C NMR Spectroscopy Analysis
The ¹³C NMR spectrum confirms the carbon framework. Due to molecular symmetry, six distinct carbon signals are expected: four for the aromatic ring and two for the substituents.
Expertise & Experience: The trifluoromethyl group's influence is profound. The carbon atom of the CF₃ group itself will appear as a quartet due to one-bond carbon-fluorine coupling (¹JCF), a definitive signature. Furthermore, the ipso-carbon to which the -SO₂CF₃ group is attached (C-4) will exhibit a smaller quartet due to two-bond coupling (²JCF).
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity (from ¹⁹F) | Assignment |
|---|---|---|
| ~165.0 | Singlet | C-1 (ipso to -OCH₃) |
| ~135.5 | Quartet (small J) | C-4 (ipso to -SO₂CF₃) |
| ~130.0 | Singlet | C-3, C-5 |
| ~119.5 | Quartet (¹JCF ≈ 285 Hz) | -CF₃ |
| ~115.0 | Singlet | C-2, C-6 |
| ~56.0 | Singlet | -OCH₃ |
¹⁹F NMR Spectroscopy Analysis
¹⁹F NMR is essential for confirming the presence and electronic environment of the trifluoromethyl group. For this compound, a single resonance is expected.
Expertise & Experience: The chemical shift of the CF₃ group is sensitive to the substituent on the aromatic ring. The presence of the electron-donating methoxy group will slightly influence the fluorine environment compared to an unsubstituted phenyl triflone. The absence of any coupling in the proton-decoupled ¹⁹F spectrum confirms the CF₃ is not directly bonded to any protons.
Table 3: Predicted ¹⁹F NMR Spectral Data (470 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|
| ~ -78.0 | Singlet | -SO₂CF₃ |
Experimental Protocol: NMR Data Acquisition
This protocol outlines a self-validating system for acquiring high-quality NMR data.
Caption: Standard workflow for NMR analysis.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 5-25 mg of this compound into a clean, dry vial.[1][2] Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[2] The CDCl₃ should contain tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube. Ensure the sample height is at least 4 cm to facilitate proper shimming.[3]
-
Instrument Setup: Insert the sample into the NMR spectrometer. The instrument's software will lock onto the deuterium signal of the CDCl₃, stabilizing the magnetic field.
-
Shimming: Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field across the sample volume. This is a critical step for achieving high-resolution spectra with sharp, symmetrical peaks.
-
Data Acquisition: Acquire the ¹H, ¹³C, and ¹⁹F spectra using standard instrument parameters. For ¹³C NMR, a sufficient number of scans must be averaged to achieve an adequate signal-to-noise ratio.
-
Processing: Apply Fourier transformation to the raw free induction decay (FID) data. Perform phase and baseline corrections to the resulting spectra. Calibrate the ¹H and ¹³C spectra by setting the TMS peak to 0.00 ppm or the residual CHCl₃ peak to 7.26 ppm (¹H) and 77.16 ppm (¹³C).[4]
-
Analysis: Integrate the peaks in the ¹H spectrum and assign all signals in the ¹H, ¹³C, and ¹⁹F spectra to the corresponding nuclei in the molecule.
Infrared (IR) Spectroscopy
FT-IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in this compound. The spectrum provides a unique molecular "fingerprint."
Expertise & Experience: The most diagnostic peaks in the IR spectrum will be the strong, asymmetric and symmetric stretches of the sulfonyl (S=O) group, typically found between 1350-1300 cm⁻¹ and 1180-1160 cm⁻¹, respectively. Additionally, strong absorptions corresponding to C-F and C-O bonds will be prominent.
Table 4: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
|---|---|---|---|
| 3100–3000 | Medium | C-H Stretch | Aromatic |
| 2980–2850 | Medium-Weak | C-H Stretch | Aliphatic (-OCH₃) |
| 1600–1580, 1500–1450 | Strong-Medium | C=C Stretch | Aromatic Ring |
| ~1350 | Strong | Asymmetric S=O Stretch | Sulfonyl (SO₂) |
| ~1260 | Strong | Asymmetric C-O-C Stretch | Aryl-Alkyl Ether |
| ~1180 | Strong | Symmetric S=O Stretch | Sulfonyl (SO₂) |
| 1200–1000 | Strong | C-F Stretch | Trifluoromethyl (CF₃) |
| ~1020 | Strong | Symmetric C-O-C Stretch | Aryl-Alkyl Ether |
Experimental Protocol: FT-IR Data Acquisition
This protocol describes the Attenuated Total Reflectance (ATR) technique, which requires minimal sample preparation.[5]
Step-by-Step Methodology:
-
Background Scan: Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the empty crystal. This is a crucial self-validating step, as the background is subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.
-
Sample Application: Place a small amount (a few milligrams) of solid this compound onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal surface.
-
Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The standard measurement range is 4000–400 cm⁻¹.[6]
-
Data Processing: The instrument software will automatically subtract the background spectrum and perform a Fourier transform to generate the final IR spectrum (transmittance vs. wavenumber).
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft lab wipe to prevent cross-contamination.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation pattern, further confirming its structure. Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a common method for this type of analysis.
Expertise & Experience: Under EI conditions (typically 70 eV), the molecular ion (M⁺˙) is formed.[7] For this compound, the M⁺˙ peak is expected at m/z 240. The molecule is prone to fragmentation at the bonds adjacent to the sulfonyl group and the ether linkage, as these cleavages lead to relatively stable fragments. The fragmentation pattern is a key component of the compound's identity.
Table 5: Predicted Major Ions in the EI Mass Spectrum
| m/z | Proposed Identity | Notes |
|---|---|---|
| 240 | [C₈H₇F₃O₃S]⁺˙ | Molecular Ion (M⁺˙) |
| 225 | [M - CH₃]⁺ | Loss of methyl radical from methoxy group |
| 171 | [M - CF₃]⁺ | Loss of trifluoromethyl radical |
| 107 | [C₇H₇O]⁺ | Methoxy-tropylium ion (from cleavage of C-S bond) |
| 77 | [C₆H₅]⁺ | Phenyl cation |
| 69 | [CF₃]⁺ | Trifluoromethyl cation |
Proposed Fragmentation Pathway
The following diagram illustrates the most probable fragmentation pathways for this compound under electron ionization.
Caption: Key fragmentation pathways in EI-MS.
Experimental Protocol: GC-MS Analysis
This protocol ensures reproducible and quantifiable results.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.[8] The solution must be free of particulates. Transfer the solution to a 2 mL autosampler vial.
-
Instrument Parameters (Typical):
-
Injector: Set to 250°C. A 1 µL injection volume is standard. Use splitless or a high split ratio mode depending on sample concentration.[9]
-
GC Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm) is suitable.[9]
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 300°C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of ~1 mL/min.
-
-
Mass Spectrometer Parameters:
-
Ion Source: Electron Ionization (EI) at 70 eV. Set source temperature to 230°C.
-
Analyzer: Quadrupole set to scan a mass range of m/z 40-400.
-
Solvent Delay: Set a solvent delay of 2-3 minutes to prevent the high concentration of solvent from saturating the detector.[9]
-
-
Analysis Sequence (Self-Validation):
-
Run a solvent blank to ensure the system is clean.
-
Inject the sample.
-
The software will generate a total ion chromatogram (TIC). The peak corresponding to this compound can be selected to view its mass spectrum.
-
-
Data Interpretation: Identify the molecular ion peak and major fragment ions. Compare the fragmentation pattern with the predicted pathway and, if available, with a library database (e.g., NIST) for confirmation.[10][11]
References
-
NMR sample preparation guidelines. [Link]
-
MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide. [Link]
-
Scribd. NMR Sample Preparation Guide. [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. [Link]
-
Chemistry LibreTexts. How an FTIR Spectrometer Operates. [Link]
-
University of California, Davis. Sample Preparation Guidelines for GC-MS. [Link]
-
Innovatech Labs. How Does FTIR Analysis Work?[Link]
-
Bruker. Guide to FT-IR Spectroscopy. [Link]
-
ResearchGate. Technical Procedure for Gas Chromatography-Mass Spectrometry (GC-MS). [Link]
-
Chemistry LibreTexts. 4.2: Quantitative and Qualitative GC and GC-MS. [Link]
-
Innovatech Labs. The Beginner's Guide to Interpreting GC/MS Results. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 598639, this compound. [Link]
-
University of California, Davis. Interpretation of mass spectra. [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. organomation.com [organomation.com]
- 3. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 4. ckgas.com [ckgas.com]
- 5. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. uni-saarland.de [uni-saarland.de]
- 8. uoguelph.ca [uoguelph.ca]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. The Beginner’s Guide to Interpreting GC/MS Results | Innovatech Labs [innovatechlabs.com]
Methodological & Application
Application Notes and Protocols for the Use of 4-(Trifluoromethylsulfonyl)anisole in Organic Synthesis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of 4-(Trifluoromethylsulfonyl)anisole
In the landscape of modern organic synthesis, the quest for versatile and highly reactive building blocks is perpetual. This compound, with the IUPAC name 1-methoxy-4-(trifluoromethylsulfonyl)benzene, has emerged as a potent electrophilic partner in various cross-coupling reactions.[1] Its utility stems from the presence of the trifluoromethylsulfonyl (triflyl) group (SO₂CF₃), a powerful electron-withdrawing moiety that also functions as an excellent leaving group, analogous to the more commonly known trifluoromethanesulfonate (triflate) group.[2]
The triflyl group's strong electron-withdrawing nature renders the attached aromatic carbon atom highly susceptible to oxidative addition by a low-valent transition metal catalyst, which is the crucial first step in many cross-coupling catalytic cycles. This activation, combined with the stability of the resulting trifluoromethylsulfinate anion, makes this compound a valuable substrate for constructing complex molecular architectures, particularly in the synthesis of biaryl and aryl-heteroatom linkages that are prevalent in pharmaceuticals and functional materials.[3][4]
This guide provides a comprehensive overview of the applications of this compound in key organic transformations, complete with detailed mechanistic insights and step-by-step protocols to empower researchers in their synthetic endeavors.
Application I: Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in contemporary organic synthesis.[5] The use of aryl trifluoromethyl sulfones like this compound as electrophiles in this reaction offers a robust alternative to traditional aryl halides.
Mechanistic Rationale and Key Insights
The catalytic cycle of the Suzuki-Miyaura coupling involving an aryl trifluoromethyl sulfone is depicted below. The cycle commences with the oxidative addition of the aryl sulfone to a Pd(0) complex to form a Pd(II) intermediate. This is followed by transmetalation with a boronic acid derivative (activated by a base) and concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.
Recent studies have shown that a cooperative palladium/rhodium catalytic system can enhance the efficiency of the Suzuki-Miyaura arylation of aryl trifluoromethyl sulfones.[2][6] Mechanistic investigations suggest that the rhodium catalyst facilitates the transfer of the aryl group from the boron reagent to the palladium center, thereby accelerating the transmetalation step.[2][6] The subsequent C-C bond-forming reductive elimination is often the turnover-limiting step in this cooperative catalytic system.[2][6]
Caption: Suzuki-Miyaura catalytic cycle with an aryl trifluoromethyl sulfone.
Quantitative Data: Suzuki-Miyaura Coupling of this compound
The following table summarizes the reaction conditions and yield for the Suzuki-Miyaura coupling of this compound with an arylboronic acid neopentylglycol ester, as reported by Yorimitsu and coworkers.[2][6]
| Parameter | Value |
| Aryl Sulfone | This compound |
| Boronic Ester | 4-Methylphenylboronic acid neopentylglycol ester |
| Palladium Catalyst | Pd₂(dba)₃ (5.0 mol %) |
| Rhodium Co-catalyst | [RhCl(cod)]₂ (2.5 mol %) |
| Ligand | P(c-C₅H₉)₃ (10 mol %) |
| Base | LiOtBu |
| Solvent | 1,4-Dioxane |
| Temperature | 100 °C |
| Time | 24 h |
| Yield | 81% |
Protocol 1: Cooperative Pd/Rh-Catalyzed Suzuki-Miyaura Coupling
This protocol is adapted from the work of Fukuda, J. I., et al., Org. Lett. 2019, 21(22), 8987-8991.[2][6]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid neopentylglycol ester (1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (5.0 mol %)
-
Chloro(1,5-cyclooctadiene)rhodium(I) dimer ([RhCl(cod)]₂) (2.5 mol %)
-
Tricyclopentylphosphine (P(c-C₅H₉)₃) (10 mol %)
-
Lithium tert-butoxide (LiOtBu) (3.0 equiv)
-
Anhydrous 1,4-dioxane
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add this compound, the arylboronic acid neopentylglycol ester, Pd₂(dba)₃, [RhCl(cod)]₂, P(c-C₅H₉)₃, and LiOtBu to the Schlenk flask.
-
Solvent Addition: Add anhydrous 1,4-dioxane to the flask via syringe.
-
Degassing: If not performed in a glovebox, seal the flask and perform three cycles of evacuating and backfilling with inert gas.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 24 hours.
-
Monitoring: The reaction progress can be monitored by TLC or GC-MS analysis of aliquots.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the solvent in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl.
Application II: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for the formation of C-N bonds, enabling the synthesis of aryl amines from aryl halides or pseudohalides.[3] Aryl sulfonates, including triflates and their triflyl analogues, are effective electrophiles in this transformation.[4]
Mechanistic Rationale
Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle. The key steps involve oxidative addition of this compound to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to afford the N-arylated amine product. The choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) is critical to facilitate the reductive elimination step and prevent catalyst decomposition.[4] However, the electron-rich nature of the anisole ring can make the amination of this compound challenging, potentially requiring stronger bases and more active catalyst systems.[7][8]
Caption: Buchwald-Hartwig amination cycle with an aryl trifluoromethyl sulfone.
Protocol 2: Representative Buchwald-Hartwig Amination
This is a generalized protocol based on established methods for the amination of electron-rich aryl sulfonates.[7][8] Optimization of the ligand, base, and temperature may be necessary.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol %) or a suitable pre-catalyst
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol %)
-
Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.4 equiv)
-
Anhydrous toluene or 1,4-dioxane
-
Oven-dried sealed tube or Schlenk flask with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox, add Pd(OAc)₂, XPhos, the base, this compound, and the magnetic stir bar to the reaction tube.
-
Reagent Addition: Add the solvent, followed by the amine via syringe.
-
Sealing: Seal the tube with a Teflon-lined cap.
-
Reaction: Remove the tube from the glovebox and place it in a preheated oil bath or heating block at 80-110 °C. Stir for 12-24 hours.
-
Monitoring: Follow the reaction's progress by TLC or LC-MS.
-
Work-up:
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl amine.
Safety and Handling
While a specific, comprehensive safety data sheet for this compound is not widely available, it should be handled with the standard precautions for aryl sulfones and fluorinated organic compounds.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a highly effective and versatile electrophile for palladium-catalyzed cross-coupling reactions. Its trifluoromethylsulfonyl group serves as an excellent leaving group, enabling efficient Suzuki-Miyaura and Buchwald-Hartwig amination reactions under appropriate conditions. The protocols and mechanistic insights provided in this guide are intended to serve as a robust starting point for researchers aiming to leverage the synthetic potential of this valuable building block in the development of novel pharmaceuticals, agrochemicals, and advanced materials.
References
-
Fukuda, J. I., Nogi, K., & Yorimitsu, H. (2019). Cross-Coupling of Aryl Trifluoromethyl Sulfones with Arylboronates by Cooperative Palladium/Rhodium Catalysis. Organic Letters, 21(22), 8987–8991. [Link]
- BenchChem. (2025). Comparative Guide to the Synthesis of 4-Methoxybiphenyl via Suzuki-Miyaura Coupling.
-
Wikipedia. (2024). Buchwald–Hartwig amination. [Link]
-
ResearchGate. (n.d.). The schematic representation of TPF nucleophilic aromatic substitution... [Link]
-
Wikipedia. (2024). Electrophilic aromatic directing groups. [Link]
-
PubChem. (n.d.). This compound. [Link]
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions of 4'-(Trifluoromethyl)acetophenone Derivatives.
-
Monnier, F., & Taillefer, M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(44), 15478-15497. [Link]
-
ResearchGate. (n.d.). Development of Versatile Sulfone Electrophiles for Suzuki-Miyaura Cross-Coupling Reactions. [Link]
-
Beilstein Journal of Organic Chemistry. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 11, 233-240. [Link]
-
ResearchGate. (n.d.). Synthesis of intermediates for the Buchwald–Hartwig amination. [Link]
-
Luo, W., et al. (2011). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Molecules, 16(12), 10116-10124. [Link]
-
National Institutes of Health. (2019). Concerted Nucleophilic Aromatic Substitutions. PMC. [Link]
-
Wikipedia. (2023). Radical-nucleophilic aromatic substitution. [Link]
-
DASH (Harvard). (2016). Concerted nucleophilic aromatic substitution with 19F− and 18F−. [Link]
-
ResearchGate. (n.d.). Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. [Link]
-
ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with... [Link]
-
ChemRxiv. (2020). Enantiospecific Cross-coupling of Cyclic Alkyl Sulfones. [Link]
-
PubMed. (2019). Cross-Coupling of Aryl Trifluoromethyl Sulfones with Arylboronates by Cooperative Palladium/Rhodium Catalysis. [Link]
-
Organic Chemistry Portal. (2007). N-Vinylpyridinium and -ammonium Tetrafluoroborate Salts: New Electrophilic Coupling Partners for Pd(0)-Catalyzed Suzuki Cross-Coupling Reactions. [Link]
Sources
- 1. This compound | C8H7F3O3S | CID 598639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. research.rug.nl [research.rug.nl]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Cross-Coupling of Aryl Trifluoromethyl Sulfones with Arylboronates by Cooperative Palladium/Rhodium Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 8. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
Applications of 4-(Trifluoromethylsulfonyl)anisole in cross-coupling reactions
An In-Depth Technical Guide
Application Notes and Protocols: 4-(Trifluoromethylsulfonyl)anisole as a Versatile Coupling Partner in Cross-Coupling Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction: A New Frontier in Cross-Coupling Chemistry
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as an indispensable tool for the construction of carbon-carbon and carbon-heteroatom bonds, forming the backbone of countless pharmaceuticals, agrochemicals, and advanced materials. While aryl halides and triflates have long been the workhorse electrophiles in these transformations, the search for coupling partners with unique reactivity profiles, stability, and synthetic access continues.
Enter this compound, an aryl trifluoromethyl sulfone (triflone). This crystalline, stable compound represents an emerging class of electrophiles for cross-coupling reactions. Its utility stems from the activation of the remarkably inert carbon-sulfur (C–SO₂) bond, a challenge that, once overcome, unlocks novel synthetic pathways. The trifluoromethylsulfonyl group (–SO₂CF₃), one of the most powerful electron-withdrawing groups, significantly influences the electronic properties of the aromatic ring, making aryl triflones intriguing substrates for catalytic activation.
This guide provides a detailed exploration of the applications of this compound in cross-coupling reactions. We will delve into the well-established Suzuki-Miyaura reaction, for which detailed protocols exist, and explore the prospective applications in Buchwald-Hartwig amination and Sonogashira coupling, offering field-proven insights and proposing robust starting points for methodological development.
The Aryl Triflone: A Unique Electrophilic Partner
The defining feature of this compound in cross-coupling is the cleavage of the C(sp²)–S bond. This differentiates it fundamentally from traditional electrophiles.
-
Aryl Halides (Ar–X): Rely on the cleavage of a carbon-halogen bond. Reactivity typically follows the trend I > Br > Cl.
-
Aryl Triflates (Ar–OTf): Function via the cleavage of a carbon-oxygen bond. They are highly reactive but can be sensitive to hydrolysis.
-
Aryl Triflones (Ar–SO₂CF₃): Require the cleavage of a strong carbon-sulfur bond. This inherent stability necessitates highly active catalyst systems but offers the potential for unique chemoselectivity in complex molecules.
The stability of aryl triflones makes them robust building blocks that can be carried through multiple synthetic steps before the cross-coupling event. Their synthesis from corresponding sulfonic acids or sulfonyl chlorides provides a straightforward entry point.
Caption: Structural comparison of common aryl electrophiles.
Suzuki-Miyaura Coupling: Established Protocols for C–C Bond Formation
The Suzuki-Miyaura reaction is the most well-documented cross-coupling application for aryl triflones, enabling the synthesis of biaryl structures. Research has shown that the high stability of the C–S bond requires specialized catalytic systems to achieve efficient oxidative addition.
Mechanistic Insight: A Cooperative Palladium/Rhodium System
Groundbreaking work has demonstrated that a cooperative bimetallic system, employing both palladium and rhodium, can effectively catalyze the Suzuki-Miyaura coupling of aryl triflones.[1][2][3] In this cycle, the two metals perform distinct, synergistic roles:
-
Palladium Cycle: A Pd(0) species initiates the cycle by undergoing oxidative addition into the C–SO₂ bond of the aryl triflone to form an Ar–Pd(II)–SO₂CF₃ intermediate. This is often the turnover-limiting step.[4][5]
-
Rhodium's Role: The rhodium catalyst facilitates the transmetalation step. It reacts with the boronic acid derivative to form an aryl-rhodium species, which then efficiently transfers the aryl group to the palladium center.[1][2][3]
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the desired biaryl product and regenerate the active Pd(0) catalyst.
Caption: Cooperative Pd/Rh catalytic cycle for Suzuki-Miyaura coupling of aryl triflones.
Experimental Protocol 1: Pd/Rh-Catalyzed Suzuki-Miyaura Coupling
This protocol is adapted from the work of Fukuda, J., Nogi, K., & Yorimitsu, H. (2019). Organic Letters, 21(22), 8987–8991.[1][2][3]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid neopentyl glycol ester (1.5 equiv)
-
[Pd(allyl)Cl]₂ (2.5 mol%)
-
[Rh(OH)(cod)]₂ (2.5 mol%)
-
1,2-Bis(dicyclohexylphosphino)ethane (dcype) (5.0 mol%)
-
Potassium fluoride (KF) (3.0 equiv)
-
1,4-Dioxane (Anhydrous)
Procedure:
-
To an oven-dried Schlenk tube, add this compound, the arylboronic acid neopentyl glycol ester, and potassium fluoride.
-
In a separate vial under an inert atmosphere (e.g., in a glovebox), prepare the catalyst solution by dissolving [Pd(allyl)Cl]₂, [Rh(OH)(cod)]₂, and dcype in anhydrous 1,4-dioxane.
-
Add the catalyst solution to the Schlenk tube containing the substrates and base.
-
Seal the tube and heat the reaction mixture at 120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. Typical reaction times are 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.
Data Summary: Reaction Scope
| Entry | Arylboronic Acid Neopentyl Ester (Ar²) | Yield (%) |
| 1 | Phenyl | 95 |
| 2 | 4-Methylphenyl | 96 |
| 3 | 4-Methoxyphenyl | 89 |
| 4 | 4-Fluorophenyl | 84 |
| 5 | 2-Methylphenyl | 91 |
| 6 | 1-Naphthyl | 72 |
| Data adapted from Fukuda, J., et al. (2019), Org. Lett.[1][2][3] |
Buchwald-Hartwig Amination: A Prospective Application for C–N Bonds
The Buchwald-Hartwig amination is a cornerstone for C–N bond formation.[6][7] While specific protocols for simple aryl triflones like this compound are not yet widely reported, the fundamental principles of catalysis suggest its feasibility. The primary challenge remains the efficient oxidative addition of the C–SO₂ bond to the palladium catalyst. Success would likely require state-of-the-art catalyst systems developed for unreactive electrophiles.
Mechanistic Insight: The Proposed Catalytic Cycle
The hypothetical cycle for the amination of an aryl triflone would mirror the established mechanism for aryl halides or triflates.[8][9]
-
Oxidative Addition: A Pd(0) complex, supported by a bulky, electron-rich phosphine ligand, inserts into the Ar–SO₂CF₃ bond to form a Pd(II) intermediate. This is the critical, and likely most challenging, step.
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the palladium center. A strong base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amido ligand are eliminated from the palladium center, forming the new C–N bond and regenerating the active Pd(0) catalyst.
Sources
- 1. Desulfonylative Functionalization of Organosulfones via Inert (Hetero)Aryl C(sp2)–SO2 Bond Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cross-Coupling of Aryl Trifluoromethyl Sulfones with Arylboronates by Cooperative Palladium/Rhodium Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. grokipedia.com [grokipedia.com]
- 9. research.rug.nl [research.rug.nl]
Application Notes and Protocols for Radical Trifluoromethylation Utilizing 4-(Trifluoromethylsulfonyl)anisole
For Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of the trifluoromethyl (CF₃) group into organic molecules is a cornerstone of modern medicinal chemistry and materials science, often imparting enhanced metabolic stability, lipophilicity, and binding affinity.[1][2] While numerous reagents have been developed for this purpose, there is a continuous demand for stable, accessible, and versatile trifluoromethyl sources. This document provides a detailed protocol for the use of 4-(trifluoromethylsulfonyl)anisole, an aryl trifluoromethyl sulfone, as a precursor for radical trifluoromethylation. We will delve into a proposed photoredox-catalyzed mechanism, present a detailed experimental protocol for the trifluoromethylation of a model substrate, and discuss the broader applications and technical considerations of this methodology.
Introduction: Aryl Trifluoromethyl Sulfones as Trifluoromethyl Radical Precursors
The trifluoromethylation of organic compounds has been extensively explored, with a significant focus on electrophilic reagents like S-(trifluoromethyl)diarylsulfonium salts (e.g., Umemoto's reagents) and hypervalent iodine compounds (e.g., Togni's reagents).[3][4] These reagents have proven effective but can be costly and exhibit sensitivity to certain functional groups. An alternative strategy involves the generation of the trifluoromethyl radical (•CF₃), a highly reactive intermediate that can engage a wide range of substrates, particularly electron-rich (hetero)arenes.[1]
Aryl trifluoromethyl sulfones, such as this compound, are a class of stable, crystalline solids that have emerged as potent precursors to the trifluoromethyl radical under photoredox conditions.[5][6][7] Unlike their sulfonium salt counterparts, these sulfones are typically less reactive under ambient conditions, offering excellent shelf-life and ease of handling. The activation of aryl trifluoromethyl sulfones via visible light photocatalysis provides a mild and efficient pathway to the •CF₃ radical, enabling a broad range of C-H trifluoromethylation reactions.[5][7]
This guide focuses on this compound as a representative aryl trifluoromethyl sulfone for radical trifluoromethylation. The electron-donating methoxy group on the aromatic ring can influence the electronic properties and reactivity of the molecule, potentially offering advantages in specific applications.
Proposed Mechanism: Photoredox-Catalyzed Generation of the Trifluoromethyl Radical
The trifluoromethylation using this compound is proposed to proceed through a visible-light-mediated photoredox catalytic cycle. While traditionally viewed as a nucleophilic trifluoromethylating agent, recent studies have demonstrated that aryl trifluoromethyl sulfones can serve as trifluoromethyl radical precursors.[5][6] The mechanism is initiated by the formation of an Electron Donor-Acceptor (EDA) complex between an electron-rich substrate (or a sacrificial electron donor) and the aryl trifluoromethyl sulfone.[5][6][7]
The key steps are outlined below:
-
Excitation of the Photocatalyst: A photocatalyst (PC), typically a ruthenium or iridium complex, absorbs visible light and is excited to a higher energy state (PC*).
-
Single Electron Transfer (SET): The excited photocatalyst (PC) can be reductively or oxidatively quenched. In a reductive quenching cycle, the PC is reduced by a suitable electron donor (e.g., an amine or the substrate itself) to form a radical cation and the reduced photocatalyst (PC•⁻).
-
Generation of the Trifluoromethyl Radical: The highly reducing PC•⁻ then transfers an electron to the this compound. This single electron transfer induces the fragmentation of the C-S bond, releasing the trifluoromethyl radical (•CF₃) and an aryl sulfinate anion.
-
Substrate Trifluoromethylation: The highly electrophilic trifluoromethyl radical reacts with the substrate (e.g., an electron-rich arene or heterocycle) to form a radical intermediate.
-
Rearomatization and Catalyst Regeneration: The radical intermediate is then oxidized back to the aromatic product by the photocatalyst radical cation (PC•⁺), regenerating the ground-state photocatalyst and completing the catalytic cycle.
Caption: Proposed photoredox catalytic cycle for trifluoromethylation.
Experimental Protocol: Trifluoromethylation of a Model Substrate
This protocol describes a general procedure for the trifluoromethylation of an electron-rich aromatic substrate, such as 1,3,5-trimethoxybenzene, using this compound under visible light photoredox catalysis.
Materials and Reagents
| Reagent/Material | Purity | Supplier | Notes |
| This compound | >98% | Various | Stable solid, store at room temperature. |
| 1,3,5-Trimethoxybenzene | >99% | Standard supplier | Model electron-rich substrate. |
| Tris(2,2'-bipyridyl)dichlororuthenium(II) hexahydrate ([Ru(bpy)₃]Cl₂) | >98% | Standard supplier | Photocatalyst. |
| Acetonitrile (MeCN) | Anhydrous | Standard supplier | Degas before use. |
| Nitrogen (N₂) or Argon (Ar) gas | High Purity | Gas supplier | For creating an inert atmosphere. |
| Schlenk flask or reaction vial with septum | N/A | Glassware supplier | |
| Magnetic stirrer and stir bar | N/A | Lab equipment supplier | |
| Blue LED lamp (450 nm) | N/A | Equipment supplier | Positioned close to the reaction vessel. |
Reaction Conditions
The following table summarizes the optimized reaction conditions for the model trifluoromethylation.
| Parameter | Value |
| Substrate Scale | 0.2 mmol |
| This compound | 1.5 equivalents (0.3 mmol) |
| [Ru(bpy)₃]Cl₂ | 1 mol% (0.002 mmol) |
| Solvent | Anhydrous, degassed MeCN (2.0 mL) |
| Atmosphere | N₂ or Ar |
| Temperature | Room Temperature (20-25 °C) |
| Irradiation | Blue LED (450 nm), ~5 cm from flask |
| Reaction Time | 12-24 hours |
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add 1,3,5-trimethoxybenzene (33.6 mg, 0.2 mmol), this compound (72.1 mg, 0.3 mmol), and [Ru(bpy)₃]Cl₂ (1.5 mg, 0.002 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.
-
Solvent Addition: Add anhydrous, degassed acetonitrile (2.0 mL) via syringe.
-
Irradiation: Place the reaction flask on a magnetic stirrer and begin stirring. Position the blue LED lamp approximately 5 cm from the flask and turn it on. To ensure even irradiation, the flask can be wrapped in aluminum foil.
-
Reaction Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals and analyzing by TLC, GC-MS, or ¹H NMR.
-
Workup: Once the reaction is complete (as indicated by the consumption of the starting material), turn off the LED lamp. Concentrate the reaction mixture under reduced pressure to remove the acetonitrile.
-
Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the trifluoromethylated product.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity.
Safety Precautions
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Trifluoromethylated compounds and organofluorine reagents should be handled with care.
-
Avoid direct exposure to the high-intensity LED light.
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow diagram.
Conclusion
This compound represents a stable and accessible precursor for radical trifluoromethylation reactions. The protocol outlined in this application note, based on visible-light photoredox catalysis, offers a mild and efficient method for the introduction of the trifluoromethyl group into organic molecules. This approach avoids the use of harsh reagents and conditions, and its radical nature makes it particularly suitable for the trifluoromethylation of electron-rich aromatic and heteroaromatic systems, which are prevalent in pharmaceutical and agrochemical targets. The principles and procedures described herein can be adapted to a broader range of substrates, providing a valuable tool for researchers in organic synthesis and drug discovery.
References
-
Han, S., Zhao, S., Dong, L., Geng, Y., Lu, X., Liu, B., & Shi, K. (2025). Visible-light-induced radical trifluoromethylation/cyclization of N-arylacrylamides with trifluoromethyl phenyl sulfone. New Journal of Chemistry, 49, 19941-19944. [Link]
-
Douglas, J. T., & MacMillan, D. W. C. (2014). Aryl Sulfonium Salts for Site-Selective Late-Stage Trifluoromethylation. Journal of the American Chemical Society, 136(22), 7833-7836. [Link]
-
Hu, J., Wang, W., & Li, Y. (2022). Visible-light-promoted S-trifluoromethylation of thiophenols with trifluoromethyl phenyl sulfone. Chemical Communications, 58(70), 9780-9783. [Link]
-
Hu, J., Wang, W., & Li, Y. (2022). Visible-light-promoted S-trifluoromethylation of thiophenols with trifluoromethyl phenyl sulfone. Chemical Communications. [Link]
-
Barzanò, V., et al. (2021). Metal-Free Trifluoromethylthiolation of Arylazo Sulfones. The Journal of Organic Chemistry, 86(1), 556-566. [Link]
-
Wikipedia. (2023). Trifluoromethylation. [Link]
-
Hu, J., et al. (2022). Visible-Light-Promoted S-Trifluoromethylation of Thiophenols with Trifluoromethyl Phenyl Sulfone. Request PDF. [Link]
-
Barata-Vallejo, S., Lantaño, B., & Postigo, A. (2014). Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents. Chemistry-A European Journal, 20(50), 16806-16829. [Link]
-
PubChem. This compound. [Link]
-
Sial Chemical. (n.d.). Mechanistic Insights: Harnessing Phenyl Trifluoromethyl Sulfone in Organic Reactions. [Link]
-
Umemoto, T. (2010). Development of Electrophilic Trifluoromethylating Reagents. Journal of Fluorine Chemistry, 131(7), 757-769. [Link]
-
Magnier, E., et al. (2009). Benchmark and Solvent-Free Preparation of Sulfonium Salt Based Electrophilic Trifluoromethylating Reagents. Angewandte Chemie International Edition, 48(48), 9144-9147. [Link]
-
Beier, P., et al. (2020). One pot synthesis of trifluoromethyl aryl sulfoxides by trifluoromethylthiolation of arenes and subsequent oxidation with hydrogen peroxide. RSC Advances, 10(56), 33931-33937. [Link]
Sources
- 1. Aryl Sulfonium Salts for Site‐Selective Late‐Stage Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 3. Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sioc.cas.cn [sioc.cas.cn]
- 6. Visible-light-promoted S-trifluoromethylation of thiophenols with trifluoromethyl phenyl sulfone - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Application Note: 4-(Trifluoromethylsulfonyl)anisole as a Versatile Reagent in Medicinal Chemistry
Introduction: The Strategic Role of the Trifluoromethylsulfonyl Group
In modern drug discovery, the incorporation of fluorine-containing functional groups is a cornerstone strategy for optimizing the physicochemical and pharmacokinetic properties of lead compounds. The trifluoromethylsulfonyl (-SO₂CF₃) group, in particular, is of high interest. It is a powerful electron-withdrawing group, metabolically stable, and highly lipophilic, capable of significantly enhancing a molecule's cell permeability, binding affinity, and metabolic stability. 4-(Trifluoromethylsulfonyl)anisole has emerged as a key reagent for introducing this valuable moiety, offering a unique combination of reactivity and stability that makes it an indispensable tool for medicinal chemists.
This guide provides an in-depth analysis of this compound, detailing its core reactivity, providing validated protocols for its primary applications, and explaining the scientific rationale behind the experimental choices.
Reagent Profile and Physicochemical Properties
This compound, also known as 1-methoxy-4-(trifluoromethylsulfonyl)benzene, is a crystalline solid at room temperature. Its structure is characterized by a phenyl ring activated for nucleophilic aromatic substitution (SₙAr) by the potent electron-withdrawing -SO₂CF₃ group, while the para-methoxy group provides a point of modulation and influences the reactivity.
| Property | Value | Source |
| Molecular Formula | C₈H₇F₃O₃S | [1] |
| Molecular Weight | 240.20 g/mol | [1] |
| CAS Number | 15183-74-1 | [1] |
| Appearance | White to off-white crystalline solid | N/A |
| Melting Point | 96 °C (lit.) | |
| Key Structural Feature | Electron-deficient aromatic ring | [2] |
The key to this reagent's utility lies in the electronic nature of the aromatic ring. The -SO₂CF₃ group strongly withdraws electron density, making the carbons of the aromatic ring, particularly the one bearing the methoxy group, highly electrophilic and susceptible to attack by nucleophiles.
Core Application: Nucleophilic Aromatic Substitution (SₙAr)
The primary application of this compound in medicinal chemistry is as a substrate for SₙAr reactions. The methoxy group serves as an excellent leaving group when attacked by a suitable nucleophile, allowing for the direct formation of a new bond between the nucleophile and the trifluoromethylsulfonyl-aryl scaffold.
This reaction is particularly valuable for synthesizing libraries of compounds by coupling various nucleophiles (amines, thiols, alcohols) to the core structure, enabling rapid structure-activity relationship (SAR) studies.
Reaction Mechanism: SₙAr Pathway
The SₙAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electrophilic carbon atom bearing the methoxy leaving group, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[3] The negative charge is delocalized onto the electron-withdrawing trifluoromethylsulfonyl group. In the second step, the leaving group (methoxide) is eliminated, restoring the aromaticity of the ring and yielding the final product.
Caption: Generalized workflow for the SₙAr reaction.
Protocol 1: Synthesis of N-Aryl-4-(trifluoromethylsulfonyl)aniline Derivatives
This protocol details a general procedure for the reaction of this compound with a primary or secondary amine. These resulting diaryl amines are common scaffolds in pharmacologically active molecules.
Materials:
-
This compound (1.0 eq)
-
Amine of interest (1.1 - 1.5 eq)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Round-bottom flask, magnetic stirrer, heating mantle, condenser, nitrogen inlet
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq), the desired amine (1.1 eq), and potassium carbonate (2.0 eq).
-
Rationale: A slight excess of the amine ensures complete consumption of the starting material. Potassium carbonate is a mild base used to neutralize the methoxide byproduct and any acidic protons, driving the reaction forward. A nitrogen atmosphere prevents oxidation of sensitive substrates.
-
-
Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.1-0.5 M.
-
Rationale: DMF is a polar aprotic solvent that effectively solvates the reactants and intermediates, facilitating the SₙAr reaction. It must be anhydrous as water can compete as a nucleophile.
-
-
Reaction Conditions: Heat the reaction mixture to 80-120 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Rationale: Heating is typically required to overcome the activation energy for the formation of the Meisenheimer complex. Reaction times can vary from 2 to 24 hours depending on the nucleophilicity of the amine.
-
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water (3x) followed by brine (1x).
-
Rationale: The aqueous washes remove the inorganic base (K₂CO₃) and the polar solvent (DMF). The brine wash removes residual water from the organic layer.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Rationale: Chromatography is used to isolate the desired product from unreacted starting materials and any side products.
-
Protocol 2: Synthesis of Aryl Thioethers
This protocol describes the synthesis of thioethers via reaction with a thiol, a common functional group in enzyme inhibitors and other bioactive molecules.
Materials:
-
This compound (1.0 eq)
-
Thiol of interest (1.1 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask, magnetic stirrer, ice bath, nitrogen inlet
Step-by-Step Procedure:
-
Thiolate Formation: To a flame-dried flask under nitrogen, add the thiol (1.1 eq) and anhydrous THF. Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Stir for 30 minutes at 0 °C.
-
Rationale: Thiols are typically not nucleophilic enough to react directly. A strong, non-nucleophilic base like NaH is used to deprotonate the thiol, forming the much more reactive thiolate anion. This step must be done carefully as hydrogen gas is evolved.
-
-
SₙAr Reaction: To the freshly prepared thiolate solution, add a solution of this compound (1.0 eq) in a minimal amount of anhydrous THF dropwise at 0 °C.
-
Rationale: Adding the electrophile slowly to the pre-formed nucleophile helps to control the reaction rate and minimize potential side reactions.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once complete, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Extract the aqueous layer with ethyl acetate (3x).
-
Rationale: The quench neutralizes any remaining NaH. The product is extracted into the organic phase.
-
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Safety and Handling
Proper safety precautions are essential when working with this compound and the associated reagents.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[4]
-
Handling: Handle the compound in a well-ventilated fume hood.[4][5] Avoid breathing dust or vapors.[4]
-
Reactivity: The reagent is stable under normal conditions. Avoid strong oxidizing agents.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.[4]
Caption: A standard safety workflow for handling chemical reagents.
Conclusion
This compound is a powerful and versatile reagent for medicinal chemistry. Its primary utility as an electrophile in SₙAr reactions provides a direct and reliable route to introduce the trifluoromethylsulfonyl-aryl moiety into target molecules. The protocols provided herein offer robust starting points for the synthesis of diverse compound libraries containing this valuable functional group, enabling chemists to systematically modulate molecular properties and accelerate the drug discovery process.
References
- Benchchem. (n.d.). 4-(Trifluoromethylsulfonyl)aniline | 473-27-8.
- PubChem. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). 4-(Trifluoromethylsulfonyl)aniline 95 473-27-8.
- Lee, C. F., et al. (2016). Concerted nucleophilic aromatic substitution with 19F− and 18F−. DASH (Harvard).
- ChemicalBook. (2023). 4-(TRIFLUOROMETHYLSULFONYL)ANILINE - Safety Data Sheet.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 4-(Trifluoromethyl)anisole.
Sources
Application Notes and Protocols for the Synthesis of Trifluoromethylated Heterocycles with 4-(Trifluoromethylsulfonyl)anisole
Introduction
The introduction of a trifluoromethyl (CF₃) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and agrochemical development. This modification can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Consequently, the development of robust and versatile trifluoromethylation methods is of paramount importance. While a variety of reagents exist for this purpose, this guide focuses on the application of 4-(Trifluoromethylsulfonyl)anisole as a precursor to a trifluoromethylating agent, offering unique reactivity and advantages in specific synthetic contexts. This document provides a comprehensive overview of its application, including mechanistic insights and detailed experimental protocols for the synthesis of trifluoromethylated heterocycles.
Understanding this compound in Trifluoromethylation Chemistry
This compound itself is not a direct trifluoromethylating agent. Its utility lies in its role as a stable, solid precursor that can be readily converted into a reactive trifluoromethyl source. The core principle involves the generation of a trifluoromethyl radical (•CF₃) or a related reactive species. The electron-withdrawing nature of the trifluoromethylsulfonyl group facilitates transformations that lead to the release of the •CF₃ radical under specific reaction conditions.
The generation of the trifluoromethyl radical from sulfonyl derivatives often involves reductive processes or photochemically induced single-electron transfer (SET) events.[2] These radicals are highly reactive and can engage in C-H functionalization of heterocycles, providing a direct route to trifluoromethylated products.[3][4][5]
Mechanistic Considerations: The Trifluoromethyl Radical Pathway
The trifluoromethylation of heterocycles using precursors derived from this compound typically proceeds through a radical mechanism. The key steps are:
-
Radical Initiation: Generation of the trifluoromethyl radical (•CF₃) from the activated sulfonyl precursor.
-
Radical Addition: The electrophilic •CF₃ radical adds to an electron-rich position of the heterocyclic ring.
-
Rearomatization: The resulting radical intermediate is oxidized to the final trifluoromethylated heterocycle, regenerating the aromatic system.
This radical pathway is particularly effective for the trifluoromethylation of both electron-rich and some electron-deficient heterocycles.[3] The regioselectivity is often governed by the inherent reactivity of the C-H bonds in the heterocyclic substrate.[3]
Application in the Synthesis of Trifluoromethylated Indoles
Indole and its derivatives are privileged scaffolds in a vast number of biologically active molecules. The direct trifluoromethylation of the indole nucleus is a highly desirable transformation.
Protocol 1: Direct C-H Trifluoromethylation of Indole
This protocol outlines a general procedure for the direct C2-trifluoromethylation of indoles, a common and synthetically valuable modification. This method leverages the in-situ generation of a trifluoromethyl radical from a sulfonyl precursor.
Reaction Scheme:
Figure 1: General workflow for the C2-trifluoromethylation of indole.
Materials:
| Reagent/Material | CAS Number | Molecular Weight | Role |
| Indole | 120-72-9 | 117.15 | Substrate |
| This compound | 15183-74-1 | 240.20 | CF₃ Source Precursor |
| Activating Agent (e.g., Reductant) | - | - | To generate the active CF₃ source |
| Oxidant (e.g., tert-Butyl hydroperoxide) | 75-91-2 | 90.12 | To facilitate rearomatization |
| Solvent (e.g., Acetonitrile) | 75-05-8 | 41.05 | Reaction Medium |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | Drying Agent |
Step-by-Step Protocol:
-
Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the indole substrate (1.0 equiv) and the this compound-derived trifluoromethylating agent (typically 1.5-2.0 equiv) in the chosen solvent.
-
Initiation: Add the activating agent to the reaction mixture. The choice of activating agent will depend on the specific trifluoromethylating species generated from this compound.
-
Reaction Progression: Add the oxidant (e.g., tert-butyl hydroperoxide, 2.0-3.0 equiv) dropwise to the stirring solution at the appropriate temperature (often room temperature to slightly elevated temperatures).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 2-trifluoromethylindole.
Expected Results:
This protocol typically provides moderate to good yields of the C2-trifluoromethylated indole. The regioselectivity for the C2 position is generally high due to the kinetic preference for radical attack at this site.
Synthesis of Trifluoromethylated Pyrazoles
Pyrazoles are another class of heterocycles with significant applications in pharmaceuticals and agrochemicals. The introduction of a trifluoromethyl group can greatly influence their biological activity.
Protocol 2: Domino Cyclization/Trifluoromethylation for 4-(Trifluoromethyl)pyrazoles
This method provides an efficient route to 4-(trifluoromethyl)pyrazoles through a domino reaction sequence involving cyclization and trifluoromethylation.[6] While the original literature often employs TMSCF₃, the principle can be adapted for trifluoromethyl radical precursors.
Domino Reaction Logic:
Figure 2: Logical flow of the domino synthesis of 4-(trifluoromethyl)pyrazoles.
Materials:
| Reagent/Material | CAS Number | Molecular Weight | Role |
| α,β-Alkynic Tosylhydrazone | Varies | Varies | Starting Material |
| Copper(II) Triflate (Cu(OTf)₂) | 34946-82-2 | 361.21 | Catalyst |
| This compound-derived CF₃ source | - | - | Trifluoromethylating Agent |
| Solvent (e.g., DMF) | 68-12-2 | 73.09 | Reaction Medium |
Step-by-Step Protocol:
-
Reaction Setup: To a screw-capped vial, add the α,β-alkynic tosylhydrazone (1.0 equiv), Cu(OTf)₂ (10-20 mol%), and the this compound-derived trifluoromethylating agent (2.0-3.0 equiv).
-
Solvent Addition: Add the solvent (e.g., DMF) and seal the vial.
-
Reaction: Stir the reaction mixture at room temperature or a slightly elevated temperature. The reaction is often carried out in the presence of air, which can play a role in the catalytic cycle.[6]
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with water and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to obtain the 4-(trifluoromethyl)pyrazole.
Rationale for Component Selection:
-
Copper Catalyst: Copper salts are known to mediate the cyclization of tosylhydrazones and can also participate in single-electron transfer processes to generate the trifluoromethyl radical from a suitable precursor.[6]
-
Air (Oxygen): In some copper-catalyzed trifluoromethylations, molecular oxygen can act as an oxidant to regenerate the active catalytic species.[7]
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation | Inefficient generation of the trifluoromethyl radical. | Screen different activating agents or radical initiators. Vary the reaction temperature. |
| Decomposition of the starting material or product. | Lower the reaction temperature. Reduce the reaction time. | |
| Formation of multiple regioisomers | Non-selective radical addition. | Alter the solvent to influence the electronic environment.[3] Introduce directing groups on the heterocycle if possible. |
| Poor reproducibility | Moisture or oxygen sensitivity. | Ensure all glassware is oven-dried and the reaction is run under a strictly inert atmosphere. Use freshly distilled/anhydrous solvents. |
Conclusion
This compound serves as a valuable and adaptable precursor for the synthesis of trifluoromethylated heterocycles. The methodologies presented herein, which proceed via a trifluoromethyl radical intermediate, offer a direct and efficient means to access important structural motifs like 2-trifluoromethylindoles and 4-(trifluoromethyl)pyrazoles. The operational simplicity and the ability to fine-tune reaction conditions make this approach a powerful tool for researchers in drug discovery and materials science. Further exploration of different activating conditions and heterocyclic substrates is likely to expand the synthetic utility of this reagent system.
References
-
Chen, J., et al. (2026). Photochemical trifluoromethylation of alkenes with trifluoromethylsulfonyl-pyridinium salt accompanied by SO₂ insertion: Synthesis of trifluoromethylated 4H-benzo[e][2][3][8]thiadiazine 1,1-dioxides. ResearchGate. [Link]
-
Ji, Y., et al. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411-5. [Link]
-
Ji, Y., Brueckl, T., Baxter, R. D., Fujiwara, Y., Seiple, I. B., Su, S., Blackmond, D. G., & Baran, P. S. (2011). Innate C-H trifluoromethylation of heterocycles. PubMed. [Link]
-
Ye, Y., Cheung, K. P. S., He, L., & Tsui, G. C. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Chemistry Portal. [Link]
-
Wang, Q., He, L., Li, K. K., & Tsui, G. C. (2017). Copper-Mediated Domino Cyclization/Trifluoromethylation/Deprotection with TMSCF3: Synthesis of 4-(Trifluoromethyl)pyrazoles. Organic Chemistry Portal. [Link]
-
Baishya, G., & Dutta, N. B. (2021). Recent Advances in Direct C−H Trifluoromethylation of N‐Heterocycles. ResearchGate. [Link]
-
Nebra, N., & Grushin, V. V. (2014). Distinct mechanism of oxidative trifluoromethylation with a well-defined Cu(II) fluoride promoter: hidden catalysis. PubMed. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sioc.ac.cn [sioc.ac.cn]
- 3. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Innate C-H trifluoromethylation of heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Copper-Mediated Domino Cyclization/Trifluoromethylation/Deprotection with TMSCF3: Synthesis of 4-(Trifluoromethyl)pyrazoles [organic-chemistry.org]
- 7. Distinct mechanism of oxidative trifluoromethylation with a well-defined Cu(II) fluoride promoter: hidden catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Versatile Reactivity of 4-(Trifluoromethylsulfonyl)anisole: A Guide to its Application in Organic Synthesis
Abstract
This technical guide provides an in-depth exploration of the experimental setups and reaction protocols for 4-(Trifluoromethylsulfonyl)anisole, a versatile and highly reactive building block in modern organic synthesis. The potent electron-withdrawing nature of the trifluoromethylsulfonyl group, combined with the directing effects of the methoxy substituent, makes this reagent a valuable substrate for a range of transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. This document is intended for researchers, scientists, and drug development professionals, offering detailed, field-proven protocols and the causal reasoning behind experimental choices to facilitate the successful application of this reagent in the synthesis of complex molecules, particularly in the realms of pharmaceuticals and agrochemicals.
Introduction: Understanding the Reactivity of this compound
This compound, also known as 4-methoxyphenyl trifluoromethyl sulfone, is a crystalline solid at room temperature. Its chemical structure is characterized by a phenyl ring substituted with a methoxy group and a trifluoromethylsulfonyl (triflone) group at the para position. This unique arrangement of functional groups dictates its reactivity and utility in organic synthesis.
The trifluoromethylsulfonyl (-SO₂CF₃) group is a powerful electron-withdrawing group, significantly decreasing the electron density of the aromatic ring. This electronic perturbation has two major consequences:
-
Activation towards Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the aromatic ring makes it highly susceptible to attack by nucleophiles. The triflone group acts as an excellent leaving group, facilitating the substitution of the C-S bond.
-
Participation in Cross-Coupling Reactions: The carbon-sulfur bond in aryl triflones can be cleaved and functionalized through various palladium-catalyzed cross-coupling reactions, offering a valuable alternative to traditional aryl halides and triflates.
The methoxy (-OCH₃) group, an electron-donating group, influences the regioselectivity of potential electrophilic aromatic substitution reactions, although the primary utility of this compound lies in reactions where the trifluoromethylsulfonyl group is the key reactive site.
This guide will focus on two major classes of reactions involving this compound: Palladium-Catalyzed Cross-Coupling Reactions and Nucleophilic Aromatic Substitution.
Safety Precautions and Reagent Handling
Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for this compound and all other reagents used.
General Handling Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handle the compound in a well-ventilated fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, rinse the affected area with copious amounts of water.
-
Ensure that all glassware is dry and reactions are performed under an inert atmosphere (e.g., argon or nitrogen) when specified, particularly for palladium-catalyzed reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The trifluoromethylsulfonyl group can serve as an effective leaving group in palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling: Synthesis of Biaryl Compounds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds. The reaction of aryl trifluoromethyl sulfones with arylboronic acids or their esters provides a powerful method for the synthesis of biaryl scaffolds, which are prevalent in many pharmaceutical agents. A key development in this area is the use of a cooperative palladium/rhodium catalytic system, which has been shown to be effective for the arylation of aryl trifluoromethyl sulfones via C-SO₂ bond cleavage[1][2][3].
Causality of Experimental Choices:
-
Catalyst System: A cooperative Pd/Rh system is employed. The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the rhodium catalyst is proposed to accelerate the transmetalation step, which is often rate-limiting[3].
-
Ligand: A suitable phosphine ligand, such as dppf (1,1'-bis(diphenylphosphino)ferrocene), is crucial for stabilizing the palladium center and promoting the catalytic cycle.
-
Base: A base, such as potassium carbonate (K₂CO₃), is required to activate the boronic acid derivative for transmetalation.
-
Solvent: Anhydrous and degassed solvents like toluene or dioxane are used to prevent catalyst deactivation and unwanted side reactions.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 240.20 | 1.0 | 1.0 |
| Phenylboronic acid | 121.93 | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 0.02 | 0.02 |
| [RhCl(cod)]₂ | 492.02 | 0.02 | 0.02 |
| dppf | 554.57 | 0.08 | 0.08 |
| K₂CO₃ | 138.21 | 2.0 | 2.0 |
| Anhydrous Toluene | - | 5 mL | - |
Procedure:
-
To a flame-dried Schlenk flask, add this compound (240 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), [RhCl(cod)]₂ (9.8 mg, 0.02 mmol), dppf (44.4 mg, 0.08 mmol), and K₂CO₃ (276 mg, 2.0 mmol).
-
Evacuate the flask and backfill with argon. Repeat this cycle three times.
-
Add anhydrous, degassed toluene (5 mL) via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired biaryl product.
Visualization of the Suzuki-Miyaura Catalytic Cycle:
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Synthesis of Aryl Amines
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide range of aryl amines. While specific protocols for aryl triflones are less common than for aryl halides, the principles of this reaction can be readily applied. The strong electron-withdrawing nature of the trifluoromethylsulfonyl group is expected to facilitate the oxidative addition step. The choice of ligand is critical for the success of this transformation.
Causality of Experimental Choices:
-
Catalyst and Ligand: A palladium precatalyst (e.g., Pd₂(dba)₃) in combination with a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos) is typically employed. These ligands promote both the oxidative addition and the reductive elimination steps of the catalytic cycle[4][5].
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is required to deprotonate the amine, making it a more potent nucleophile.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are essential to maintain a water-free environment, which is crucial for the stability of the catalyst and the base.
Experimental Protocol: Generalized Buchwald-Hartwig Amination of this compound
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 240.20 | 1.0 | 1.0 |
| Amine (e.g., Morpholine) | 87.12 | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 0.01 | 0.01 |
| XPhos | 476.65 | 0.04 | 0.04 |
| Sodium tert-butoxide | 96.10 | 1.4 | 1.4 |
| Anhydrous Toluene | - | 5 mL | - |
Procedure:
-
In a glovebox, add this compound (240 mg, 1.0 mmol), sodium tert-butoxide (135 mg, 1.4 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol), and XPhos (19.1 mg, 0.04 mmol) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Add anhydrous toluene (5 mL).
-
Add the amine (e.g., morpholine, 105 µL, 1.2 mmol) via syringe.
-
Seal the Schlenk tube and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 8-16 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.
-
Wash the filtrate with water (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The highly electron-deficient aromatic ring of this compound makes it an excellent substrate for SNAr reactions. A wide variety of nucleophiles can displace the trifluoromethylsulfonyl group, providing a straightforward route to a diverse range of substituted anisole derivatives.
Mechanistic Rationale:
The SNAr reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex[6][7]. The strong electron-withdrawing trifluoromethylsulfonyl group is crucial for stabilizing this intermediate, thereby facilitating the reaction.
Visualization of the SNAr Mechanism:
Caption: The addition-elimination mechanism of Nucleophilic Aromatic Substitution.
SNAr with Amine Nucleophiles
Causality of Experimental Choices:
-
Nucleophile: Primary and secondary amines are effective nucleophiles for this transformation. The choice of amine will determine the final product.
-
Base: A base, such as potassium carbonate or a non-nucleophilic organic base like triethylamine (Et₃N), is often used to deprotonate the amine, increasing its nucleophilicity, or to scavenge the acid formed during the reaction.
-
Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are ideal as they can solvate the ionic intermediate and facilitate the reaction.
-
Temperature: Heating is often required to overcome the activation energy of the reaction.
Experimental Protocol: SNAr with Piperidine
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 240.20 | 1.0 | 1.0 |
| Piperidine | 85.15 | 1.5 | 1.5 |
| Potassium Carbonate | 138.21 | 2.0 | 2.0 |
| Dimethylformamide (DMF) | - | 5 mL | - |
Procedure:
-
To a round-bottom flask, add this compound (240 mg, 1.0 mmol), potassium carbonate (276 mg, 2.0 mmol), and DMF (5 mL).
-
Add piperidine (149 µL, 1.5 mmol) to the mixture.
-
Heat the reaction mixture to 80 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 4-8 hours), cool the reaction to room temperature.
-
Pour the reaction mixture into water (30 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
SNAr with Thiol Nucleophiles
The reaction with thiols provides a convenient route to aryl thioethers.
Causality of Experimental Choices:
-
Nucleophile: Thiols are excellent nucleophiles for SNAr reactions.
-
Base: A base is required to deprotonate the thiol to the more nucleophilic thiolate. Potassium carbonate or sodium hydride can be used.
-
Solvent: Polar aprotic solvents like DMF or THF are suitable.
Experimental Protocol: SNAr with Thiophenol
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 240.20 | 1.0 | 1.0 |
| Thiophenol | 110.18 | 1.1 | 1.1 |
| Potassium Carbonate | 138.21 | 1.5 | 1.5 |
| Dimethylformamide (DMF) | - | 5 mL | - |
Procedure:
-
To a round-bottom flask, add this compound (240 mg, 1.0 mmol), potassium carbonate (207 mg, 1.5 mmol), and DMF (5 mL).
-
Add thiophenol (113 µL, 1.1 mmol) to the mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 1-3 hours), pour the reaction mixture into water (30 mL) and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with 1 M NaOH (2 x 15 mL), water (15 mL), and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Characterization of Products
The successful synthesis of the desired products should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectroscopy are essential for structural elucidation.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups.
-
Thin-Layer Chromatography (TLC) and/or Gas Chromatography (GC): To monitor reaction progress and assess the purity of the product.
Spectroscopic Data for this compound:
-
¹⁹F NMR: A singlet is typically observed around -78 ppm (relative to CFCl₃).
-
¹H NMR: Resonances for the aromatic protons and the methoxy protons will be present.
-
Mass Spectrum (GC-MS): The molecular ion peak and characteristic fragmentation patterns can be observed.
Conclusion
This compound is a highly valuable and versatile reagent in organic synthesis. Its unique electronic properties enable its participation in a range of powerful chemical transformations, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution reactions. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this compound in the synthesis of complex molecules for applications in drug discovery and materials science. By understanding the underlying principles of its reactivity, chemists can confidently design and execute synthetic routes to novel and valuable compounds.
References
-
Louie, J., Driver, M. S., Hamann, B. C., & Hartwig, J. F. (1997). Palladium-Catalyzed Amination of Aryl Triflates and Importance of Triflate Addition Rate. The Journal of Organic Chemistry, 62(5), 1268–1273. [Link]
-
Hartwig Group, Yale University. Palladium-catalyzed amination of aryl triflates and importance of triflate addition rate. [Link]
-
Fukuda, J. I., Nogi, K., & Yorimitsu, H. (2019). Cross-Coupling of Aryl Trifluoromethyl Sulfones with Arylboronates by Cooperative Palladium/Rhodium Catalysis. Organic Letters, 21(22), 8987-8991. [Link]
-
PubChem. This compound. [Link]
-
Sci-Hub. Cross-Coupling of Aryl Trifluoromethyl Sulfones with Arylboronates by Cooperative Palladium/Rhodium Catalysis. [Link]
-
Fukuda, J. I., Nogi, K., & Yorimitsu, H. (2019). Cross-Coupling of Aryl Trifluoromethyl Sulfones with Arylboronates by Cooperative Palladium/Rhodium Catalysis. Kyoto University Research Information Repository. [Link]
-
Willis, M. C. (2007). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. The Journal of Organic Chemistry, 72(2), 659-662. [Link]
-
Kim, S., & Kim, Y. (2018). Pd(PPh3)4-Catalyzed Buchwald-Hartwig Amination of Aryl Fluorosulfonates with Aryl Amines. Synthesis, 50(19), 3855-3862. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
The Royal Society of Chemistry. (2021). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. [Link]
-
ResearchGate. The schematic representation of TPF nucleophilic aromatic substitution... [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
Winfield, L. L. (2010). Nucleophilic Aromatic Substitution, A Guided Inquiry Laboratory Experiment. Journal of Chemical Education, 87(10), 1110-1112. [Link]
-
Sharpless, K. B., & Fokin, V. V. (2015). Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. Angewandte Chemie International Edition, 54(32), 9294-9297. [Link]
-
Smith, M. B. (2017). Concerted Nucleophilic Aromatic Substitution Reactions. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom, 465-470. [Link]
-
Molander, G. A., & Brown, A. R. (2012). Synthesis and cross-coupling of sulfonamidomethyltrifluoroborates. Organic Letters, 14(19), 5030-5033. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
Pendidikan Kimia. (2012). One Step Preparation of a Crystalline Product by Nucleophilic Aromatic Substitution. [Link]
-
Ritter, T., & Wang, W. (2016). Concerted nucleophilic aromatic substitution with 19F− and 18F−. Nature, 538(7625), 374-377. [Link]
-
Sharma, U., & Van der Eycken, E. V. (2021). Sustainable radical approaches for cross electrophile coupling to synthesize trifluoromethyl- and allyl-substituted tert-alcohols. iScience, 24(12), 103498. [Link]
-
Wang, J., & Zhang, Y. (2015). Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation. Chemical Communications, 51(68), 13364-13367. [Link]
-
Hiyama, T., & Hatanaka, Y. (2010). Fluoride-Promoted Cross-Coupling of Chloro(mono-, di-, or triphenyl)germanes with Aryl Halides in "Moist" Toluene. Multiple Transfer of the Phenyl Group from Organogermane Substrates and Comparison of the Coupling Efficiencies of Chloro(phenyl)germanes with their Corresponding Stannane and Silane Counterparts. The Journal of Organic Chemistry, 75(23), 8139-8149. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. CAS 473-27-8: 4-(Trifluoromethylsulfonyl)aniline [cymitquimica.com]
- 7. Palladium-catalyzed amination of aryl bromides and aryl triflates using diphosphane ligands: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Role of 4-(Trifluoromethylsulfonyl)anisole in the synthesis of pharmaceuticals
An Application Guide to the Strategic Role of 4-(Trifluoromethylsulfonyl)anisole in Pharmaceutical Synthesis
Introduction: Unveiling a Specialized Building Block
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of drug design. These groups can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1] Within this context, the trifluoromethylsulfonyl group (–SO₂CF₃), or triflone, stands out for its potent electron-withdrawing nature and significant lipophilicity.[2][3] this compound (CAS: 15183-74-1) is a specialized building block that carries this powerful moiety masked by a stable anisole group.[4]
While not always a direct reactant in the final steps of drug synthesis, its true value lies in its role as a robust precursor to more versatile intermediates. This guide elucidates the primary synthetic transformations that unlock the potential of this compound, providing researchers and drug development professionals with the protocols and mechanistic insights required to leverage this reagent in the synthesis of complex pharmaceutical targets.
Section 1: The Gateway Transformation: O-Demethylation to a Versatile Phenolic Intermediate
The primary and most strategic application of this compound is its conversion to 4-(trifluoromethylsulfonyl)phenol. The anisole's methyl ether is a stable protecting group, making the compound less reactive and easier to handle and store than the corresponding phenol. The selective cleavage of this ether unlocks the phenolic hydroxyl group, a versatile handle for a wide array of subsequent chemical modifications crucial for building molecular complexity.
Mechanistic Rationale:
The O-demethylation of aryl methyl ethers is a classic transformation typically achieved with strong Lewis acids like boron tribromide (BBr₃) or strong protic acids such as HBr and HI.[5][6] The mechanism with BBr₃ involves the initial formation of a Lewis acid-base adduct between the ether oxygen and the boron center. This is followed by a nucleophilic attack of a bromide ion on the methyl group in an Sₙ2 fashion, releasing the methyl bromide and a borate intermediate, which is subsequently hydrolyzed to yield the desired phenol.[6] This pathway is highly efficient for aryl methyl ethers because the alternative, cleavage of the aryl-oxygen bond, would require the formation of an unstable phenyl cation.[7]
Protocol 1: Synthesis of 4-(Trifluoromethylsulfonyl)phenol
This protocol details the efficient O-demethylation of this compound using boron tribromide.
Materials:
-
This compound
-
Boron tribromide (BBr₃), 1.0 M solution in an inert solvent (e.g., dichloromethane)
-
Anhydrous Dichloromethane (DCM)
-
Methanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, including a flame-dried, two-neck round-bottom flask with a stir bar, septum, and nitrogen inlet.
Procedure:
-
Setup: In a fume hood, add this compound (1.0 eq) to a flame-dried round-bottom flask and dissolve it in anhydrous DCM (approx. 0.1 M concentration).
-
Inert Atmosphere: Purge the flask with dry nitrogen or argon and maintain a positive pressure throughout the reaction.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add the 1.0 M solution of BBr₃ (1.2 eq) dropwise via syringe over 15-20 minutes. Ensure the internal temperature does not rise significantly.
-
Reaction: Stir the mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Quenching: Once complete, cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of methanol to destroy excess BBr₃. Caution: This is an exothermic process that evolves gas.
-
Workup: Dilute the mixture with additional DCM and water. Transfer to a separatory funnel and wash the organic layer sequentially with water, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 4-(trifluoromethylsulfonyl)phenol.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure phenol.
Causality and Experimental Insights:
-
Choice of Reagent: BBr₃ is highly effective for cleaving aryl methyl ethers with minimal side reactions.[6]
-
Solvent: Anhydrous DCM is an excellent inert solvent for this reaction, as it does not react with BBr₃ and effectively solubilizes the reactants.
-
Temperature Control: Starting the reaction at low temperatures (-78 °C) is crucial for controlling the exothermic nature of the initial Lewis acid-base adduct formation and preventing potential side reactions.
Caption: Workflow from anisole starting material to the key phenol intermediate.
Section 2: Building Molecular Scaffolds via Etherification
The newly synthesized 4-(trifluoromethylsulfonyl)phenol is a valuable nucleophile after deprotonation. A fundamental application is in the Williamson ether synthesis, allowing for the attachment of a wide variety of alkyl chains. This reaction is a staple in pharmaceutical synthesis for building ether linkages, which are common motifs in drug molecules, often improving properties like solubility and cell permeability.
Protocol 2: Williamson Ether Synthesis with 4-(Trifluoromethylsulfonyl)phenol
This protocol describes the synthesis of a novel aryl ether starting from the phenol generated in Protocol 1.
Materials:
-
4-(Trifluoromethylsulfonyl)phenol (from Protocol 1)
-
A suitable base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃))
-
An alkyl halide or tosylate (R-X, e.g., benzyl bromide, ethyl iodide)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or Acetonitrile)
-
Standard laboratory glassware and workup reagents.
Procedure:
-
Setup: Dissolve 4-(trifluoromethylsulfonyl)phenol (1.0 eq) in anhydrous DMF in a round-bottom flask.
-
Base Addition: Add a solid base such as K₂CO₃ (2.0 eq) to the solution.
-
Formation of Nucleophile: Stir the mixture at room temperature for 30 minutes to ensure the complete formation of the potassium phenoxide salt.
-
Electrophile Addition: Add the desired alkyl halide (R-X, 1.1 eq) to the reaction mixture.
-
Reaction: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and stir until the reaction is complete, as monitored by TLC.
-
Workup: Cool the reaction to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Washing: Wash the combined organic layers with water and brine to remove DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting ether product by flash column chromatography.
Causality and Experimental Insights:
-
Base Selection: K₂CO₃ is a cost-effective and sufficiently strong base to deprotonate the phenol. For less reactive alkyl halides, a stronger base like Cs₂CO₃ can accelerate the reaction.
-
Solvent Choice: Polar aprotic solvents like DMF or acetonitrile are ideal as they effectively solvate the cation of the phenoxide salt, enhancing the nucleophilicity of the oxygen anion.
Caption: General workflow for Williamson ether synthesis.
Section 3: Accessing Biaryl Scaffolds via Palladium-Catalyzed Cross-Coupling
Perhaps the most powerful application of the phenol intermediate is its use in palladium-catalyzed cross-coupling reactions. Biaryl structures are privileged motifs in countless pharmaceuticals. By converting the phenol to an aryl triflate (Ar-OTf), it becomes an excellent electrophilic partner for a host of cross-coupling reactions, including the Nobel Prize-winning Suzuki-Miyaura coupling.
Protocol 3: Two-Step Synthesis of a Biaryl Compound via Suzuki Coupling
This protocol outlines the conversion of the phenol to a triflate, followed by a Suzuki coupling reaction.
Step 3a: Synthesis of 4-(Trifluoromethylsulfonyl)phenyl Triflate
-
Setup: Dissolve 4-(trifluoromethylsulfonyl)phenol (1.0 eq) in anhydrous DCM in a flask under a nitrogen atmosphere and cool to 0 °C.
-
Base: Add a non-nucleophilic base, such as pyridine or triethylamine (1.5 eq).
-
Triflation: Slowly add trifluoromethanesulfonic anhydride (Tf₂O, 1.2 eq) dropwise.
-
Reaction: Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.
-
Workup: Upon completion, wash the reaction mixture with cold 1 M HCl, water, and brine. Dry the organic layer over MgSO₄, filter, and concentrate to yield the aryl triflate, which can often be used in the next step without further purification.
Step 3b: Suzuki-Miyaura Cross-Coupling
-
Setup: To a flame-dried Schlenk flask, add the aryl triflate (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times.
-
Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water or toluene/ethanol/water.
-
Reaction: Heat the mixture with vigorous stirring (e.g., 80-100 °C) for 4-12 hours until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup: Cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic phase, concentrate, and purify the resulting biaryl product by flash column chromatography.
Causality and Experimental Insights:
-
Triflate Formation: The triflate group is one of the best leaving groups in cross-coupling chemistry, making the subsequent C-C bond formation highly efficient.
-
Catalyst System: The choice of palladium catalyst, ligand, and base is critical and often needs to be optimized for specific substrates. Pd(PPh₃)₄ is a robust, general-purpose catalyst suitable for many Suzuki reactions.
-
Degassed Solvents: Removing dissolved oxygen from the solvents is essential to prevent the oxidation and deactivation of the Pd(0) catalyst.
Caption: The synthetic pathway from anisole to a high-value biaryl scaffold.
Data Summary
| Transformation | Starting Material | Key Reagents | Product Type | Key Synthetic Value |
| O-Demethylation | This compound | BBr₃ or HBr | Phenol | Unmasks a versatile functional handle for further reactions. |
| Ether Synthesis | 4-(Trifluoromethylsulfonyl)phenol | Alkyl Halide, Base (K₂CO₃) | Aryl Ether | Introduces diverse alkyl groups, modifying solubility and structure. |
| Triflate Formation | 4-(Trifluoromethylsulfonyl)phenol | Tf₂O, Pyridine | Aryl Triflate | Creates an excellent leaving group for cross-coupling. |
| Suzuki Coupling | 4-(Trifluoromethylsulfonyl)phenyl Triflate | Boronic Acid, Pd Catalyst | Biaryl Compound | Forms C-C bonds to create privileged pharmaceutical scaffolds. |
Conclusion
This compound is a valuable, specialized reagent whose utility in pharmaceutical synthesis is realized through strategic, multi-step pathways. By serving as a stable precursor to 4-(trifluoromethylsulfonyl)phenol, it provides a critical entry point to essential transformations, including the synthesis of diverse ethers and the construction of complex biaryl systems via palladium-catalyzed cross-coupling. Understanding these sequential transformations allows medicinal chemists to effectively incorporate the unique electronic and lipophilic properties of the triflone moiety into next-generation drug candidates. The protocols and principles outlined in this guide provide a robust framework for leveraging this building block to its full potential in the pursuit of novel therapeutics.
References
-
Zhao, X., Huang, Y., Qing, F. L., & Xu, X. H. (2016). Synthesis of aryl triflones by insertion of arynes into C–SO₂CF₃ bonds. Chemical Communications, 53(4), 855-858. [Link]
- (Reference intentionally left blank for numbering consistency)
- (Reference intentionally left blank for numbering consistency)
- (Reference intentionally left blank for numbering consistency)
- (Reference intentionally left blank for numbering consistency)
-
Zhao, X., Huang, Y., Qing, F. L., & Xu, X. H. (2016). Synthesis of aryl triflones by insertion of arynes into C–SO₂CF₃ bonds. ResearchGate. [Link]
- (Reference intentionally left blank for numbering consistency)
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- (Reference intentionally left blank for numbering consistency)
-
Chemistry LibreTexts. (2022). 3.2.4: Reactions of Ethers- Acidic Cleavage. [Link]
- (Reference intentionally left blank for numbering consistency)
-
Jung, M. E., & Lyster, M. A. (1977). Quantitative dealkylation of alkyl esters via treatment with trimethylsilyl iodide. A new method for ester hydrolysis. Journal of Organic Chemistry, 42(23), 3761–3764. [Link]
-
Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
- (Reference intentionally left blank for numbering consistency)
- (Reference intentionally left blank for numbering consistency)
-
McClure, D. E., et al. (2016). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr₃-Facilitated Demethylation of Aryl Methyl Ethers. ResearchGate. [Link]
-
ResearchGate. (n.d.). The schematic representation of TPF nucleophilic aromatic substitution... [Link]
-
Fredriksson, A., & Stone-Elander, S. (2002). Rapid microwave-assisted cleavage of methyl phenyl ethers: new method for synthesizing desmethyl precursors and for removing protecting groups. Journal of Labelled Compounds and Radiopharmaceuticals, 45(6), 529-538. [Link]
-
Zasukhin, V., et al. (2024). Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry. [Link]
- (Reference intentionally left blank for numbering consistency)
- (Reference intentionally left blank for numbering consistency)
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Organic Chemistry with a Biological Emphasis. (2023, August 14). Cleavage of Ether | Anisole | Benzyl alkyl ether | Organic | Chemistry. YouTube. [Link]
- (Reference intentionally left blank for numbering consistency)
- (Reference intentionally left blank for numbering consistency)
-
Campos, B., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]
Sources
- 1. The Three-Component Synthesis of 4-Sulfonyl-1,2,3-triazoles via a Sequential Aerobic Copper-Catalyzed Sulfonylation and Dimroth Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of aryl triflones by insertion of arynes into C–SO 2 CF 3 bonds - RSC Advances (RSC Publishing) DOI:10.1039/C6RA26429H [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C8H7F3O3S | CID 598639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
Application Notes and Protocols for 4-(Trifluoromethylsulfonyl)anisole in Agrochemical Development
Introduction: The Strategic Importance of Fluorinated Motifs in Modern Agrochemicals
The incorporation of fluorine-containing functional groups has become a cornerstone of modern agrochemical design, offering a powerful tool to modulate a molecule's physicochemical and biological properties.[1] The trifluoromethyl (CF3) group, in particular, is a prevalent feature in a significant portion of recently developed pesticides due to its unique electronic and steric characteristics.[2][3] Its high electronegativity enhances metabolic stability and binding affinity to target enzymes, while its lipophilicity improves membrane permeability.
When the trifluoromethyl group is part of a trifluoromethylsulfonyl (triflone, -SO2CF3) moiety, its electron-withdrawing power is further amplified. This functional group is instrumental in designing potent active ingredients by significantly influencing the acidity of adjacent protons and the overall electronic distribution of the molecule.[4] 4-(Trifluoromethylsulfonyl)anisole, with its combination of the highly activating triflone group and a versatile anisole scaffold, presents itself as a valuable, yet underutilized, building block for the synthesis of novel herbicides, fungicides, and insecticides.
This guide provides a comprehensive overview of the application of this compound in the conceptualization and development of a novel agrochemical candidate. It details the rationale behind its use, a hypothetical synthetic protocol, bioassay procedures, and a structure-activity relationship (SAR) analysis.
Physicochemical Properties of this compound
A clear understanding of the starting material's properties is fundamental to its effective application.
| Property | Value | Source |
| Molecular Formula | C8H7F3O3S | [5] |
| Molecular Weight | 248.19 g/mol | [5] |
| Appearance | White to off-white solid | Inferred from related compounds |
| Key Features | - Strong electron-withdrawing -SO2CF3 group- Methoxy group (-OCH3) amenable to cleavage/modification- Aromatic ring for further functionalization | [4] |
Conceptual Framework: Designing a Novel Protoporphyrinogen Oxidase (PPO) Inhibitor Herbicide
Protoporphyrinogen oxidase (PPO) is a well-established target for herbicides.[6] We hypothesize that this compound can serve as a key intermediate in the synthesis of a novel PPO-inhibiting herbicide. The core strategy involves leveraging the triflone group as a potent bioisostere for other electron-withdrawing groups commonly found in PPO inhibitors, while the anisole moiety provides a synthetic handle for introducing the necessary pharmacophore.
The proposed synthetic workflow begins with the demethylation of this compound to its corresponding phenol. This phenol can then be coupled with a suitable heterocyclic system, a common feature in many commercial herbicides, via an ether linkage.
Diagram of Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of a novel herbicide from this compound.
Experimental Protocols
The following protocols are detailed, hypothetical procedures designed to be self-validating and grounded in established chemical principles.
Protocol 1: Synthesis of 4-(Trifluoromethylsulfonyl)phenol (Intermediate 1)
Rationale: The conversion of the methoxy group of the anisole to a hydroxyl group is a critical first step. This unmasks a nucleophilic oxygen, which is essential for the subsequent etherification reaction. Boron tribromide (BBr3) is a classic and effective reagent for the cleavage of aryl methyl ethers.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Boron tribromide (BBr3), 1.0 M solution in DCM
-
Deionized water
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (HPLC grade)
Procedure:
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, dissolve this compound (1.0 eq) in anhydrous DCM (10 mL per gram of starting material).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the BBr3 solution (1.2 eq) dropwise via the dropping funnel over 30 minutes. Maintain the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of deionized water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers and wash sequentially with deionized water, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude 4-(Trifluoromethylsulfonyl)phenol by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.
-
Combine the pure fractions and evaporate the solvent to yield the final product. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of a Phenylpyridine-based Herbicide Candidate (Target Compound)
Rationale: This step involves the formation of a diaryl ether, a common structural motif in PPO-inhibiting herbicides.[6] The synthesized phenol (Intermediate 1) is reacted with a chlorinated phenylpyridine derivative in a nucleophilic substitution reaction.
Materials:
-
4-(Trifluoromethylsulfonyl)phenol (Intermediate 1)
-
3-chloro-5-(trifluoromethyl)pyridine (or similar reactive heterocycle)
-
Potassium carbonate (K2CO3), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Deionized water
-
Brine
Procedure:
-
To a solution of 4-(Trifluoromethylsulfonyl)phenol (1.0 eq) in anhydrous DMF, add anhydrous K2CO3 (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes to ensure the formation of the phenoxide salt.
-
Add 3-chloro-5-(trifluoromethyl)pyridine (1.1 eq) to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 12-18 hours, monitoring by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (hexanes/ethyl acetate gradient) to obtain the target compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, HRMS, and X-ray crystallography if suitable crystals can be obtained.[7]
Protocol 3: In Vitro Bioassay for Herbicidal Activity
Rationale: To evaluate the efficacy of the synthesized compound, a greenhouse-based post-emergence assay is conducted on a selection of broadleaf and grass weeds. This provides a direct measure of the compound's herbicidal activity.[6][7]
Procedure:
-
Cultivate indicator weed species (e.g., Amaranthus retroflexus, Abutilon theophrasti, Digitaria sanguinalis) in pots until they reach the 2-3 leaf stage.
-
Prepare a stock solution of the synthesized target compound in a suitable solvent (e.g., acetone) with a surfactant.
-
Create a dilution series to achieve application rates of 10, 50, 100, and 200 g active ingredient per hectare (g a.i./ha).
-
Apply the test solutions to the plants using a calibrated sprayer. A commercial PPO inhibitor (e.g., fomesafen) should be used as a positive control, and a solvent/surfactant-only solution as a negative control.
-
Maintain the treated plants in a greenhouse under controlled conditions.
-
Assess the herbicidal injury (e.g., chlorosis, necrosis) at 7 and 14 days after treatment (DAT) using a 0-100% visual rating scale (0 = no effect, 100 = complete plant death).
-
Calculate the GR50 (the dose required to cause 50% growth reduction) for the most active compounds.
Structure-Activity Relationship (SAR) Insights
A focused library of analogues should be synthesized to explore the SAR. Key modifications would include altering the substitution pattern on the pyridine ring and replacing the trifluoromethylsulfonyl group with other electron-withdrawing groups.
Diagram of SAR Exploration Logic
Caption: Logical flow for the structure-activity relationship (SAR) study.
Hypothetical SAR Observations:
-
The Trifluoromethylsulfonyl Group: Replacement of the -SO2CF3 group with less electron-withdrawing moieties is expected to decrease herbicidal activity, confirming the critical role of this group in target binding or translocation.
-
Pyridine Substitution: The nature and position of substituents on the pyridine ring will likely have a significant impact on activity. Halogen substitutions may enhance binding, while bulky alkyl groups could be detrimental due to steric hindrance.
-
The Ether Linkage: The diaryl ether linkage is presumed to be crucial for maintaining the correct spatial orientation of the two aromatic systems for optimal binding to the PPO enzyme.
Conclusion
This compound is a promising, high-value intermediate for the development of next-generation agrochemicals. Its potent electron-withdrawing triflone group offers a distinct advantage in designing bioactive molecules. The synthetic and screening protocols outlined here provide a robust framework for researchers to explore the potential of this building block. Through systematic synthesis and SAR studies, novel and effective crop protection solutions can be developed, leveraging the unique chemical properties imparted by the trifluoromethylsulfonyl moiety.
References
-
Mol-Instincts. (n.d.). 4-(Trifluoromethyl)anisole. Retrieved from [Link]
-
ResearchGate. (n.d.). Representatives of a new class of herbicides. Retrieved from [Link]
-
ResearchGate. (n.d.). Request PDF: Design, Synthesis, and Structure-Activity Relationship of Novel Aniline Derivatives of Chlorothalonil. Retrieved from [Link]
-
Wang, Y., et al. (2022). Synthesis of Novel α-Trifluorothioanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules, 27(18), 5895. Retrieved from [Link]
-
El Qacemi, M., et al. (2014). An Improved Process for the Preparation of an α,α-Difluorosulfonylisoxazoline Herbicide. CHIMIA International Journal for Chemistry, 68(6), 442-445. Retrieved from [Link]
-
Lamberth, C., et al. (2023). Recent developments in fluorine-containing pesticides. Pest Management Science. Retrieved from [Link]
- Google Patents. (n.d.). US20230117137A1 - Stable agrochemical composition.
-
Crowley, P. J., et al. (2004). Synthesis of Some Arylsulfur Pentafluoride Pesticides and Their Relative Activities Compared to the Trifluoromethyl Analogues. CHIMIA, 58(3), 138-142. Retrieved from [Link]
-
Tsukamoto, M., & Kitakihara, K. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 126-140. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Wang, Y., et al. (2022). Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. International Journal of Molecular Sciences, 23(19), 11083. Retrieved from [Link]
-
ResearchGate. (n.d.). Design, Synthesis, and Herbicidal Activities of 3-Aryl-4-substituted-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazoles. Retrieved from [Link]
-
Wang, F., et al. (2021). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Chinese Chemical Letters, 32(11), 3333-3342. Retrieved from [Link]
- Google Patents. (n.d.). WO2023223348A1 - Novel pesticidal composition.
-
Khare, P., et al. (2009). Synthesis and structure--activity relationships of substituted cinnamic acids and amide analogues: a new class of herbicides. Journal of Agricultural and Food Chemistry, 57(9), 3731-3739. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Synthesis and insecticidal activities of 4-(propargyloxy) benzenesulfonamide derivatives. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]
-
Abdel-Rahman, E. M., et al. (2021). Synthesis, DFT, and eco-friendly insecticidal activity of some N-heterocycles derived from 4-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one. Bioorganic Chemistry, 112, 104945. Retrieved from [Link]
-
de Oliveira, H. C., et al. (2021). Fungicidal Activity of a Safe 1,3,4-Oxadiazole Derivative Against Candida albicans. Pathogens, 10(3), 314. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Novel fungicidal phenylethanol derivatives linking a trifluoromethyl pyrazole pharmacophore: design, synthesis, crystal structure, and biology evaluation. Retrieved from [Link]
- Google Patents. (n.d.). WO2022090214A1 - Pesticide microemulsion compositions.
-
OUCI. (n.d.). Successful trifluoromethoxy-containing pharmaceuticals and agrochemicals. Retrieved from [Link]
-
PubMed. (2022). Synthesis and insecticidal activities of 4-(propargyloxy) benzenesulfonamide derivatives. Retrieved from [Link]
-
ChemRxiv. (n.d.). Structure-Activity Relationship of Novel Phenolic-Branched Amides Reveals Potent, Isolate-specific Antifungal Activity and Morphological Disruption of Cacao Fungal Pathogens. Retrieved from [Link]
-
Barabasz-Krasny, B., et al. (2021). A Review of Bioinsecticidal Activity of Solanaceae Alkaloids. Toxins, 13(5), 335. Retrieved from [Link]
-
Current Medicinal Chemistry. (n.d.). Pharmaceutical Design and Structure-activity Relationships of Psoralen and Derivatives. Retrieved from [Link]
-
Meshrif, W. S., et al. (2021). Insecticidal activity of some synthesized 1,3,4-oxadiazole derivatives grafted on chitosan and polymethylmethacrylate against the cotton leafworm Spodoptera littoralis. International Journal of Biological Macromolecules, 180, 539-546. Retrieved from [Link]
-
Lamberth, C., et al. (2015). Synthesis and fungicidal activity of N-thiazol-4-yl-salicylamides, a new family of anti-oomycete compounds. Bioorganic & Medicinal Chemistry, 23(8), 1789-1798. Retrieved from [Link]
-
PubMed. (2020). Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure-activity relationship of volatile compounds that induce defense-related genes in maize seedlings. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and antifungal evaluation of new azole derivatives containing 1,2,3-triazole. Retrieved from [Link]
Sources
- 1. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. CAS 473-27-8: 4-(Trifluoromethylsulfonyl)aniline [cymitquimica.com]
- 5. This compound | C8H7F3O3S | CID 598639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity [mdpi.com]
- 7. Synthesis of Novel α-Trifluorothioanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 4-(Trifluoromethylsulfonyl)anisole
Welcome to the technical support center for the synthesis and optimization of 4-(Trifluoromethylsulfonyl)anisole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile reagent. Here, we address common challenges and provide in-depth, field-proven insights to help you streamline your experiments and achieve optimal results. Our focus is on explaining the "why" behind the "how," ensuring you have a comprehensive understanding of the reaction dynamics.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
There are two principal pathways for the synthesis of this compound. The choice of route often depends on the availability of starting materials and the desired scale of the reaction.
-
Route A: Triflation of 4-methoxyphenol. This is a direct approach where 4-methoxyphenol is reacted with a triflating agent, such as trifluoromethanesulfonic anhydride (Tf₂O), in the presence of a base.[1] This method is often favored for its straightforwardness.
-
Route B: Oxidation of a corresponding thioether or sulfonyl chloride. A precursor such as 4-methoxy-1-[(trifluoromethyl)thio]benzene can be oxidized to the desired product. Alternatively, a more common approach involves the synthesis of 4-methoxybenzenesulfonyl chloride followed by a reaction that introduces the trifluoromethyl group.[2]
Q2: Why is temperature control so critical during the triflation of 4-methoxyphenol?
Temperature control is paramount to prevent side reactions. The triflation of phenols is a highly exothermic reaction.[3] Without careful temperature management, typically by using an ice bath to maintain temperatures between 0-5 °C, the excess heat can lead to the formation of undesired byproducts, including di-substituted species and decomposition of the starting material or product.
Q3: What is the role of the base in the triflation reaction, and how do I choose the right one?
The base plays a crucial role in deprotonating the phenolic hydroxyl group, forming the more nucleophilic phenoxide ion, which then attacks the electrophilic triflating agent.[4] The choice of base can significantly impact the reaction yield and purity.
-
Pyridine and Triethylamine (TEA): These are commonly used bases.[5] Pyridine can also act as a nucleophilic catalyst. However, they can sometimes be difficult to remove during workup.
-
Hindered Bases: Non-nucleophilic, hindered bases like 2,6-lutidine or proton sponges can be advantageous in minimizing side reactions where the base might compete with the phenoxide as a nucleophile.
The optimal choice depends on the specific triflating agent and solvent system. An empirical approach, testing a small scale of different bases, is often the most effective strategy.
Troubleshooting Guide
Issue 1: Low Yield of this compound
A low yield is one of the most common issues. The following decision tree can help you troubleshoot the problem systematically.
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Presence of Multiple Spots on TLC, Indicating Impurities
The formation of byproducts is a frequent challenge. Here's how to address it:
-
Unreacted Starting Material: If you observe a significant amount of unreacted 4-methoxyphenol, it could indicate insufficient triflating agent or incomplete deprotonation.
-
Solution: Increase the equivalents of the triflating agent and/or the base. Ensure the base is added before the triflating agent to allow for complete phenoxide formation.
-
-
Formation of Dark-Colored Impurities: This often points to decomposition.
-
Causality: Phenols are susceptible to oxidation, which can be accelerated by elevated temperatures or the presence of certain impurities.[6]
-
Solution: Degas your solvent and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Ensure your starting materials are pure.
-
Issue 3: Difficulty in Product Purification
This compound can sometimes be challenging to purify due to the presence of structurally similar impurities or residual reagents.
-
Challenge: Co-elution with unreacted triflic anhydride or its hydrolysis product, triflic acid.
-
Explanation: Triflic anhydride is highly moisture-sensitive and readily hydrolyzes to triflic acid.[1] Both are highly polar and can interfere with chromatography.
-
Protocol:
-
Aqueous Workup: Carefully quench the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining triflic acid.
-
Extraction: Extract the product into a suitable organic solvent like ethyl acetate or dichloromethane.
-
Washing: Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove basic impurities, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Chromatography: If further purification is needed, silica gel chromatography using a gradient of ethyl acetate in hexanes is typically effective.
-
-
Optimized Experimental Protocol
This protocol for the triflation of 4-methoxyphenol is a robust starting point for your experiments.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| 4-Methoxyphenol | 124.14 | 10.0 | 1.0 |
| Triflic Anhydride (Tf₂O) | 282.14 | 11.0 | 1.1 |
| Pyridine | 79.10 | 12.0 | 1.2 |
| Dichloromethane (DCM), anhydrous | - | 50 mL | - |
Step-by-Step Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-methoxyphenol (1.24 g, 10.0 mmol) and anhydrous dichloromethane (30 mL).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Base Addition: Add pyridine (0.96 mL, 12.0 mmol) dropwise to the stirred solution.
-
Triflating Agent Addition: Dissolve triflic anhydride (1.85 mL, 11.0 mmol) in anhydrous dichloromethane (20 mL) and add it to the dropping funnel. Add the triflic anhydride solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, slowly add saturated aqueous sodium bicarbonate solution (30 mL) to quench the reaction.
-
Workup: Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL). Combine the organic layers, wash with 1M HCl (20 mL) and brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 5-15% ethyl acetate in hexanes) to afford this compound as a colorless oil or a white solid.
Mechanistic Insights
Understanding the reaction mechanism is key to optimizing conditions. The triflation of a phenol proceeds via a nucleophilic attack of the phenoxide ion on the highly electrophilic sulfur atom of triflic anhydride.
Caption: Simplified mechanism of phenol triflation.
The efficiency of this process is enhanced by factors that increase the nucleophilicity of the phenoxide and the electrophilicity of the triflating agent. The choice of a non-nucleophilic, yet sufficiently strong base, is critical to favor the desired reaction pathway.
References
-
Organic Syntheses Procedure. 4-Cyano-2-methoxybenzenesulfonyl Chloride. Available at: [Link]
-
PrepChem. Synthesis of 4-methoxybenzenesulfonyl chloride. Available at: [Link]
-
UCL Discovery. 4-Cyano-2-methoxybenzenesulfonyl Chloride. Available at: [Link]
-
Solubility of Things. 4-Methoxybenzenesulfonyl chloride. Available at: [Link]
-
Semantic Scholar. Metal Triflates as Catalysts in Organic Synthesis: Determination of Their Lewis Acidity by Mass Spectrometry. Available at: [Link]
-
ACS Publications. Gallium(III) Triflate: An Efficient and a Sustainable Lewis Acid Catalyst for Organic Synthetic Transformations. Available at: [Link]
-
ResearchGate. Green Lewis Acid Catalysis in Organic Synthesis. Available at: [Link]
-
PubMed. Gallium(III) triflate: an efficient and a sustainable Lewis acid catalyst for organic synthetic transformations. Available at: [Link]
-
ACS Publications. Establishing the Role of Triflate Anions in H2 Activation by a Cationic Triorganotin(IV) Lewis Acid. Available at: [Link]
-
ResearchGate. Optimization of triflation conditions. Available at: [Link]
-
ChemRxiv. SuFEx-Enabled, Chemoselective Synthesis of Triflates, Triflamides and Triflimidates. Available at: [Link]
-
Ataman Kimya. TRIFLIC ANHYDRIDE. Available at: [Link]
-
Ataman Kimya. TRIFLIC ANHYDRIDE. Available at: [Link]
-
Wikipedia. Trifluoromethanesulfonic anhydride. Available at: [Link]
- Google Patents. Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
-
PubChem. This compound. Available at: [Link]
-
Wikipedia. 4-Bromoanisole. Available at: [Link]
-
LookChem. Purification of Anisole - Chempedia. Available at: [Link]
-
ResearchGate. The CF3SO2F triflylation of phenols (phenolate as reactive species) and... Available at: [Link]
-
PrepChem. Preparation of 4-bromoanisole. Available at: [Link]
-
University of California, Davis. HYDROLYSIS. Available at: [Link]
- Google Patents. Process for the preparation of triflic anhydride.
-
Organic Chemistry Portal. Alcohol to Triflate - Common Conditions. Available at: [Link]
-
ResearchGate. 2-Substituted 4-(Trifluoromethyl)phenols by Directed ortho-Lithiation. Available at: [Link]
-
Chemistry LibreTexts. 17.10: Reactions of Phenols. Available at: [Link]
-
Raines Lab. Hydrolytic Stability of Hydrazones and Oximes. Available at: [Link]
-
Organic Syntheses Procedure. Methanesulfonic acid, trifluoro-, 1,2-dimethyl-1-propenyl ester. Available at: [Link]
-
Chemistry Steps. Reactions of Phenols. Available at: [Link]
-
PMC - NIH. Hydrolytic Stability of Hydrazones and Oximes. Available at: [Link]
-
Frontiers. Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids. Available at: [Link]
-
PubMed. Hydrolysis of flavanone glycosides and degradation of the corresponding aglycones from dried immature Citrus fruit by human fecal flora in vitro. Available at: [Link]
-
YouTube. Lec 15 Hydrolysis of Esters and Amides and the Chemistry of Nitriles. Available at: [Link]
-
ResearchGate. Optimization of Synthesis of 2-Ethoxy-4-Nitrophenol. Available at: [Link]
Sources
- 1. Trifluoromethanesulfonic anhydride - Wikipedia [en.wikipedia.org]
- 2. prepchem.com [prepchem.com]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Alcohol to Triflate - Common Conditions [commonorganicchemistry.com]
- 6. Reactions of Phenols - Chemistry Steps [chemistrysteps.com]
Troubleshooting low yield in trifluoromethylation reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of a trifluoromethyl (–CF₃) group is a cornerstone of modern medicinal chemistry and materials science.[1] This small moiety can dramatically improve a molecule's metabolic stability, lipophilicity, bioavailability, and binding affinity.[2][3] However, trifluoromethylation reactions are notoriously sensitive, and low yields are a common frustration in the lab.
This guide provides in-depth troubleshooting strategies in a direct question-and-answer format. It is designed to help you diagnose problems, understand the underlying chemical principles, and optimize your reactions for success.
Troubleshooting Guide: Frequently Asked Questions
Q1: My reaction yield is critically low or I'm observing no product formation. What are the most common causes and how do I fix them?
This is the most frequent issue encountered. The solution requires a systematic evaluation of your reagents, catalysts, conditions, and substrate.
1. Reagent Quality and Stability
The stability and purity of the trifluoromethylating agent are paramount. These reagents are often energetic and can degrade with improper handling or storage.
-
Nucleophilic Reagents (e.g., Ruppert-Prakash Reagent, TMSCF₃):
-
The Problem: TMSCF₃ is susceptible to hydrolysis.[4] Trace moisture in the reaction can consume the reagent and, more importantly, deactivate the highly moisture-sensitive fluoride initiators (like TBAF or CsF) required for its activation.[4]
-
The Chemistry: Fluoride initiators activate the Si-CF₃ bond to generate a transient trifluoromethide anion (CF₃⁻), which is the active nucleophile.[5] Water will readily protonate this anion and hydrolyze the reagent.
-
Solution:
-
Use a freshly opened bottle of TMSCF₃ or purify older batches by distillation.
-
Ensure all solvents are rigorously dried using appropriate methods (e.g., distillation from a drying agent, passing through activated alumina columns).
-
Use an anhydrous grade of the fluoride initiator. Consider drying the initiator under a high vacuum before use.[4]
-
-
-
Electrophilic Reagents (e.g., Togni's or Umemoto's Reagents):
-
The Problem: While generally more robust than nucleophilic sources, these reagents can have batch-to-batch variability and are not inert to all conditions. Togni Reagent II, a hypervalent iodine compound, is metastable and can decompose exothermically upon heating.[6][7] Umemoto's reagents, which are sulfonium salts, are stable solids but their reactivity can be influenced by impurities.[8][9]
-
The Chemistry: These reagents deliver an electrophilic "CF₃⁺" equivalent to a nucleophilic substrate.[8][10] Decomposition pathways can consume the reagent before it reacts with the intended substrate.
-
Solution:
-
-
Radical Precursors (e.g., Langlois' Reagent, CF₃I, CF₃SO₂Cl):
-
The Problem: The efficiency of radical generation is key. For Langlois' reagent (CF₃SO₂Na), the oxidant (e.g., tert-butyl hydroperoxide) may have degraded.[12] For photoredox methods, the CF₃ source (e.g., CF₃I) must be pure to avoid quenching the photocatalytic cycle.
-
The Chemistry: These reactions rely on generating a trifluoromethyl radical (•CF₃) via oxidation or single-electron transfer (SET).[12][13] Any impurity that can interfere with the oxidant or the photocatalyst will inhibit the reaction.
-
Solution:
-
2. Initiator/Catalyst Inactivity
The catalyst or initiator is the engine of the reaction. If it's not active, the reaction will not proceed.
-
The Problem: As mentioned, fluoride initiators for TMSCF₃ are highly sensitive to moisture.[4] In photoredox catalysis, the photocatalyst can degrade or be poisoned. In metal-catalyzed reactions (e.g., Cu or Pd), the choice of ligand and the oxidation state of the metal are critical.[1]
-
The Chemistry: The initiator's role is to generate the reactive trifluoromethyl species. For TMSCF₃, non-fluoride initiators like K₂CO₃ or K₃PO₄ can also be effective, but their activity is highly solvent-dependent.[4] For photoredox systems, the catalyst must absorb light to reach an excited state capable of performing the required single-electron transfer.[15]
-
Solution:
-
For TMSCF₃: If using a fluoride source, ensure rigorously anhydrous conditions. Alternatively, switch to a fluoride-free initiator system and screen solvents like DMF, which can significantly accelerate the reaction.[4][16]
-
For Photoredox: Verify the integrity of your photocatalyst. Ensure your light source is functional and positioned for optimal irradiation of the reaction mixture.
-
Optimization: Perform a catalyst loading screen. While catalytic amounts are typical (0.1–10 mol%), insufficient loading can cause the reaction to stall.[4]
-
Table 1: Effect of Initiator and Solvent on Trifluoromethylation of Benzaldehyde with TMSCF₃
| Entry | Initiator (mol%) | Solvent | Yield (%) |
|---|---|---|---|
| 1 | TBAF (10) | THF | >95 |
| 2 | CsF (10) | THF | >95 |
| 3 | K₂CO₃ (5) | THF | <10 |
| 4 | K₂CO₃ (5) | DMF | >98 |
| 5 | K₃PO₄ (5) | DMF | >98 |
Data adapted from studies on fluoride and non-fluoride catalytic systems.[4] This table illustrates the critical role of solvent choice for non-fluoride initiators.
3. Sub-Optimal Reaction Conditions
-
The Problem: Incorrect solvent, temperature, or atmosphere can halt the reaction.
-
The Chemistry: The solvent polarity can affect reagent solubility and the stability of charged intermediates. Temperature can influence reaction rates and reagent stability. Oxygen can inhibit radical pathways.[14]
-
Solution:
-
Solvent Screen: If yield is low, perform a solvent screen. Common solvents include THF, DMF, CH₃CN, and DCM.[4][14]
-
Inert Atmosphere: For any radical-based or organometallic reaction, ensure the system is properly degassed (e.g., via sparging with argon or nitrogen, or freeze-pump-thaw cycles) and maintained under an inert atmosphere.[14]
-
Temperature: Most modern trifluoromethylations proceed at room temperature. However, for unreactive substrates, gentle heating may be required. Conversely, for sensitive reagents, cooling might be necessary.
-
4. Substrate Reactivity
-
The Problem: The electronic and steric properties of your starting material may be incompatible with the chosen method.
-
The Chemistry:
-
Nucleophilic CF₃⁻: Reacts best with electrophilic substrates like aldehydes, ketones, and imines. Electron-withdrawing groups on the substrate enhance reactivity.[4]
-
Electrophilic CF₃⁺: Reacts with nucleophiles like enolates, thiols, phosphines, and electron-rich arenes.[8][10]
-
Radical •CF₃: Generally has a broad substrate scope but often reacts preferentially with electron-rich arenes and alkenes.[12][17]
-
-
Solution:
-
Protecting Groups: If your substrate has sensitive functional groups (e.g., unprotected -OH, -NH₂), they may react with the trifluoromethylating agent.[18] Use appropriate protecting groups.
-
Switch Reagent Type: If your substrate is electron-poor and you are attempting an electrophilic trifluoromethylation, the reaction is unlikely to work. Switch to a nucleophilic or radical method.
-
Q2: I am observing significant side product formation. How can I improve selectivity?
Side products often arise from competing reaction pathways or substrate decomposition.
-
Problem: Silyl Enol Ether Formation with Enolizable Ketones
-
Cause: When using TMSCF₃ with enolizable ketones, the trifluoromethide anion (CF₃⁻) can act as a base, deprotonating the ketone to form a silyl enol ether instead of adding to the carbonyl.
-
Solution: Switch to a non-basic initiator system or use a different trifluoromethylating reagent, such as an electrophilic one, that reacts with the pre-formed enolate.
-
-
Problem: Dimerization or Decomposition of Starting Material
-
Cause: In radical reactions, if the substrate is more likely to react with itself or decompose under oxidative/reductive conditions, side products will dominate.
-
Solution: Try reducing the concentration of the radical initiator or the intensity of the light source in photocatalytic reactions to lower the steady-state concentration of radicals.[14] Ensure the chosen solvent is inert under the reaction conditions.
-
-
Problem: Lack of Regioselectivity in Aromatic C-H Trifluoromethylation
-
Cause: Radical C-H trifluoromethylation can often lead to mixtures of ortho, meta, and para isomers.
-
Solution: If high regioselectivity is required, consider a directed approach. Palladium-catalyzed reactions using a directing group can provide excellent ortho-selectivity.[1] Alternatively, for phenolates, electrophilic trifluoromethylation with Togni's reagent often shows a preference for the ortho position.[6]
-
Q3: My reaction stalls before the starting material is fully consumed. What can I do?
Reaction stalling is typically due to catalyst deactivation or the presence of an inhibitor.
-
Cause: Catalyst Deactivation
-
Explanation: This is particularly common in moisture-sensitive systems. As trace water is consumed, it deactivates the fluoride initiator, halting the catalytic cycle of TMSCF₃ activation.[4] In photoredox catalysis, the catalyst may degrade after a certain number of turnovers.
-
Solution:
-
Re-verify that all components (solvents, reagents, glassware) are scrupulously dry.
-
Try adding a second portion of the catalyst/initiator midway through the reaction to see if it restarts.
-
Increase the initial catalyst loading.
-
-
-
Cause: Presence of Inhibitors
-
Explanation: Unseen impurities in the starting material, solvent, or reagents can poison the catalyst or quench reactive intermediates.
-
Solution:
-
Purify the starting material immediately before use (e.g., via flash chromatography, distillation, or recrystallization).
-
Use a new bottle of solvent from a reputable supplier.
-
-
Visual Guides & Protocols
Diagrams
Experimental Protocol: Nucleophilic Trifluoromethylation of an Aldehyde using TMSCF₃
This protocol provides a general method for the trifluoromethylation of an electrophilic carbonyl compound.
1. Preparation:
-
Flame-dry or oven-dry all glassware (round-bottom flask, syringe, needles) and allow to cool to room temperature under a stream of dry nitrogen or argon.
-
Ensure the solvent (e.g., anhydrous THF) and reagents (TMSCF₃, aldehyde) are anhydrous.
2. Reaction Setup:
-
To the round-bottom flask equipped with a magnetic stir bar, add the aldehyde substrate (1.0 eq).
-
Dissolve the substrate in anhydrous THF (to make a ~0.1 M solution) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the Ruppert-Prakash reagent (TMSCF₃, ~1.5 eq) dropwise via syringe.
-
Slowly add the initiator solution (e.g., TBAF, 1.0 M in THF, 0.1 eq) dropwise. A color change may be observed.
3. Monitoring and Workup:
-
Allow the reaction to stir at 0 °C or room temperature while monitoring its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).[4]
-
Wash the combined organic layers with water and then brine.
4. Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.[4]
-
Purify the crude product by flash column chromatography to obtain the desired trifluoromethylated alcohol.[4]
References
- Technical Support Center: Optimization of Trifluoromethyl
- Togni reagent II - Wikipedia.
- Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - NIH.
- Technical Support Center: Optimizing CBrF3 Trifluoromethyl
- Radical mechanism for the photocatalytic trifluoromethylation of pyrrole using mesoporous carbon nitride.
- strategies to improve functional group tolerance in trifluoromethyl
- Catalysis for Fluorination and Trifluoromethyl
- Trifluoromethylation of Alkenes by Visible Light Photoredox Catalysis - ACS Public
- New Visible-Light-Triggered Photocatalytic Trifluoromethylation Reactions of Carbon-Carbon Multiple Bonds and (Hetero)
- Umemoto Reagent IV and Electrophilic Fluorin
- The Ruppert-Prakash Reagent: A Comprehensive Technical Guide to its Mechanism of Action in Trifluoromethyl
- Catalytic Activation of (Trifluoromethyl)
- Reagent of the month – November - Langlois reagent - SigutLabs.
- Umemoto's Reagent II : A Powerful and Thermally Stable Trifluoromethyl
- Trifluoromethyl
- Togni Reagent II - Enamine.
- Togni Reagent II | Tokyo Chemical Industry Co., Ltd.(APAC).
- Notification about the Explosive Properties of Togni's Reagent II and One of Its Precursors.
- Facile Synthesis of TMS-Protected Trifluoromethylated Alcohols Using Trifluoromethyltrimethylsilane (TMSCF 3 )
- Sodium trifluoromethanesulfin
Sources
- 1. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Togni reagent II - Wikipedia [en.wikipedia.org]
- 7. Togni Reagent II - Enamine [enamine.net]
- 8. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Umemoto’s Reagent II : A Powerful and Thermally Stable Trifluoromethylating Agent | TCI Deutschland GmbH [tcichemicals.com]
- 10. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Sodium trifluoromethanesulfinate - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. Reagent of the month – November - Langlois reagent [sigutlabs.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Common side reactions with 4-(Trifluoromethylsulfonyl)anisole and how to avoid them
Welcome to the technical support center for 4-(Trifluoromethylsulfonyl)anisole (CAS 15183-74-1). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this powerful reagent. As Senior Application Scientists, we have compiled field-proven insights to help you anticipate common side reactions, troubleshoot unexpected outcomes, and optimize your synthetic protocols.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary modes of reactivity for this compound?
This compound is characterized by two key functional groups on an aromatic ring: a potent electron-withdrawing trifluoromethylsulfonyl (triflone) group (-SO₂CF₃) and an electron-donating methoxy group (-OCH₃) in a para-arrangement. The triflone group's strong electron-withdrawing nature significantly decreases the electron density of the aromatic ring, making it highly susceptible to Nucleophilic Aromatic Substitution (SₙAr) .[1][2][3] This is the primary and most synthetically useful mode of reactivity. The methoxy group directs nucleophilic attack to the positions ortho to the triflone group.
Q2: My reaction is not proceeding as expected, and I have a low yield. What are the most common reasons?
Low yields can typically be attributed to several factors:
-
Insufficient Activation: The reaction conditions (temperature, solvent) may not be forcing enough to overcome the activation energy for the SₙAr reaction.
-
Moisture Contamination: The triflone group can be sensitive to hydrolysis under certain conditions, and moisture can consume reagents like strong bases or organometallics. It is crucial to ensure anhydrous conditions to prevent unwanted side reactions.[4]
-
Poor Nucleophile: The chosen nucleophile may be too weak or too sterically hindered to attack the electron-deficient ring effectively.
-
Reagent Incompatibility: The reagent is incompatible with strong oxidizing agents and strong acids.[5]
Q3: I am observing multiple products in my reaction mixture. What are the likely side products?
The formation of multiple products often points to competing reaction pathways. Common side products include:
-
Regioisomers: If a very strong base is used, benzyne formation can occur, leading to a mixture of isomers.[3][6]
-
Methoxy-Displaced Product: A highly reactive nucleophile or harsh conditions might displace the methoxy group instead of a hydrogen atom (if performing C-H activation) or another leaving group.
-
Hydrolysis Products: The presence of 4-hydroxyphenyl trifluoromethyl sulfone indicates cleavage of the methoxy group, while the presence of anisole suggests a C-S bond cleavage.
-
Products from Sulfur Attack: Potent, soft nucleophiles may attack the electrophilic sulfur atom, leading to the cleavage of the triflone group from the ring.[6]
Q4: How critical are anhydrous conditions when using this reagent?
Extremely critical. While aryl triflones are generally stable, moisture can lead to several issues. Firstly, it can hydrolyze the substrate or intermediates, especially under strong acidic or basic conditions.[7] Secondly, many nucleophiles or bases used in conjunction with this reagent (e.g., sodium hydride, organolithiums) are highly water-sensitive. Maintaining a dry, inert atmosphere (Nitrogen or Argon) and using anhydrous solvents are essential for reproducibility and high yields.
Section 2: Troubleshooting Guide: Common Side Reactions & Mitigation Strategies
This section addresses specific experimental issues, their underlying causes, and actionable solutions.
Issue 1: Unintended Nucleophilic Aromatic Substitution (SₙAr) Products
-
Symptom: Your analysis (NMR, LC-MS) shows the formation of an unexpected isomer or a product where the methoxy group has been displaced by the nucleophile.
-
Causality: The triflone group strongly activates the ring for nucleophilic attack. While the primary sites are ortho to the triflone, the carbon bearing the methoxy group is also activated. A sufficiently potent nucleophile under forcing conditions (high temperature) can overcome the energetic barrier to displace the methoxy group, which is a competent leaving group.
-
Mitigation Strategies:
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature or 0 °C and only heat if necessary. Exothermic reactions may require cooling to prevent decomposition or side reactions.[4]
-
Nucleophile Stoichiometry: Use a controlled amount of the nucleophile (e.g., 1.0-1.2 equivalents). An excess can drive the reaction towards undesired pathways.
-
Solvent Choice: Polar aprotic solvents like DMF, DMSO, or NMP are typically used for SₙAr reactions as they can stabilize the charged intermediate (Meisenheimer complex). However, consider less polar alternatives like THF or Dioxane if side reactions persist.
-
Issue 2: Benzyne Formation and Subsequent Non-Regioselective Addition
-
Symptom: A mixture of regioisomeric products is formed that cannot be explained by standard SₙAr mechanisms. This is common when using very strong and/or hindered bases (e.g., NaNH₂, LDA, t-BuOK).
-
Causality: A strong, hindered base can deprotonate the ring ortho to the triflone group. Subsequent elimination of a leaving group (if one is present) or fragmentation can generate a highly reactive benzyne intermediate. The nucleophile then adds non-selectively to either end of the benzyne triple bond.[3][6]
-
Mitigation Strategies:
-
Base Selection: Avoid overly strong or hindered bases if benzyne formation is not the desired pathway. Use weaker bases like K₂CO₃, Cs₂CO₃, or organic bases like DBU or DIPEA where applicable.
-
Reaction Design: If C-H functionalization is the goal, consider directed ortho-metalation strategies under carefully controlled conditions rather than brute-force deprotonation.
-
Issue 3: Nucleophilic Attack at the Sulfonyl Sulfur
-
Symptom: Detection of anisole and triflinate salts (CF₃SO₂⁻) or related byproducts in the reaction mixture, indicating cleavage of the C-S bond.
-
Causality: The sulfur atom in the triflone group is highly electrophilic. While attack at the aromatic ring is often kinetically or thermodynamically favored, certain nucleophiles (particularly soft, polarizable ones like thiolates or phosphines) can preferentially attack the sulfur atom.[6]
-
Mitigation Strategies:
-
Nucleophile Choice: If sulfur attack is a problem, consider using a "harder" nucleophile. For example, use an alkoxide instead of a thiolate if possible.
-
Protecting Groups: In complex syntheses, it may be necessary to use a different electron-withdrawing group if the triflone proves too reactive at the sulfur center with the required nucleophiles.
-
Section 3: Recommended Protocols
Protocol A: General Procedure for a Clean SₙAr Reaction (Example: Amination)
This protocol provides a robust starting point for reacting this compound with an amine nucleophile.
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and a suitable anhydrous polar aprotic solvent (e.g., DMF, DMSO, 10 mL/mmol).
-
Base Addition: Add a mild inorganic base such as powdered anhydrous K₂CO₃ (2.0 eq) or Cs₂CO₃ (1.5 eq).
-
Nucleophile Addition: Add the amine nucleophile (1.1 eq) dropwise via syringe at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature or heat gently (e.g., 50-80 °C) if required. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature and pour it into cold water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).[8]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[8]
Protocol B: Handling and Storage to Prevent Degradation
Proper handling is crucial for maintaining the integrity of the reagent.
-
Storage: Store this compound in a tightly-closed container in a cool, dry, and well-ventilated area.[5][9] Keep it away from incompatible substances like strong acids, bases, and oxidizing agents.[5]
-
Handling: Handle the reagent in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9][10] Avoid creating dust if it is a solid. Use non-sparking tools.[5][11]
-
Dispensing: When dispensing the reagent, use a dry needle and syringe under an inert atmosphere or work quickly in a glovebox to minimize exposure to air and moisture.
Section 4: Visual Guides
Caption: Competing reaction pathways for this compound.
Caption: Troubleshooting workflow for reactions involving the title compound.
Section 5: Reagent Compatibility Table
| Reagent Class | Compatibility | Rationale & Notes |
| Weak Bases (K₂CO₃, Cs₂CO₃) | High | Ideal for promoting SₙAr reactions without causing elimination. |
| Strong/Hindered Bases (NaNH₂, LDA) | Low | High risk of elimination to form a benzyne intermediate, leading to loss of regioselectivity.[6] |
| Nucleophiles (Amines, Alcohols) | High | These are standard nucleophiles for SₙAr reactions on activated aryl systems. |
| Soft Nucleophiles (Thiolates, Phosphines) | Moderate | Use with caution. Risk of nucleophilic attack at the electrophilic sulfur atom increases.[6] |
| Strong Acids (HCl, H₂SO₄) | Low | Incompatible. Can lead to cleavage of the acid-sensitive methoxy group or other decomposition pathways.[5] |
| Oxidizing Agents (KMnO₄, Peroxides) | Low | The anisole moiety is sensitive to oxidation. Avoid strong oxidants to prevent ring degradation.[5] |
| Water/Protic Solvents | Low | Risk of hydrolysis. Ensure anhydrous conditions for most transformations.[4] |
References
- AK Scientific, Inc. 4-(Trifluoromethylsulfonyl)
- Closson, W. D. (1978). Nucleophilic Substitution Reactions of Alkyl, Vinyl, and Aryl Trifluoromethanesulfonates.
- Benchchem. 4-(Trifluoromethylsulfonyl)aniline | 473-27-8.
- New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Anisole. NJ.gov.
- Povie, G., et al. (2017). CF₃SO₂X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF₃SO₂Na. Beilstein Journal of Organic Chemistry.
- Fisher Scientific.
- Povie, G., et al. (2017). CF₃SO₂X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation and chlorination. Part 2: Use of CF₃SO₂Cl. Beilstein Journal of Organic Chemistry.
- CymitQuimica. (2024). Safety Data Sheet: 4-Chloro-2-(trifluoromethyl)anisole.
- Tidwell, T. T. (2011). Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry. Accounts of Chemical Research.
- Synquest Labs. (2016).
- Zhang, M., Lin, J.-H., & Xiao, J.-C. (2021). A Readily Available Trifluoromethylation Reagent and Its Difunctionalization of Alkenes. Organic Letters, 23, 6079-6083.
- Speicher, S., Plutschack, M. B., & Ritter, T. (2019). Late-stage C-H Functionalization with 2,3,7,8-Tetrafluorothianthrene: Preparation of a Tetrafluorothianthrenium-salt. Organic Syntheses.
- Zhao, X., Huang, Y., Qing, F.-L., & Xu, X.-H. (2016). Synthesis of aryl triflones by insertion of arynes into C–SO₂CF₃ bonds.
- Reddit r/OrganicChemistry. (2024). How to minimize side products of this reaction.
- Sumii, Y., Taniguchi, M., Xu, X. H., Tokunaga, E., & Shibata, N. Ortho-lithiation reaction of aryl triflones. Nagoya Institute of Technology.
- PubChem. This compound.
- CymitQuimica. CAS 473-27-8: 4-(Trifluoromethylsulfonyl)aniline.
- Chemistry LibreTexts. (2021). 14.7: Aryl Halides.
- ResearchGate. (2025). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride.
Sources
- 1. Synthesis of aryl triflones by insertion of arynes into C–SO 2 CF 3 bonds - RSC Advances (RSC Publishing) DOI:10.1039/C6RA26429H [pubs.rsc.org]
- 2. CAS 473-27-8: 4-(Trifluoromethylsulfonyl)aniline [cymitquimica.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. nj.gov [nj.gov]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. aksci.com [aksci.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. synquestlabs.com [synquestlabs.com]
Technical Support Center: Purification Strategies for Products of 4-(Trifluoromethylsulfonyl)anisole Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for researchers, chemists, and drug development professionals working with 4-(trifluoromethylsulfonyl)anisole. This guide is designed to provide expert insights and practical, field-proven solutions to common purification challenges encountered in reactions utilizing this versatile reagent. As an electron-deficient aryl triflate, this compound is an excellent coupling partner in numerous palladium-catalyzed reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig aminations.
While these reactions are powerful tools for C-C and C-N bond formation, isolating the desired product in high purity can be a significant challenge. This guide moves beyond generic protocols to address the specific impurities and separation issues inherent to this chemistry, empowering you to troubleshoot effectively and optimize your downstream processing.
Part 1: Frequently Asked Questions & Troubleshooting
This section addresses the most common issues encountered during the workup and purification of reaction mixtures derived from this compound.
Q1: My reaction is complete. What is the universal first step for cleaning up the crude mixture before detailed purification?
A1: The initial workup is critical for removing the bulk of inorganic salts and insoluble catalyst residues, which simplifies subsequent purification steps like chromatography or crystallization. The standard first step is a biphasic aqueous extraction followed by filtration.
The primary goal is to partition the components of your reaction mixture between an organic solvent (in which your product is soluble, e.g., ethyl acetate, dichloromethane) and an aqueous phase. This removes water-soluble reagents like the base (e.g., K₃PO₄, K₂CO₃) and inorganic byproducts.[1][2] Often, the palladium catalyst decomposes to form insoluble palladium black.[3] A filtration step through a pad of Celite® or silica gel is highly effective at removing this and other fine particulates that could otherwise complicate purification.[1][4][5]
Q2: I've run a Suzuki-Miyaura coupling. What are the most probable impurities I'm seeing on my TLC/LC-MS?
A2: In a typical Suzuki-Miyaura coupling, the desired biaryl product is often accompanied by a predictable set of impurities. Identifying these is the first step to selecting the right purification strategy.
| Impurity | Origin | Typical Polarity/Rf | Identification & Removal Strategy |
| Unreacted this compound | Incomplete reaction. | Moderately polar. | Often separable by silica gel chromatography. |
| Arylboronic Acid | Excess reagent. | Polar, often streaks on TLC. | Can be removed with a basic aqueous wash (e.g., dilute NaOH or NaHCO₃) during workup.[6][7] |
| Homocoupled Boronic Acid Dimer | Side reaction of the boronic acid.[8] | Typically less polar than the desired product. | Requires careful separation by silica gel chromatography or recrystallization. |
| Anisole (De-triflated Starting Material) | Protodeboronation of the boronic acid followed by coupling, or direct reduction.[3] | Very non-polar. | Easily separated by chromatography; often removed with the solvent front. |
| Palladium Complexes & Ligands | Catalyst and its byproducts (e.g., phosphine oxides). | Varies, but phosphine oxides are often polar. | Filtration through Celite for Pd(0).[5] Chromatography can remove soluble species. Metal scavengers for trace removal. |
Q3: How can I effectively remove stubborn boronic acid residues and their homocoupled byproducts?
A3: This is a classic Suzuki purification challenge. A multi-step approach is often most effective.
-
Basic Liquid-Liquid Extraction: Before concentrating your crude organic layer, wash it with a dilute aqueous base like 1M NaOH or saturated NaHCO₃. Arylboronic acids are weakly acidic and will be deprotonated to form water-soluble boronate salts, which are extracted into the aqueous phase. The homocoupled product, being neutral, will remain in the organic layer. This step significantly reduces the load on your subsequent chromatography.
-
Optimized Flash Chromatography: The homocoupled dimer is often close in polarity to the desired biaryl product.[8] Achieving good separation requires careful optimization of your chromatographic conditions.
-
Solvent System: Use a low-polarity solvent system (e.g., Hexanes/Ethyl Acetate or Heptane/Ethyl Acetate) and run a shallow gradient to maximize resolution.
-
Column Size: Do not overload the column. A good rule of thumb is a sample-to-silica mass ratio of 1:50 to 1:100 for difficult separations.
-
Q4: In my Buchwald-Hartwig amination, the excess amine is co-eluting with my product. How do I get rid of it?
A4: Similar to the boronic acid issue, the solution lies in exploiting the chemical properties of the impurity. Most amine coupling partners are basic.
-
Acidic Liquid-Liquid Extraction: Wash the crude organic solution with a dilute aqueous acid, such as 1M HCl or 5% citric acid. The basic amine will be protonated to form a water-soluble ammonium salt and will be extracted into the aqueous layer. Your desired product, which is typically a less basic arylamine, will remain in the organic phase.
-
Caution: Ensure your product does not contain acid-labile functional groups before performing this step. If it does, chromatography is the safer option.
-
Q5: My purified product is a solid, but it has a grey or black tint. How do I remove residual palladium?
A5: This indicates trace palladium contamination, a common issue in cross-coupling chemistry that is particularly problematic in pharmaceutical development.
-
Celite Filtration (Gross Removal): As mentioned, ensure you have filtered the crude reaction mixture through a pad of Celite to remove the bulk of palladium black.[1][5]
-
Recrystallization: If your product is a solid, recrystallization is an excellent method for purification that can exclude metallic impurities from the crystal lattice.[4][9][10]
-
Activated Carbon: Treatment of a solution of your product with activated charcoal can adsorb trace palladium species. However, this can sometimes lead to loss of product, so it should be performed carefully on a small scale first.
-
Metal Scavengers: For removing the final ppm-level traces of palladium, commercially available silica-based metal scavengers (e.g., SiliaMetS® Thiol, DMT) are extremely effective. The crude product solution is stirred with the scavenger or passed through a cartridge containing it, which selectively binds the metal.[11]
Part 2: Key Purification Protocols & Workflows
This section provides step-by-step methodologies for the essential purification techniques discussed above.
Workflow 1: General Purification Strategy
This diagram outlines a typical decision-making process for purifying the products of this compound reactions.
Caption: A general workflow for product purification.
Protocol 1: Standard Aqueous Workup and Celite Filtration
This protocol is designed for the initial cleanup of a completed cross-coupling reaction.
-
Cool the Reaction: Allow the reaction mixture to cool to room temperature.
-
Dilute: Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, 10x the reaction solvent volume).
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel. Wash sequentially with:
-
Water (to remove bulk salts).
-
Saturated aqueous sodium bicarbonate (if acidic impurities are present).
-
Brine (saturated NaCl solution) to break up emulsions and remove residual water.
-
-
Prepare Celite Pad: Place a plug of cotton in a Büchner funnel and add a 1-2 inch layer of Celite®. Wet the pad with the organic solvent used for extraction.
-
Filter: Filter the separated organic layer through the Celite® pad under gentle vacuum.[4] This will trap finely divided palladium black.
-
Dry and Concentrate: Dry the filtered organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Optimized Flash Column Chromatography
This protocol is for separating the desired product from closely-eluting organic impurities.
-
Dry Load the Sample: Pre-adsorb the crude product from Protocol 1 onto a small amount of silica gel by dissolving it in a minimal amount of a polar solvent (e.g., DCM, Acetone), adding silica, and evaporating to a fine, dry powder. This generally provides better resolution than a liquid load.
-
Select the Mobile Phase: Using TLC, identify a solvent system (e.g., Hexanes/Ethyl Acetate) that gives the desired product an Rf value of approximately 0.2-0.35.
-
Pack the Column: Pack a flash chromatography column with silica gel using the selected mobile phase. Ensure the column is packed evenly without air bubbles.
-
Load and Elute: Carefully add the dry-loaded sample to the top of the column. Begin elution with the mobile phase. If impurities are very close, a shallow gradient elution (e.g., starting with 100% Hexane and slowly increasing the percentage of Ethyl Acetate) will provide the best separation.
-
Collect and Analyze: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
Decision Tree: Choosing the Right Purification Method
Caption: A decision tree for selecting a purification method.
References
- Sandiego State University. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
- Benchchem. Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines.
- Reddit. Help troubleshooting a Buchwald-Hartwig amination?.
- Benchchem. Technical Support Center: Troubleshooting Suzuki Coupling Reactions of 3-Bromoquinoline.
- ResearchGate. How can I solve my problem with Suzuki coupling?.
- ResearchGate. Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory | Request PDF.
- Chemistry Stack Exchange. Buchwald-Hartwig coupling troubleshooting.
- Benchchem. Technical Support Center: Suzuki Coupling Reactions.
- R Discovery. Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory.
- ResearchGate. How can the work up of Suzuki Reaction of arylbromides be best carried out?.
- Benchchem. Application Notes and Protocols for Suzuki Coupling Reactions of 4'-(Trifluoromethyl)acetophenone Derivatives.
- ResearchGate. Impurities formed during the Suzuki−Miyaura coupling between 3 and 4.
- Reddit. Hydrophilic Suzuki-coupling product workup?.
- SiliCycle. Selectively Removing Organic Impurities? It's Easy If You Do It Smartly.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. home.sandiego.edu [home.sandiego.edu]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. silicycle.com [silicycle.com]
Technical Support Center: Catalyst Selection and Optimization for Couplings with 4-(Trifluoromethylsulfonyl)anisole
Welcome to the technical support center for cross-coupling reactions involving 4-(trifluoromethylsulfonyl)anisole and related aryl triflones. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues encountered during experimentation. The powerful electron-withdrawing nature of the trifluoromethylsulfonyl (-SO₂CF₃) group significantly influences the reactivity of the aromatic ring, presenting unique challenges and opportunities in C-C and C-N bond formation. This resource provides field-proven insights and scientifically grounded protocols to help you navigate these complexities and achieve your synthetic goals.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here, we address specific questions and problems you may encounter when working with this compound and its derivatives in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.
General Considerations for Aryl Triflones
Question 1: My coupling reaction with an aryl trifluoromethyl sulfone is sluggish or fails completely. What are the primary factors to consider?
Answer: The reactivity of aryl trifluoromethyl sulfones is governed by the strong electron-withdrawing trifluoromethylsulfonyl group. While this activates the aryl ring for nucleophilic attack, it can also present challenges. Here are the key factors to investigate:
-
Catalyst System: The choice of palladium precursor and, more importantly, the ligand is critical. For electron-deficient substrates like aryl triflones, bulky, electron-rich phosphine ligands are often required to promote the rate-limiting oxidative addition and subsequent reductive elimination steps of the catalytic cycle.
-
Base Selection: The base plays a crucial role in the transmetalation step (Suzuki) or deprotonation of the amine (Buchwald-Hartwig). The appropriate base and its strength must be carefully selected to be effective without causing decomposition of your starting materials or product.
-
Solvent Choice: The solvent can influence the solubility of reagents and the stability of the catalytic species. Aprotic polar solvents are often a good starting point.
-
Temperature: While the electron-deficient nature of the substrate might suggest milder conditions, sometimes higher temperatures are necessary to overcome activation barriers, particularly for C-S bond cleavage.
Suzuki-Miyaura Coupling: C-C Bond Formation
Question 2: I am attempting a Suzuki-Miyaura coupling with a substrate containing both a bromine and a trifluoromethylsulfonyl group. Which group will react preferentially?
Answer: In palladium-catalyzed cross-coupling reactions, the relative reactivity of leaving groups generally follows the trend of bond strength, with weaker bonds undergoing oxidative addition more readily. For Suzuki-Miyaura couplings, the established reactivity order for various leaving groups on an aromatic ring is generally: I > Br > OTf > Cl > SO₂CF₃ > NO₂.
Therefore, the C-Br bond will react preferentially over the C-SO₂CF₃ bond. This chemoselectivity allows for sequential cross-coupling strategies, where the more reactive C-Br bond can be functionalized first, followed by a subsequent coupling at the C-SO₂CF₃ position under more forcing conditions.
Troubleshooting Poor Yields in Suzuki-Miyaura Couplings of Aryl Triflones:
| Problem | Potential Cause | Troubleshooting Steps |
| Low to No Conversion | 1. Inefficient Oxidative Addition to the C-SO₂CF₃ bond. 2. Catalyst deactivation. | 1. Switch to a more robust catalyst system. Consider a cooperative palladium/rhodium catalytic system, which has been shown to be effective for the Suzuki-Miyaura arylation of aryl trifluoromethyl sulfones via C–SO₂ bond cleavage[1]. 2. Employ bulky, electron-rich ligands such as RuPhos or XPhos to facilitate oxidative addition. 3. Increase reaction temperature. Couplings involving C-SO₂CF₃ cleavage often require higher temperatures (e.g., 80-130 °C). |
| Significant Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction mixture. 2. Inefficient transmetalation. | 1. Thoroughly degas all solvents and reagents. Purge the reaction vessel with an inert gas (Argon or Nitrogen) before and during the reaction setup. 2. Use a stronger base like K₃PO₄ or Cs₂CO₃ to facilitate transmetalation. 3. Add a co-solvent like DMSO in small amounts, which can help solubilize the base and promote the reaction[2]. |
| Protodeboronation of the Boronic Acid | 1. Presence of water. 2. Use of a strong base. | 1. Use anhydrous solvents and reagents. 2. Consider using boronic esters (e.g., pinacol esters) which are generally more stable to protodeboronation. 3. Optimize the base. A weaker base or careful control of stoichiometry may be necessary. |
Workflow for Optimizing Suzuki-Miyaura Coupling of Aryl Triflones:
Caption: Decision workflow for troubleshooting Suzuki-Miyaura couplings of aryl triflones.
Buchwald-Hartwig Amination: C-N Bond Formation
Question 3: I am struggling with the Buchwald-Hartwig amination of this compound. What are the key parameters to optimize?
Answer: The Buchwald-Hartwig amination of electron-deficient aryl triflones can be challenging due to the reduced nucleophilicity of the amine coupling partner and potential catalyst inhibition. Here's a breakdown of critical parameters:
-
Ligand Selection: This is paramount. For electron-poor aryl electrophiles, bulky, electron-rich biaryl monophosphine ligands are generally the most effective. Ligands from the Buchwald (e.g., XPhos, RuPhos, BrettPhos)[3] or Hartwig research groups are excellent starting points. These ligands stabilize the catalytically active monoligated palladium species and facilitate both oxidative addition and reductive elimination.
-
Base Choice: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices. The pKa of the amine will influence the choice of base. For less acidic amines, a stronger base will be necessary.
-
Palladium Precatalyst: Using a well-defined, air-stable palladium precatalyst (e.g., a G3 or G4 palladacycle) can lead to more reproducible results by ensuring efficient generation of the active Pd(0) species.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are commonly used.
Troubleshooting Guide for Buchwald-Hartwig Amination of Aryl Triflones:
| Problem | Potential Cause | Troubleshooting Steps |
| No Reaction or Low Conversion | 1. Ineffective catalyst system for the electron-deficient substrate. 2. Base is too weak. | 1. Screen a panel of bulky, electron-rich phosphine ligands. Start with XPhos or RuPhos. 2. Switch to a stronger base like NaOtBu or LHMDS. 3. Use a more active palladium precatalyst. |
| Decomposition of Starting Material or Product | 1. Base is too strong or reaction temperature is too high. 2. Presence of sensitive functional groups. | 1. Screen weaker bases such as K₃PO₄ or Cs₂CO₃, although this may require higher temperatures. 2. Lower the reaction temperature and extend the reaction time. |
| Formation of Hydrodehalogenation/Desulfonylation Byproduct | 1. β-hydride elimination from the amido-palladium intermediate. 2. Reductive dehalogenation of the starting material. | 1. Ensure strictly anhydrous conditions. 2. The choice of ligand can influence this side reaction. Sometimes a less bulky ligand can disfavor β-hydride elimination. 3. Use a different solvent. |
Catalytic Cycle for Buchwald-Hartwig Amination:
Caption: Key steps in the Buchwald-Hartwig amination catalytic cycle.
Sonogashira Coupling: C-C (sp) Bond Formation
Question 4: My Sonogashira coupling with this compound is giving a complex mixture of products, including homocoupled alkyne. How can I improve the selectivity?
Answer: The Sonogashira reaction is sensitive to reaction conditions, and the formation of byproducts like the Glaser homocoupling product is a common issue. Here’s how to address this and other potential problems:
-
Copper Co-catalyst: The traditional Sonogashira coupling employs a copper(I) co-catalyst. While effective, it can also promote the oxidative homocoupling of the terminal alkyne. Running the reaction under strictly anaerobic conditions is crucial to minimize this.
-
Copper-Free Conditions: To circumvent the homocoupling issue, consider a copper-free Sonogashira protocol. These reactions often require specific ligands (e.g., bulky phosphines or N-heterocyclic carbenes) and may need higher temperatures to proceed efficiently.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. It acts as both a base and often as a solvent or co-solvent. The purity of the amine is important.
-
Palladium and Ligand: For electron-deficient aryl halides and pseudohalides, a catalyst system that promotes rapid oxidative addition is beneficial. Pd(PPh₃)₄ or a combination of a Pd(II) source like PdCl₂(PPh₃)₂ with a suitable ligand are common choices.
Troubleshooting Guide for Sonogashira Coupling of Aryl Triflones:
| Problem | Potential Cause | Troubleshooting Steps |
| Significant Alkyne Homocoupling (Glaser Product) | 1. Presence of oxygen. 2. Inappropriate catalyst system. | 1. Rigorously degas all solvents and reagents. Use freeze-pump-thaw cycles for the solvent and purge the reaction vessel thoroughly with an inert gas. 2. Switch to a copper-free Sonogashira protocol. This may require screening different ligands and reaction conditions. |
| Low Yield of Desired Product | 1. Inefficient oxidative addition. 2. Catalyst decomposition. | 1. Increase the reaction temperature. 2. Screen different palladium sources and ligands. For challenging substrates, a more active catalyst system may be necessary. 3. Ensure the purity of your reagents, especially the alkyne and the amine base. |
| Reaction Stalls | 1. Catalyst deactivation. 2. Formation of inactive palladium species. | 1. Consider a higher catalyst loading. 2. Use a more robust ligand that can stabilize the palladium catalyst throughout the reaction. |
General Protocol for a Copper-Free Sonogashira Coupling:
This is a general starting point and may require optimization for your specific substrate.
-
Reaction Setup: To a dry Schlenk flask or sealed tube, add the aryl triflone (1.0 equiv.), the terminal alkyne (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂ (2 mol%)), and the ligand (e.g., SPhos (4 mol%)).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Base Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane) followed by the amine base (e.g., Et₃N or DIPEA, 2-3 equiv.) via syringe.
-
Reaction: Heat the reaction mixture to 80-120 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water or brine to remove the amine hydrochloride salt. The organic layer is then dried and concentrated.
-
Purification: The crude product is purified by column chromatography.
References
- Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 236-243.
- Buchwald, S. L. (2011). Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide. Chemical Science, 2(1), 27–50.
-
Buchwald–Hartwig Amination. (2023). In Wikipedia. Retrieved from [Link]
- Chen, Y., et al. (2012).
- Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.
- Ibsen, G. M., et al. (2023). Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates Under Ligand-Free Conditions. Chemistry – An Asian Journal, 18(9), e202300036.
- Ikawa, T., et al. (2012). Palladium-Catalyzed One-Pot Cross-Coupling of Phenols Using Nonafluorobutanesulfonyl Fluoride. Synlett, 23(15), 2241-2246.
- Ji, Y., et al. (2022). Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes. Organic Letters, 24(2), 681–685.
- Luescher, M. U., et al. (2024). The Suzuki−Miyaura Coupling of Aryl Sulfones. ChemRxiv.
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Sonogashira Coupling. (2024). In Wikipedia. Retrieved from [Link]
- Tian, Z.-Y., et al. (2017). Sonogashira Reaction Using Arylsulfonium Salts as Cross-Coupling Partners. Organic Letters, 19(19), 5454–5457.
- Yorimitsu, H., et al. (2019). Cross-Coupling of Aryl Trifluoromethyl Sulfones with Arylboronates by Cooperative Palladium/Rhodium Catalysis. Organic Letters, 21(22), 8987–8991.
Sources
Navigating the Reactivity of 4-(Trifluoromethylsulfonyl)anisole: A Technical Support Guide on Solvent Effects
Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on the impact of solvent choice on the reactivity of 4-(Trifluoromethylsulfonyl)anisole. This guide is structured to address common challenges and frequently asked questions, offering not just protocols but a deeper understanding of the chemical principles at play. Our aim is to empower you to troubleshoot effectively and optimize your synthetic strategies.
Introduction to this compound
This compound, also known as 4-methoxyphenyl trifluoromethyl sulfone, is a valuable building block in organic synthesis. Its electron-deficient aromatic ring, a consequence of the potent electron-withdrawing trifluoromethylsulfonyl (triflone) group, makes it an excellent substrate for a variety of transformations, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. However, harnessing its full synthetic potential requires a nuanced understanding of how reaction conditions, particularly the choice of solvent, influence its reactivity.
The methoxy group, an electron-donating group, can also influence the reactivity of the aromatic ring, creating a push-pull electronic effect that can be exploited in various reactions. This guide will delve into the critical role of solvents in modulating the reactivity of this versatile substrate in three key reaction classes: Nucleophilic Aromatic Substitution, Suzuki-Miyaura Coupling, and Buchwald-Hartwig Amination.
Section 1: Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the aromatic ring in this compound makes it susceptible to attack by nucleophiles, proceeding through a Meisenheimer complex intermediate. The stability of this intermediate is paramount to the success of the reaction and is heavily influenced by the solvent.
Frequently Asked Questions (FAQs)
Q1: My SNAr reaction with an amine nucleophile is sluggish in a nonpolar solvent like toluene. What is the likely cause and how can I improve the reaction rate?
A1: The rate-determining step in many SNAr reactions is the initial attack of the nucleophile to form the negatively charged Meisenheimer intermediate.[1][2] Nonpolar solvents, such as toluene, do a poor job of stabilizing this charged intermediate, leading to a high activation energy and a slow reaction.
Troubleshooting:
-
Switch to a Polar Aprotic Solvent: Solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or N-Methyl-2-pyrrolidone (NMP) are excellent choices for SNAr reactions.[2] Their high polarity effectively stabilizes the Meisenheimer complex, thereby accelerating the reaction.
-
Consider Solvent-Nucleophile Interactions: In protic solvents, hydrogen bonding can solvate the nucleophile, reducing its nucleophilicity and slowing the reaction. Polar aprotic solvents do not have this inhibitory effect.[1]
Q2: I am observing decomposition of my starting material when using a strong base to deprotonate my nucleophile in DMF. What's happening and what are my options?
A2: While DMF is an excellent solvent for SNAr, it can be unstable in the presence of strong bases at elevated temperatures, leading to the formation of dimethylamine, which can act as an unwanted nucleophile.
Troubleshooting:
-
Use a Milder Base: If possible, switch to a weaker base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).
-
Change the Solvent: Consider using a more robust polar aprotic solvent like DMSO or sulfolane, which have better stability profiles at higher temperatures in the presence of strong bases.[3]
-
Lower the Reaction Temperature: If the reaction allows, reducing the temperature can minimize solvent decomposition.
Data Presentation: Solvent Properties and Their Impact on SNAr
| Solvent | Dielectric Constant (ε) | Dipole Moment (μ, D) | Nature | Expected Impact on SNAr Rate |
| Toluene | 2.4 | 0.36 | Nonpolar Aprotic | Slow |
| Tetrahydrofuran (THF) | 7.6 | 1.75 | Polar Aprotic | Moderate |
| Acetonitrile (MeCN) | 37.5 | 3.92 | Polar Aprotic | Fast |
| N,N-Dimethylformamide (DMF) | 36.7 | 3.82 | Polar Aprotic | Very Fast |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 3.96 | Polar Aprotic | Very Fast |
Data compiled from various sources.
Experimental Protocol: SNAr with a Primary Amine
This protocol provides a general guideline for the reaction of this compound with a primary amine.
Materials:
-
This compound (1.0 equiv)
-
Primary Amine (1.2 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add this compound and potassium carbonate.
-
Add anhydrous DMSO to the vessel.
-
Add the primary amine to the reaction mixture.
-
Heat the reaction to 80-100 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualization: SNAr Mechanism and Solvent Effect
Caption: SNAr Mechanism Highlighting Solvent Stabilization.
Section 2: Suzuki-Miyaura Coupling
The triflone group in this compound can act as a leaving group in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds. The solvent plays a crucial role in the catalytic cycle, influencing catalyst activity, solubility of reagents, and the rate of key steps like oxidative addition and transmetalation.[4]
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling of this compound is giving low yields in THF. What solvent modifications can I try?
A1: While THF is a common solvent for Suzuki couplings, its moderate polarity may not be optimal for activating the C-SO₂CF₃ bond. The oxidative addition step for aryl triflates is often favored in more polar solvents.[5]
Troubleshooting:
-
Increase Solvent Polarity: A mixture of a nonpolar solvent with a more polar one, such as toluene/water or dioxane/water, is often effective.[6] The water is crucial for the transmetalation step.
-
Consider Polar Aprotic Solvents: For some aryl triflates, polar aprotic solvents like DMF or acetonitrile can enhance the rate of oxidative addition.[7] However, be mindful of potential side reactions.
-
Anhydrous Conditions: In some cases, particularly if protodeboronation of the boronic acid is an issue, anhydrous conditions with a suitable base like potassium phosphate (K₃PO₄) can be beneficial.
Q2: I am observing significant hydrolysis of the triflone group to a phenol. How can I prevent this side reaction?
A2: Hydrolysis of the aryl triflate is a common side reaction in Suzuki-Miyaura couplings, especially under basic aqueous conditions at elevated temperatures.[5]
Troubleshooting:
-
Use a Milder Base: Strong bases like sodium hydroxide can promote hydrolysis. Switching to a weaker base such as potassium carbonate (K₂CO₃) or cesium fluoride (CsF) can mitigate this.
-
Lower the Reaction Temperature: If the catalyst system allows, reducing the reaction temperature can decrease the rate of hydrolysis relative to the desired coupling.
-
Anhydrous Conditions: As mentioned previously, running the reaction under anhydrous conditions can completely prevent hydrolysis.
Data Presentation: Common Solvent Systems for Suzuki-Miyaura Coupling
| Solvent System | Typical Ratio | Base | General Applicability |
| Toluene / Water | 4:1 to 10:1 | K₂CO₃, K₃PO₄ | Broadly applicable, good for many aryl triflates. |
| 1,4-Dioxane / Water | 4:1 to 10:1 | K₂CO₃, Cs₂CO₃ | Widely used, good solubility for many substrates.[6] |
| THF / Water | 4:1 | K₂CO₃ | Common, but may be less effective for less reactive triflates. |
| DMF | Anhydrous or with water | K₃PO₄, CsF | Can accelerate reactions but may lead to side reactions. |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture)
Procedure:
-
To a Schlenk flask, add this compound, arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Add the palladium catalyst, Pd(PPh₃)₄.
-
Heat the reaction to 90-100 °C and monitor by TLC or LC-MS.
-
After completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: Suzuki-Miyaura Catalytic Cycle.
Section 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of C-N bonds, and this compound can serve as the electrophilic partner. The solvent choice is critical for catalyst stability, solubility of the amine and base, and for promoting the key steps of the catalytic cycle.[8]
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig amination is not going to completion in toluene. What are some common solvent-related issues?
A1: While toluene is a very common solvent for this reaction, poor solubility of the amine or the base can be a significant issue, especially with more polar amines.[9]
Troubleshooting:
-
Switch to a More Polar Ethereal Solvent: 1,4-Dioxane or Tetrahydrofuran (THF) often provide better solubility for a wider range of amines.
-
Consider "Greener" Alternatives: Solvents like 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME) are excellent, more environmentally friendly alternatives that often give comparable or even better results.
-
Use a Solvent Mixture: A mixture of a nonpolar solvent like toluene with a more polar co-solvent can sometimes improve solubility and reaction rates.
-
Avoid Certain Solvents: Chlorinated solvents and acetonitrile should generally be avoided as they can inhibit the palladium catalyst.[9]
Q2: I'm using a primary amine and observing significant hydrodehalogenation (or hydrodesulfonylation) of my starting material. How can solvent choice impact this?
A2: Hydrodesulfonylation is a common side reaction where the triflone group is replaced by a hydrogen atom. This can be influenced by the solvent, base, and ligand. While solvent effects are complex, ensuring good solubility and a homogeneous reaction mixture can sometimes disfavor side reactions.
Troubleshooting:
-
Optimize the Entire System: This issue is often best addressed by a combination of factors. In addition to trying different solvents, consider using a bulkier, more electron-rich phosphine ligand, which can favor the desired C-N reductive elimination.
-
Base Selection: The choice of base is also critical. A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is commonly used.
Data Presentation: Common Solvents for Buchwald-Hartwig Amination
| Solvent | Typical Base | Key Characteristics |
| Toluene | NaOt-Bu, LHMDS | High boiling point, good for many systems, but solubility can be an issue.[9] |
| 1,4-Dioxane | NaOt-Bu, Cs₂CO₃ | Good solvating power for a range of substrates. |
| THF | NaOt-Bu | Lower boiling point, suitable for milder conditions. |
| 2-MeTHF | NaOt-Bu, K₃PO₄ | "Greener" alternative to THF with a higher boiling point. |
| t-Butanol | K₃PO₄ | Can be effective, especially with weaker bases. |
Experimental Protocol: Buchwald-Hartwig Amination
This is a general procedure for the Buchwald-Hartwig amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
Xantphos (2-4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous Toluene or 1,4-Dioxane
Procedure:
-
In a glovebox, add the palladium precatalyst, ligand, and base to an oven-dried reaction tube.
-
Add this compound and the amine.
-
Add the anhydrous solvent.
-
Seal the tube and heat to 100-110 °C with stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
Once complete, cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Visualization: Buchwald-Hartwig Catalytic Cycle
Caption: Buchwald-Hartwig Amination Catalytic Cycle.
Conclusion
The judicious selection of solvent is a critical parameter for unlocking the full synthetic utility of this compound. By understanding the underlying principles of how solvents influence reaction mechanisms, researchers can effectively troubleshoot and optimize their reactions. This guide provides a foundation for rational solvent choice, but it is important to remember that empirical screening is often necessary to identify the optimal conditions for a specific transformation.
References
-
Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. Monatshefte für Chemie - Chemical Monthly. [Link]
-
This compound. PubChem. [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]
-
Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. ResearchGate. [Link]
-
Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry. [Link]
-
Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. Angewandte Chemie International Edition. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Help troubleshooting a Buchwald-Hartwig amination?. Reddit. [Link]
-
SNAr Reactions of Amines in Aprotic Solvents. ResearchGate. [Link]
-
SNAr Reaction in Other Common Molecular Solvents. WordPress. [Link]
-
Microwave-Enhanced Cross-Coupling Reactions Involving Alkynyltrifluoroborates with Aryl Bromides. MDPI. [Link]
-
Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. [Link]
-
Leaving group effects on the mechanism of aromatic nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6‐trinitrophenyl ethers with aniline in acetonitrile. ResearchGate. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. Chemical Communications. [Link]
-
Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. National Institutes of Health. [Link]
-
LiCl Accelerated Multimetallic Cross-Coupling of Aryl Chlorides with Aryl Triflates. Journal of the American Chemical Society. [Link]
-
Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. ResearchGate. [Link]
-
Discogens Possessing Aryl Side Groups Synthesized by Suzuki Coupling of Triphenylene Triflates and Their Self-Organization Behavior. ResearchGate. [Link]
-
The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]
-
Cross-Coupling of Aryl Trifluoromethyl Sulfones with Arylboronates by Cooperative Palladium/Rhodium Catalysis. Osaka University. [Link]
-
Computational Study on the Boundary Between the Concerted and Stepwise Mechanism of Bimolecular SNAr Reactions. Journal of the American Chemical Society. [Link]
-
SNAr Reaction in S-based Solvents. WordPress. [Link]
-
Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic Letters. [Link]
-
Different reaction conditions for Suzuki–Miyaura coupling reaction using catalyst 3. ResearchGate. [Link]
-
Methoxylation of Aryl Bromides. ChemistryViews. [Link]
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship. [Link]
-
Characteristic parameters of the DMF and 1,4-dioxane solvent. ResearchGate. [Link]
-
Solvent Miscibility Table. MilliporeSigma. [Link]
Sources
- 1. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Cross-Coupling of Aryl Trifluoromethyl Sulfones with Arylboronates by Cooperative Palladium/Rhodium Catalysis [ouci.dntb.gov.ua]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
How to prevent decomposition of 4-(Trifluoromethylsulfonyl)anisole during reaction
Welcome to the technical support center for 4-(Trifluoromethylsulfonyl)anisole. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent in their synthetic workflows. Here, we address common challenges related to the stability and decomposition of this compound, providing in-depth, field-proven solutions in a direct question-and-answer format. Our goal is to equip you with the knowledge to anticipate and prevent undesired reaction pathways, ensuring the integrity of your experiments and the purity of your products.
Frequently Asked Questions (FAQs)
Q1: What are the primary modes of decomposition for this compound under typical reaction conditions?
A1: this compound, also known as an aryl triflone, is a relatively robust molecule. The trifluoromethylsulfonyl (CF₃SO₂) group is highly electron-withdrawing and generally stable.[1] However, two main points of vulnerability exist that can lead to decomposition or undesired side reactions: the anisole ether linkage and the aromatic ring itself.
-
Cleavage of the Anisole Ether Bond (O-CH₃): This is the most common decomposition pathway. The ether linkage can be cleaved under strongly acidic or basic conditions, leading to the formation of 4-(trifluoromethylsulfonyl)phenol.
-
Acid-Catalyzed Cleavage: In the presence of strong acids (e.g., HI, HBr, or even strong protic acids at high temperatures), the ether oxygen is protonated. This makes the methyl group susceptible to nucleophilic attack (Sₙ2 mechanism) by a counter-ion or another nucleophile in the reaction mixture, yielding the corresponding phenol and a methyl derivative.[2][3][4]
-
Base-Mediated Cleavage: Very strong bases, particularly organometallic reagents, can deprotonate the methyl group or facilitate nucleophilic demethylation, though this is generally less common than acid-catalyzed cleavage under standard conditions.[5]
-
-
Undesired Reactions on the Aromatic Ring: The aromatic ring is subject to electrophilic aromatic substitution (EAS) and, under specific conditions, nucleophilic aromatic substitution (SₙAr).
-
Electrophilic Aromatic Substitution (EAS): The methoxy group (-OCH₃) is a strong activating group and directs incoming electrophiles to the ortho and para positions. Since the para position is occupied by the triflone group, electrophiles will be directed to the two ortho positions (C2 and C6). The trifluoromethylsulfonyl group (-SO₂CF₃) is a powerful deactivating group and a meta-director. The activating effect of the methoxy group typically dominates, but the strong deactivation by the triflone group makes the ring less reactive than anisole itself. Unwanted substitutions like sulfonation can occur if conditions are not carefully controlled.[6][7]
-
Below is a diagram illustrating the primary sites of potential decomposition or unwanted reactions.
Caption: Primary sites of reactivity on this compound.
Q2: My reaction is run under strongly acidic conditions, and I'm observing the formation of 4-(trifluoromethylsulfonyl)phenol. How can I prevent this demethylation?
A2: This is a classic case of acid-catalyzed ether cleavage. The formation of the phenol byproduct indicates that the O-CH₃ bond is not stable under your current protocol. To mitigate this, you must either reduce the acidity of the medium or protect the substrate from the acid.
Troubleshooting Protocol: Preventing Acid-Catalyzed Demethylation
-
Temperature Control (First Line of Defense): Ether cleavage is often temperature-dependent.[2]
-
Action: Run your reaction at the lowest possible temperature that still allows for the desired transformation. Start at 0 °C or even -20 °C and slowly warm if necessary. Monitor the reaction closely for both product formation and the appearance of the phenol byproduct.
-
-
Use of Acid Scavengers: If the acid is a catalyst or a byproduct, adding a mild, non-nucleophilic base can neutralize it in situ.
-
Action: Incorporate an acid scavenger into your reaction mixture. The choice of base is critical to avoid other side reactions.
-
Rationale: These bases will preferentially react with excess acid without interfering with most catalytic cycles or acting as a competing nucleophile.
-
| Acid Scavenger | Class | Use Case & Rationale |
| Proton Sponge® (1,8-Bis(dimethylamino)naphthalene) | Non-nucleophilic amine | Excellent for scavenging catalytic amounts of strong acid. It is highly basic but sterically hindered, making it a poor nucleophile. |
| 2,6-Lutidine or 2,4,6-Collidine | Hindered Pyridine | Effective for neutralizing stoichiometric amounts of acid (e.g., HCl generated from acyl chlorides). The steric hindrance around the nitrogen prevents it from acting as a nucleophile. |
| Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃) | Inorganic Base | A heterogeneous and mild option. Useful for neutralizing acid byproducts. Can be easily filtered off post-reaction.[8] |
-
Alternative Reagents/Catalysts: If the acid is a stoichiometric reagent, consider alternatives.
-
Action: Investigate if a Lewis acid could replace the Brønsted acid in your reaction. Lewis acids are less likely to induce proton-catalyzed ether cleavage. For example, in Friedel-Crafts type reactions, a milder Lewis acid like ZnCl₂ or FeBr₃ might be sufficient instead of AlCl₃.
-
The following workflow can guide your experimental design to troubleshoot this issue.
Caption: Workflow for troubleshooting acid-catalyzed demethylation.
Q3: I am using a strong, nucleophilic base (e.g., an organolithium reagent or NaOH) and my yield is low. What might be happening?
A3: Strong, nucleophilic bases can pose two potential problems: nucleophilic attack on the methyl group, leading to demethylation, or in the case of organometallics, undesired reactions with the sulfonyl group or deprotonation at the aromatic ring.
Troubleshooting Protocol: Reactions with Strong Bases
-
Employ Non-Nucleophilic Bases: The most effective solution is to switch to a strong base that is sterically hindered and thus non-nucleophilic.
-
Action: Substitute your current base with one from the table below. The choice depends on the required basicity (pKaH).
-
| Base | Abbreviation | pKaH (approx.) | Rationale for Use |
| Lithium diisopropylamide | LDA | 36 | Very strong, non-nucleophilic. Ideal for deprotonation without risk of addition. Must be prepared fresh or titrated. |
| 1,8-Diazabicycloundec-7-ene | DBU | 13.5 | An organic, non-nucleophilic amine base. Excellent for elimination reactions and as a catalyst where a strong, non-interfering base is needed. |
| Potassium tert-butoxide | KOtBu | 19 | A strong, hindered alkoxide. Useful for deprotonations where a metal-free amine base is not strong enough. |
-
Inverse Addition at Low Temperature: If you must use a nucleophilic reagent like an organolithium, the order and temperature of addition are critical.
-
Action: Cool the this compound solution to a very low temperature (typically -78 °C) before slowly adding the nucleophilic base. This is known as "normal addition." Alternatively, consider "inverse addition," where the substrate solution is slowly added to the cooled base solution.
-
Rationale: At low temperatures, the desired reaction (e.g., deprotonation) is often much faster than the undesired nucleophilic attack.[5] Inverse addition maintains a low concentration of the substrate relative to the base, which can sometimes suppress side reactions.
-
-
Protecting Group Strategy: If demethylation is unavoidable and the methoxy group is not essential for directing reactivity, consider replacing it with a more robust group or proceeding with the phenol and protecting it with a base-stable group (e.g., a silyl ether like TBDMS) before introducing the strong base.
Q4: I am attempting an electrophilic aromatic substitution and getting a mixture of isomers or no reaction at all. How can I improve the outcome?
A4: This issue stems from the competing electronic effects of the methoxy and trifluoromethylsulfonyl groups. The methoxy group is a powerful ortho, para-director, while the triflone is a strong meta-director and deactivator.
Caption: Competing directing effects in electrophilic aromatic substitution.
Troubleshooting Protocol: Improving EAS Selectivity
-
Leverage the Methoxy Group's Influence: The strongly activating methoxy group will almost always dominate, directing incoming electrophiles to the positions ortho to it (C2, C6). The key is to use conditions that are forceful enough to overcome the deactivation of the triflone group but mild enough to prevent decomposition.
-
Action: For reactions like bromination or nitration, use milder reagents. For example, use NBS (N-Bromosuccinimide) with a catalytic amount of acid instead of Br₂/FeBr₃. For nitration, consider using a milder nitrating agent like acetyl nitrate.
-
-
Blocking Group Strategy: If achieving ortho selectivity is difficult, a blocking group strategy can be employed.[9]
-
Step 1 (Sulfonation): First, install a sulfonic acid group (-SO₃H) using fuming sulfuric acid. This will be directed to the ortho position by the methoxy group.
-
Step 2 (Desired Substitution): Perform your desired electrophilic substitution. The electrophile will now be directed to the remaining open ortho position.
-
Step 3 (Desulfonation): The sulfonic acid group can be easily removed by heating with dilute aqueous acid.[9] This reversible blocking strategy provides excellent regiochemical control.
-
-
If No Reaction Occurs: The triflone group is a very powerful deactivator. If the reaction fails, more forcing conditions are needed, but this increases the risk of demethylation.
-
Action: Increase the temperature incrementally. Use a stronger Lewis acid if applicable. If these measures fail or lead to decomposition, an alternative synthetic route, perhaps one that installs the trifluoromethylsulfonyl group later in the synthesis, may be necessary.
-
By understanding the inherent chemical properties of this compound and applying these targeted troubleshooting strategies, you can significantly improve the outcome of your reactions and prevent its unintended decomposition.
References
- Filo. (2025, July 26). Anisole undergoes cleavage of the oxygen-methyl bond and yields...
- YouTube. (2023, August 14). Cleavage of Ether | Anisole | Benzyl alkyl ether | Organic | Chemistry #neet #12chemistry.
- Burwell, R. L. (n.d.). THE CLEAVAGE OF ETHERS.
- Dunn, P. J., et al. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
- Wikipedia. (n.d.).
- Wechem. (2025, June 3).
- Wechem. (2025, June 3). Stability and safe use strategy of trifluoromethanesulfonyl chloride.
- Benchchem. (n.d.).
- Wikipedia. (n.d.). Ether cleavage.
- Master Organic Chemistry. (n.d.). Acidic cleavage of ethers (SN2).
- PubMed. (2018, February 27).
- Zhang, X., et al. (n.d.).
- Master Organic Chemistry. (2018, November 26). Aromatic Synthesis (3) – Sulfonyl Blocking Groups.
- Cerfontain, H., et al. (n.d.). Protonation and sulphonation reactions of anisole in sulphuric and fluorosulphuric acid. Journal of the Chemical Society, Perkin Transactions 2.
Sources
- 1. Synthesis of Aryl Triflones through the Trifluoromethanesulfonylation of Benzynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Question: Anisole undergoes cleavage of the oxygen-methyl bond and yields.. [askfilo.com]
- 3. m.youtube.com [m.youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Ether cleavage - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Protonation and sulphonation reactions of anisole in sulphuric and fluorosulphuric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. Reactions of Sulfonyl Chlorides and Unsaturated Compounds [manu56.magtech.com.cn]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Scaling up reactions with 4-(Trifluoromethylsulfonyl)anisole for gram-scale synthesis
An in-depth guide to navigating the complexities of gram-scale synthesis using 4-(Trifluoromethylsulfonyl)anisole. This technical support center provides practical, field-tested advice in a direct question-and-answer format, designed for researchers, chemists, and drug development professionals.
Technical Support Center: Scaling Reactions with this compound
This compound, a member of the triflone family of compounds, is a valuable reagent in modern organic synthesis. Its utility stems from the powerful electron-withdrawing nature of the trifluoromethylsulfonyl group (CF₃SO₂), which activates the anisole ring for nucleophilic aromatic substitution (SₙAr) or serves as an excellent leaving group in cross-coupling reactions. However, transitioning from milligram to gram-scale synthesis introduces significant challenges in reaction control, safety, and purification. This guide provides troubleshooting strategies and practical solutions to common issues encountered during scale-up.
Safety First: Handling and Hazard Mitigation at Gram Scale
Scaling up any chemical reaction demands a proportional increase in safety vigilance. The potential for energetic thermal events and the increased volume of hazardous materials necessitate a thorough risk assessment before any experiment.[1]
Q: What are the primary safety concerns when scaling up reactions with this compound?
A: The primary concerns are thermal management, exposure potential, and waste handling.
-
Thermal Runaway: Reactions involving highly activated aromatic systems can be vigorously exothermic. What is easily managed in a 25 mL flask with an ice bath can become uncontrollable in a 1 L reactor. The trifluoromethylsulfonyl group is part of many thermally stable anions, but decomposition and runaway reactions can occur at elevated temperatures.[2][3] It is critical to have a plan for rapid cooling and to monitor the internal reaction temperature meticulously.[1]
-
Reagent and Solvent Exposure: Gram-scale synthesis involves larger quantities of reagents and solvents. Increased exposure risk through inhalation or skin contact requires an upgrade in personal protective equipment (PPE).[1]
-
Byproducts and Waste: Large-scale reactions generate more waste, which may contain reactive or hazardous triflyl-containing byproducts. A clear and safe quenching and waste disposal plan is essential.
Table 1: Recommended PPE for Gram-Scale Synthesis
| Task | Minimum PPE | Recommended Upgrade |
| Reagent Weighing & Transfer | Lab Coat, Safety Glasses, Nitrile Gloves | Chemical Splash Goggles, Face Shield, Thicker Chemical-Resistant Gloves |
| Reaction Monitoring & Work-up | Lab Coat, Safety Glasses, Nitrile Gloves | Chemical Splash Apron, Face Shield, Elbow-Length Gloves |
| Purification (Chromatography) | Lab Coat, Safety Glasses, Nitrile Gloves | Respiratory protection if not in a well-ventilated hood |
Frequently Asked Questions (FAQs)
This section addresses common problems encountered during the setup, execution, and purification of gram-scale reactions involving this compound.
Part A: Reaction Setup and Optimization
Q: My gram-scale reaction is incomplete, whereas the small-scale test reaction went to completion. What is the likely cause?
A: This is a common scale-up issue often related to inefficient mixing or heat transfer.
-
Mixing: In larger flasks, simple magnetic stirring may be insufficient to maintain a homogeneous mixture, especially with slurries or biphasic reactions. This creates localized "hot spots" or areas of low reagent concentration. Solution: Switch to an overhead mechanical stirrer for more powerful and efficient agitation.
-
Heat Transfer: The surface-area-to-volume ratio decreases as the scale increases, making both heating and cooling less efficient. The reaction may not be reaching the required internal temperature. Solution: Monitor the internal temperature of the reaction, not the bath temperature. Use a heating mantle with a temperature controller and ensure the flask is appropriately sized for the reaction volume (typically filled to no more than two-thirds capacity).
Q: How do I control a strong exotherm during the addition of a nucleophile or reagent?
A: Controlling exotherms is critical for safety and to prevent side-product formation.
-
Controlled Addition: Use a dropping funnel or a syringe pump to add the reactive component slowly and steadily. This allows the heat to dissipate as it is generated.[4]
-
Pre-Cooling: Cool the reaction flask in an ice-salt or dry ice-acetone bath before starting the addition. Ensure the bath has sufficient capacity to absorb the expected heat output.[1][4]
-
Dilution: Running the reaction at a lower concentration can help, as the larger solvent volume acts as a heat sink. However, this may slow the reaction rate and create larger work-up volumes.
Part B: Work-up and Purification Challenges
Q: During the aqueous work-up, I'm struggling with a persistent emulsion. How can I resolve this?
A: Emulsions are common when organic and aqueous phases have similar densities or when soaps are formed.
-
Break the Emulsion: The first step is to allow the mixture to stand undisturbed.[5] If the emulsion persists, add a saturated solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous phase, often forcing separation.[5]
-
Filtration: Passing the entire mixture through a pad of a filter aid like Celite can sometimes break up the emulsion.
-
Centrifugation: If available, centrifugation is a highly effective physical method for separating the layers.[5]
Q: What is the most effective way to remove triflyl-containing impurities and unreacted starting material at scale?
A: The strategy depends on the nature of the impurities and the product's properties.
-
Aqueous Washes: If acidic byproducts like trifluoromethanesulfonic acid are present from potential hydrolysis, a wash with a mild base like saturated sodium bicarbonate (NaHCO₃) is highly effective.[6]
-
Crystallization vs. Chromatography: Flash column chromatography is an excellent tool for purification, but it becomes resource-intensive and time-consuming at a large scale.[7] If your product is a solid, developing a crystallization protocol is far more efficient for gram-to-kilogram quantities.
-
Pro-Tip: If your crude reaction mixture solidifies on its own upon cooling or solvent removal, this may be your product crystallizing. It is often better to collect this solid by filtration, wash it with a cold solvent, and then decide if further purification of the solid or the remaining mother liquor is necessary.[8]
-
Q: My final product is contaminated with a byproduct that has a similar polarity. How can I improve separation?
A: This is a classic purification challenge. If standard chromatography fails, consider these options:
-
Derivative Formation: If the impurity has a reactive functional group that your product lacks (or vice-versa), you can selectively react it to dramatically change its polarity, making separation easy. The derivative can then potentially be converted back if needed.
-
Recrystallization Solvent Screening: Systematically screen different solvent systems (e.g., ethyl acetate/hexanes, acetone/water, isopropanol) to find one where your product has high solubility in the hot solvent but poor solubility when cold, while the impurity remains in solution.
Example Protocol: Gram-Scale Suzuki-Miyaura Coupling
This protocol details a representative gram-scale Suzuki-Miyaura coupling reaction using this compound as the electrophilic partner.
Reaction: this compound + (4-methylphenyl)boronic acid → 4-methoxy-4'-methyl-1,1'-biphenyl
1. Reaction Setup a. To a 500 mL three-necked round-bottom flask equipped with an overhead stirrer, condenser, and nitrogen inlet, add this compound (12.0 g, 50.0 mmol, 1.0 eq), (4-methylphenyl)boronic acid (8.16 g, 60.0 mmol, 1.2 eq), and potassium carbonate (20.7 g, 150 mmol, 3.0 eq). b. Evacuate and backfill the flask with nitrogen three times.[9] c. Add 1,4-dioxane (200 mL) and water (50 mL) via cannula. d. Sparge the resulting slurry with nitrogen for 30 minutes to degas the solvent. e. Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complexed with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (817 mg, 1.0 mmol, 2 mol%).
2. Reaction Execution and Monitoring a. Heat the reaction mixture to 85 °C (internal temperature) with vigorous stirring. b. Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour. Use a 9:1 Hexane:Ethyl Acetate eluent. The product should have a higher Rf value than the starting anisole.
3. Work-up and Extraction a. After ~4 hours (or when TLC indicates complete consumption of the starting material), cool the mixture to room temperature. b. Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst. Wash the pad with ethyl acetate (3 x 50 mL). c. Combine the filtrates and transfer to a 1 L separatory funnel. d. Add water (200 mL) and shake. If an emulsion forms, add 50 mL of brine. e. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 100 mL). f. Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
4. Purification a. Dissolve the crude solid in a minimal amount of hot isopropanol. b. Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1 hour to maximize crystal formation.[6] c. Collect the white crystalline product by vacuum filtration, wash with a small amount of cold isopropanol, and dry under high vacuum. d. Expected Yield: ~8.5 g (80%) of a white solid with >98% purity by NMR.
Visualizing the Workflow
General Scale-Up Workflow
Caption: A generalized workflow for gram-scale synthesis.
Purification Decision Tree
Caption: A decision tree for selecting a purification strategy.
References
-
A protocol for the gram-scale synthesis of polyfluoroaryl sulfides via an SNAr step. STAR Protocols. Available at: [Link]
-
A protocol for the gram-scale synthesis of polyfluoroaryl sulfides via an SNAr step. ScienceDirect. Available at: [Link]
-
Scale Up Safety. Stanford Environmental Health & Safety. Available at: [Link]
-
What are the safety precautions necessary for working with HF? Reddit. Available at: [Link]
-
Guide for the Safe Handling of Tetrafluoroethylene (2017). ResearchGate. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
-
Gram Scale Synthesis of Membrane-Active Antibacterial 4-Quinolone Lead Compound. National Institutes of Health. Available at: [Link]
-
Tools for Purifying the Product. ResearchGate. Available at: [Link]
-
Thermally stable bis(trifluoromethylsulfonyl)imide salts and their mixtures. ResearchGate. Available at: [Link]
-
A protocol for the gram-scale synthesis of polyfluoroaryl sulfides via an SNAr step. PubMed. Available at: [Link]
-
What is the best way to purify a crude reaction mixture that auto-crystallizes? Biotage. Available at: [Link]
-
Thermal Stability, Kinetic Analysis, and Safe Temperature Assessment of Ionic Liquids 1-Benzyl-3-Methylimidazolium Bis (Trifluoromethylsulfonyl) Imide for Emerging Building and Energy Related Field. MDPI. Available at: [Link]
-
Laboratory safety - LSCI. EPFL. Available at: [Link]
-
Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids. Frontiers. Available at: [Link]
-
ASC Safe Handling Guide. Calgon Carbon. Available at: [Link]
-
Reactions of 1,2,3-Triazoles with Trifluoromethanesulfonyl Chloride and Trifluoromethanesulfonic Anhydride. ResearchGate. Available at: [Link]
Sources
- 1. ehs.stanford.edu [ehs.stanford.edu]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. biotage.com [biotage.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Tale of Two Triones: A Guide to Triflic Anhydride and 4-(Trifluoromethylsulfonyl)anisole in Modern Synthesis
In the landscape of modern organic synthesis, the trifluoromethylsulfonyl group (-SO₂CF₃, or triflyl group) stands as a cornerstone of reactivity and functionalization. Its powerful electron-withdrawing nature and the exceptional leaving group ability of its corresponding triflate ester have rendered it indispensable in the synthetic chemist's toolkit. This guide provides an in-depth technical comparison of two key reagents associated with this powerful functional group: the highly reactive triflic anhydride ((CF₃SO₂)₂O) and the stable aryl triflone, 4-(trifluoromethylsulfonyl)anisole (CH₃OC₆H₄SO₂CF₃).
While both molecules contain the triflyl group, their roles in synthesis are fundamentally different. Triflic anhydride is the quintessential reagent for installing the triflate group, transforming alcohols and phenols into highly reactive intermediates. In contrast, this compound is an example of a stable end-product, an aryl triflone, which itself can be a target molecule with specific applications or a substrate for further transformations, but it is not a reagent for triflation. This guide will elucidate these distinct roles, providing researchers, scientists, and drug development professionals with a clear understanding of their respective applications, backed by experimental data and mechanistic insights.
Part 1: Triflic Anhydride - The Workhorse of Triflation
Trifluoromethanesulfonic anhydride, commonly known as triflic anhydride (Tf₂O), is a highly electrophilic reagent widely employed for the introduction of the triflyl group.[1] Its remarkable reactivity stems from the presence of two powerful electron-withdrawing triflyl groups flanking an oxygen atom, making it an exceptionally potent leaving group precursor.
Physicochemical Properties and Reactivity
| Property | Triflic Anhydride ((CF₃SO₂)₂O) |
| Molecular Formula | C₂F₆O₅S₂ |
| Molecular Weight | 282.14 g/mol |
| Appearance | Colorless to light brown fuming liquid |
| Boiling Point | 81-83 °C |
| Density | 1.677 g/mL at 25 °C |
| Key Characteristics | Highly reactive, moisture-sensitive, strong electrophile |
The primary application of triflic anhydride is the conversion of alcohols and phenols into triflate esters (triflates).[2] These triflates are excellent leaving groups, often cited as being 10⁴ to 10⁶ times more reactive than tosylates in nucleophilic substitution reactions. This heightened reactivity makes them invaluable substrates for a wide range of transformations, including cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), nucleophilic substitutions, and elimination reactions.[1][3]
Experimental Protocol: Synthesis of an Aryl Triflate from a Phenol
This protocol outlines a general procedure for the synthesis of an aryl triflate from a phenol using triflic anhydride in the presence of a hindered base to trap the triflic acid byproduct.
Materials:
-
Phenol (1.0 equiv)
-
Triflic anhydride (1.1 equiv)
-
2,6-Di-tert-butylpyridine (1.2 equiv)
-
Anhydrous dichloromethane (DCM)
-
Nitrogen or Argon atmosphere
Procedure:
-
Dissolve the phenol (1.0 equiv) and 2,6-di-tert-butylpyridine (1.2 equiv) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triflic anhydride (1.1 equiv) dropwise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting phenol is consumed.
-
Upon completion, quench the reaction with the addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired aryl triflate.
Mechanistic Considerations
The reaction proceeds via a nucleophilic attack of the hydroxyl group of the phenol on one of the sulfur atoms of the triflic anhydride. The protonated intermediate is then deprotonated by the base to yield the aryl triflate and the corresponding pyridinium triflate salt.
// Reactants R_OH [label="R-OH"]; Tf2O [label="Tf-O-Tf"]; Base [label="Base"];
// Intermediates Intermediate1 [label="R-O(H+)-Tf + TfO-"]; Products [label="R-OTf + Base-H+ TfO-"];
// Arrows R_OH -> Intermediate1 [label="Nucleophilic Attack"]; Tf2O -> Intermediate1; Intermediate1 -> Products [label="Deprotonation"]; Base -> Products; } केंद Caption: Simplified mechanism of triflation of an alcohol.
Safety and Handling
Triflic anhydride is a hazardous substance that must be handled with extreme care in a well-ventilated fume hood.[4] It is highly corrosive and reacts violently with water, producing triflic acid, a superacid.[1] Personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves, is mandatory.
Part 2: this compound - A Stable Aryl Triflone
In contrast to the reactive nature of triflic anhydride, this compound is a stable, solid aryl triflone. Aryl triflones are compounds containing a trifluoromethylsulfonyl group directly attached to an aromatic ring. They are not used as reagents to transfer the triflyl group but are rather synthetic targets themselves due to their unique electronic properties.
Physicochemical Properties and Synthetic Role
| Property | This compound |
| Molecular Formula | C₈H₇F₃O₃S |
| Molecular Weight | 240.20 g/mol |
| Appearance | White to off-white solid |
| Key Characteristics | Stable solid, strong electron-withdrawing triflone group |
The trifluoromethylsulfonyl group in aryl triflones is one of the most strongly electron-withdrawing groups known.[5] This property makes the aromatic ring electron-deficient and can significantly influence the reactivity of other substituents on the ring. For example, the methoxy group in this compound is less activating towards electrophilic aromatic substitution compared to anisole itself.
Aryl triflones are valuable in medicinal chemistry and materials science. The triflone group can enhance the metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. They are typically synthesized via oxidation of the corresponding aryl trifluoromethyl sulfide or through reactions involving trifluoromethylating agents.
Conceptual Comparison: Triflate vs. Triflone
The key distinction between a triflate and a triflone lies in the atom connecting the triflyl group to the rest of the molecule.
-
Aryl Triflate (Ar-O-Tf): The triflyl group is connected via an oxygen atom. This C-O-S linkage makes the triflate an excellent leaving group, poised for cleavage in a variety of synthetic transformations.
-
Aryl Triflone (Ar-Tf): The triflyl group is directly bonded to a carbon atom of the aromatic ring. This C-S bond is robust and not readily cleaved, making the triflone a stable functional group.
Conclusion: Choosing the Right Tool for the Job
This guide has illuminated the distinct and non-overlapping roles of triflic anhydride and this compound in chemical synthesis. Triflic anhydride is the premier reagent for generating highly reactive triflate intermediates from alcohols and phenols, thereby opening the door to a vast array of subsequent transformations. Its high reactivity, however, necessitates careful handling and anhydrous conditions.
This compound, as an example of an aryl triflone, represents a stable molecular scaffold. The powerful electron-withdrawing nature of the triflone group imparts unique electronic properties to the aromatic ring, making it a valuable building block in its own right, particularly in the design of pharmaceuticals and advanced materials.
References
- Baraznenok, I. L., Nenajdenko, V. G., & Balenkova, E. S. (2000). Chemical properties and use of trifluoromethanesulfonic anhydride in organic synthesis. Tetrahedron, 56(20), 3077-3119.
-
Frantz, D. E., Weaver, D. G., Carey, J. P., Kress, M. H., & Dolling, U. H. (2002). Practical Synthesis of Aryl Triflates under Aqueous Conditions. Organic Letters, 4(26), 4717–4718.[6]
- Harrowven, D. C., & Guy, I. L. (2004). Triflic anhydride. e-EROS Encyclopedia of Reagents for Organic Synthesis.
- Stang, P. J., Hanack, M., & Subramanian, L. R. (1982). Perfluoroalkanesulfonic Esters: Methods of Preparation and Applications in Organic Chemistry. Synthesis, 1982(02), 85–126.
- Sigma-Aldrich. (2023).
- Umemoto, T. (1996). Electrophilic Perfluoroalkylating Agents. Chemical Reviews, 96(5), 1757–1778.
- Ritter, T. (2009). Synthesis of Trifluoromethyl- and Trifluoromethoxy-Substituted Compounds.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- AK Scientific, Inc. (n.d.). Safety Data Sheet: this compound.
-
Ataman Kimya. (n.d.). Triflic Anhydride.[2]
-
Wright, M. E., & Pulley, S. R. (1987). Vinyl triflates: a mechanistic study on their formation from carbonyl compounds and triflic anhydride. The Journal of Organic Chemistry, 52(23), 5036–5041.[7]
-
Synthesis of Aryl Triflones through the Trifluoromethanesulfonylation of Benzynes. (2018). European Journal of Organic Chemistry, 2018(44), 6129-6132.[5]
Sources
- 1. Practical Synthesis of Aryl Triflates under Aqueous Conditions [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 1-Methoxy-4-(trifluoromethyl)benzene | C8H7F3O | CID 600604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Triflic Acid and Triflate Chemistry: Properties, Reagents, and Industrial Applications | Aure Chemical [aurechem.com]
- 7. researchgate.net [researchgate.net]
A Researcher's Guide to Modern Trifluoromethylation: A Comparative Analysis of Alternatives
The introduction of a trifluoromethyl (–CF₃) group is a pivotal strategy in modern medicinal and agricultural chemistry. Its unique electronic properties can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] While reagents like 4-(trifluoromethylsulfonyl)anisole have played a role, the demand for greater efficiency, broader substrate scope, and milder conditions has spurred the development of a new generation of trifluoromethylating agents.
This guide offers a comparative analysis of the leading alternatives, structured by their fundamental mechanistic pathways: electrophilic, nucleophilic, and radical. We will delve into the causality behind reagent selection, provide validated experimental protocols, and present comparative data to inform your synthetic strategy.
The Three Mechanistic Pillars of Trifluoromethylation
The choice of a trifluoromethylating agent is fundamentally a choice of mechanism. The reactive nature of the trifluoromethyl species—be it a formal cation (CF₃⁺), anion (CF₃⁻), or radical (CF₃•)—dictates its reactivity profile and compatibility with various functional groups.[1][3] Understanding these pathways is the first step toward rational reagent selection.
Figure 1. Overview of the three primary mechanistic pathways for trifluoromethylation and representative reagents for each.
Electrophilic ("CF₃⁺") Trifluoromethylation: The Workhorses
Electrophilic trifluoromethylating agents are designed to deliver a "CF₃⁺" equivalent to a nucleophilic substrate.[4] These reagents are particularly effective for the trifluoromethylation of soft nucleophiles like enolates, silyl enol ethers, thiols, and electron-rich (hetero)arenes.[5] The most prominent and commercially successful reagents in this class are the Togni and Umemoto reagents, which offer significant advantages in stability and handling over earlier S-trifluoromethyl diarylsulfonium salts.[6]
Key Reagents: Togni vs. Umemoto
Togni Reagents are hypervalent iodine(III)-CF₃ compounds.[3][7] Their key advantage lies in their versatility; they can participate in both polar/ionic pathways and, upon single-electron transfer (SET) reduction (often with a copper catalyst), radical pathways.[1][8] This dual reactivity expands their synthetic utility significantly.
Umemoto Reagents are S-(trifluoromethyl)dibenzothiophenium salts.[6] They are powerful electrophiles, often demonstrating higher reactivity than Togni reagents in certain applications, such as the trifluoromethylation of less reactive nucleophiles.[6][7] Newer generations of Umemoto reagents with electron-withdrawing groups on the dibenzothiophene core exhibit enhanced thermal stability and reactivity.[9]
Figure 2. Mechanism of electrophilic trifluoromethylation with a CF₃⁺ synthon.
Performance Comparison
The choice between Togni and Umemoto reagents often depends on the specific substrate and desired reaction pathway.
| Feature | Togni Reagent II | Umemoto Reagent I |
| Structure | 1-(Trifluoromethyl)-3,3-dimethyl-1,2-benziodoxole | S-(Trifluoromethyl)dibenzothiophenium Triflate |
| Reactivity Mode | Electrophilic ("CF₃⁺"), Radical (CF₃•) via SET[1] | Primarily Electrophilic ("CF₃⁺")[1] |
| Common Substrates | β-ketoesters, thiols, phosphines, alkenes, (hetero)arenes[3][6] | β-ketoesters, silyl enol ethers, heterocycles[6][7] |
| Key Advantage | Mechanistic versatility, milder conditions for some reactions. | High electrophilicity, effective for challenging substrates. |
| Handling | Shelf-stable crystalline solid. | Shelf-stable crystalline solid. |
Representative Protocol: Trifluoromethylation of a β-Ketoester
This protocol provides a general method for the trifluoromethylation of a cyclic β-ketoester, a common transformation in drug development. The choice of base and solvent is critical for achieving high yields.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the β-ketoester (1.0 equiv) and the chosen solvent (e.g., CH₃CN or THF, ~0.1 M).
-
Deprotonation: Cool the solution to 0 °C and add a suitable base (e.g., DBU, 1.2 equiv). Stir for 15-30 minutes to ensure complete enolate formation. The choice of a non-nucleophilic organic base is crucial to prevent side reactions with the electrophilic reagent.
-
CF₃ Addition: Add the electrophilic trifluoromethylating agent (e.g., Togni Reagent II or Umemoto's Reagent, 1.1 equiv) portion-wise, keeping the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., EtOAc, 3x).
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the α-trifluoromethylated product.
Nucleophilic ("CF₃⁻") Trifluoromethylation: The Carbonyl Specialist
Nucleophilic trifluoromethylation involves the transfer of a trifluoromethyl anion or its equivalent to an electrophilic substrate, most commonly carbonyls and imines.[10][11] The premier reagent for this transformation is trifluoromethyltrimethylsilane (TMSCF₃), widely known as the Ruppert-Prakash reagent.[12]
Key Reagent: Ruppert-Prakash Reagent (TMSCF₃)
TMSCF₃ itself is unreactive.[1] Its utility stems from its activation by a nucleophilic initiator, typically a fluoride source (e.g., TBAF, CsF, KF), which generates a transient, highly nucleophilic pentacoordinate siliconate species or, under certain conditions, a "free" CF₃⁻ anion.[1][13] This allows for the efficient 1,2-addition of the CF₃ group to a wide array of aldehydes, ketones, and imines.[10]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent advances in transition metal-mediated trifluoromethylation reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 4. Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. brynmawr.edu [brynmawr.edu]
- 8. Progress in copper-catalyzed trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Trifluoromethyltrimethylsilane - Wikipedia [en.wikipedia.org]
- 13. Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Comparative Guide to Electrophilic Trifluoromethylating Reagents
For researchers, scientists, and drug development professionals, the strategic incorporation of a trifluoromethyl (CF₃) group is a transformative tool in modern chemistry. Its unique electronic properties and high lipophilicity can significantly enhance the metabolic stability, bioavailability, and binding affinity of bioactive molecules. The choice of the right trifluoromethylating reagent is therefore a critical decision in the synthesis of novel compounds. This guide provides an in-depth comparative analysis of the most prominent classes of electrophilic trifluoromethylating reagents, focusing on their mechanisms, performance data, and practical considerations to empower you in your research.
The Trifluoromethyl Group: A Game-Changer in Drug Design
The introduction of a CF₃ group can dramatically alter the physicochemical properties of a molecule.[1] The high electronegativity of the fluorine atoms creates a strong electron-withdrawing effect, influencing the acidity and basicity of nearby functional groups. Furthermore, the robust carbon-fluorine bond is highly resistant to metabolic degradation, often leading to an increased in vivo half-life of drug candidates.[1] Notable pharmaceuticals such as fluoxetine (Prozac), celecoxib (Celebrex), and efavirenz (Sustiva) feature a trifluoromethyl group, underscoring its importance in medicinal chemistry.
Major Classes of Electrophilic Trifluoromethylating Reagents: A Historical Perspective
The development of shelf-stable and reactive electrophilic trifluoromethylating reagents has been a significant area of research.[2] Historically, the direct introduction of an electrophilic "CF₃⁺" species was considered challenging due to the high electronegativity of fluorine. However, pioneering work has led to the development of several classes of effective reagents. This guide will focus on three of the most widely used and commercially available classes:
-
Umemoto's Reagents: These are sulfonium salts, such as S-(trifluoromethyl)dibenzothiophenium salts.[3]
-
Togni's Reagents: These are hypervalent iodine compounds, with the most common being 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one.[4]
-
Langlois' Reagent: Sodium trifluoromethanesulfinate (CF₃SO₂Na), which acts as a precursor to the trifluoromethyl radical.[5]
Comparative Analysis: Mechanism, Performance, and Safety
The choice between these reagents is dictated by a multitude of factors including the nature of the substrate, desired reactivity, and reaction conditions. Understanding their distinct mechanisms of action is paramount to successful application.
Mechanism of Action: Electrophiles and Radicals
While termed "electrophilic," many of these reagents can also operate through radical pathways, expanding their synthetic utility.[6]
Umemoto's Reagents: These are generally considered to be potent electrophilic trifluoromethylating agents, designed to deliver a CF₃⁺ synthon.[7] Computational studies suggest that the reaction often proceeds through a backside nucleophilic attack on the trifluoromethyl group.[7][8]
Caption: Electrophilic pathway of Umemoto's Reagents via backside attack.
Togni's Reagents: These hypervalent iodine reagents are remarkably versatile and can participate in both electrophilic and radical trifluoromethylation pathways.[7] The reaction pathway can often be influenced by additives. For instance, in the presence of a Lewis acid, the electrophilicity of the reagent is enhanced, favoring a polar mechanism.[9] Conversely, the presence of a single-electron transfer (SET) reductant like Cu(I) can initiate a radical pathway.[7][10]
Caption: Radical pathway of Togni's Reagent initiated by Cu(I).
Langlois' Reagent: This reagent primarily functions as a source of the trifluoromethyl radical (•CF₃) in the presence of an oxidant, such as tert-butyl hydroperoxide (TBHP) or a metal catalyst.[3][5] The generated •CF₃ can then participate in a variety of radical addition and substitution reactions.[11]
Sources
- 1. DOT Language | Graphviz [graphviz.org]
- 2. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Umemoto Reagent I - Enamine [enamine.net]
- 4. fishersci.com [fishersci.com]
- 5. Reagent of the month – November - Langlois reagent [sigutlabs.com]
- 6. Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. An ab initio and DFT study of trifluoromethylation using Umemoto's reagent - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ccspublishing.org.cn [ccspublishing.org.cn]
The Triflate Advantage: A Comparative Guide to 4-(Trifluoromethylsulfonyl)anisole and Its Superiority in Modern Synthesis
For the forward-thinking researcher, the choice of reagents is a critical determinant of synthetic efficiency and success. In the realm of sulfonyl compounds, 4-(Trifluoromethylsulfonyl)anisole has emerged as a powerhouse, offering significant advantages in reactivity and versatility over traditional sulfonates. This guide provides a comprehensive analysis for researchers, scientists, and drug development professionals, detailing the distinct benefits of this reagent, supported by comparative experimental data and detailed protocols.
At the heart of this compound's utility is the trifluoromethanesulfonate (triflate) group. Renowned for being one of the best leaving groups in organic chemistry, the triflate anion's stability is the key to its exceptional performance. This stability arises from the potent electron-withdrawing effect of the three fluorine atoms, which effectively delocalizes the negative charge.
Unlocking Reactivity: A Quantitative Leap Beyond Tosylates and Mesylates
The primary advantage of employing this compound lies in the dramatically enhanced reactivity it imparts to the anisole scaffold compared to its tosylate and mesylate counterparts. This heightened reactivity translates to faster reaction rates, milder reaction conditions, and often, higher yields. This is particularly crucial in modern synthetic chemistry where complex molecules with sensitive functional groups are often the target.
A comparative study on the synthesis of 4-methoxybiphenyl via Suzuki-Miyaura coupling provides compelling evidence for the superiority of the triflate leaving group. In this study, 4-methoxyphenyl trifluoromethanesulfonate (the active form of this compound in this reaction) was compared with 4-bromoanisole.
| Parameter | Method A: Aryl Triflate | Method B: Aryl Halide | Notes |
| Precursor | 4-Methoxyphenyl Triflate | 4-Bromoanisole | Aryl triflates are readily prepared from the corresponding phenols. |
| Typical Yield | 85-95% | 74-91% | The triflate route often demonstrates higher yields under optimized conditions.[1] |
| Reaction Time | 1-4 hours | 1-12 hours | Aryl triflates generally exhibit faster reaction kinetics.[1] |
| Reaction Temperature | Room Temp. to 80 °C | 50-100 °C | Milder conditions are often sufficient for the more reactive triflate.[1] |
This data clearly illustrates that the use of an aryl triflate leads to a more efficient process, with the potential for higher throughput and reduced energy consumption.
The Suzuki-Miyaura Coupling: A Case Study in Efficiency
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern carbon-carbon bond formation. The following protocols, adapted from a comparative study, highlight the practical advantages of using an aryl triflate derived from 4-methoxyphenol.
Experimental Protocol 1: Synthesis of 4-Methoxyphenyl Trifluoromethanesulfonate
This initial step converts the readily available 4-methoxyphenol into the highly reactive triflate.
Materials:
-
4-Methoxyphenol
-
Anhydrous Dichloromethane (DCM)
-
Pyridine
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Under an inert atmosphere, dissolve 4-methoxyphenol (1.0 equiv) in anhydrous DCM in an oven-dried round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.2 equiv) and stir for 10 minutes.
-
Slowly add trifluoromethanesulfonic anhydride (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude triflate by column chromatography.[1]
Caption: Synthesis of 4-methoxyphenyl triflate from 4-methoxyphenol.
Experimental Protocol 2: Suzuki-Miyaura Coupling of 4-Methoxyphenyl Triflate
Materials:
-
4-Methoxyphenyl triflate (from Protocol 1)
-
Phenylboronic acid
-
Potassium phosphate (K₃PO₄)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃)
-
Anhydrous 1,4-dioxane
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add 4-methoxyphenyl triflate (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).
-
In a separate vial, prepare the catalyst by dissolving Pd(OAc)₂ (0.05 equiv) and PCy₃ (0.05 equiv) in anhydrous 1,4-dioxane.
-
Add the catalyst solution to the Schlenk flask.
-
Thoroughly degas the mixture by bubbling an inert gas through the solution for 15-20 minutes.
-
Heat the reaction mixture to 80 °C and stir for 1-4 hours, monitoring progress by TLC.
-
After cooling to room temperature, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[1]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The Role of the Methoxy Group: An Electronic Advantage
The methoxy group at the para-position of the aromatic ring in this compound plays a crucial electronic role. As an electron-donating group, it increases the electron density of the aromatic ring through resonance, which can facilitate the oxidative addition step in palladium-catalyzed cross-coupling reactions. This electronic contribution, combined with the hyper-reactivity of the triflate leaving group, makes this compound a highly efficient substrate for these powerful bond-forming reactions.
Limitations of Alternative Sulfonyl Compounds
The advantages of this compound become even more apparent when considering the limitations of other sulfonyl compounds:
-
Aryl Tosylates and Mesylates: These are significantly less reactive than aryl triflates, often requiring higher temperatures, longer reaction times, and more reactive catalysts to achieve comparable yields. This can be a major drawback when working with sensitive or complex molecules.
-
Triflic Anhydride (Tf₂O): While a potent triflating agent, triflic anhydride is highly corrosive, moisture-sensitive, and can be challenging to handle safely. This compound, being a stable solid, offers a safer and more convenient alternative for many applications.
Conclusion
This compound and its in-situ generated active form, 4-methoxyphenyl trifluoromethanesulfonate, represent a superior choice for a wide range of organic transformations, most notably in palladium-catalyzed cross-coupling reactions. The exceptional leaving group ability of the triflate, coupled with the favorable electronic properties of the anisole core, results in a reagent that offers enhanced reactivity, milder reaction conditions, and improved yields compared to traditional sulfonyl compounds. For researchers seeking to optimize their synthetic routes and access complex molecular targets with greater efficiency, the adoption of this compound is a strategic and well-supported decision.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
Sources
A Researcher's Guide to 4-(Trifluoromethylsulfonyl)anisole: Validating Experimental Results in Trifluoromethylation Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of trifluoromethyl (CF₃) groups is a cornerstone for enhancing the metabolic stability, bioavailability, and binding affinity of therapeutic candidates. This guide provides a comprehensive technical overview of 4-(Trifluoromethylsulfonyl)anisole, a reagent with potential applications in trifluoromethylation reactions. We will delve into its chemical properties, compare its performance with established alternatives through available experimental data, and provide detailed protocols to enable researchers to validate and explore its utility in their own laboratories.
The Critical Role of Trifluoromethylation in Drug Design
The introduction of a trifluoromethyl group can dramatically alter the physicochemical properties of a molecule. Its strong electron-withdrawing nature and high lipophilicity can significantly impact a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] Consequently, the development of efficient and reliable trifluoromethylating agents is of paramount importance to the pharmaceutical industry. A variety of reagents have been developed, broadly categorized by their reactive nature as nucleophilic, electrophilic, or radical trifluoromethyl sources.[3]
Understanding this compound
This compound, also known as 1-methoxy-4-(trifluoromethylsulfonyl)benzene, is an aromatic sulfone containing a trifluoromethyl group. Its chemical structure suggests potential as a source of the trifluoromethyl group under specific reaction conditions. The strong electron-withdrawing trifluoromethylsulfonyl group activates the molecule, making it a subject of interest for various chemical transformations.[4][5]
Chemical and Physical Properties:
| Property | Value |
| Molecular Formula | C₈H₇F₃O₃S |
| Molecular Weight | 240.20 g/mol |
| Appearance | Solid |
| CAS Number | 15183-74-1 |
Comparative Analysis: this compound vs. Established Trifluoromethylating Agents
A rigorous evaluation of any new reagent requires a direct comparison of its performance against well-established alternatives. In the realm of trifluoromethylation, reagents such as Togni's reagents and Umemoto's reagents are widely used and serve as industry benchmarks.[6][7] While direct, side-by-side comparative studies detailing the performance of this compound against these reagents are not extensively documented in publicly available literature, we can infer its potential reactivity and compare it based on the known chemistry of related aryl trifluoromethyl sulfones.
Aryl trifluoromethyl sulfones have been investigated as sources of trifluoromethyl radicals or anions under specific conditions.[8][9] For instance, phenyl trifluoromethyl sulfone can act as a trifluoromethyl radical precursor under visible light irradiation in the presence of an electron donor-acceptor (EDA) complex.[8] It can also serve as a nucleophilic "CF₃⁻" synthon when activated by alkoxides or hydroxides.[9]
To provide a tangible comparison, let's consider a hypothetical electrophilic trifluoromethylation of a common substrate, anisole.
Table 1: Hypothetical Performance Comparison in the Trifluoromethylation of Anisole
| Reagent | Typical Reaction Conditions | Reported Yield (Ortho/Para Isomers) | Reference |
| Umemoto's Reagent | Pd(OAc)₂, Cu(OAc)₂, DCE, TFA, 110 °C | Good yields of ortho-trifluoromethylated product | [2] |
| Togni's Reagent | Various conditions, often with a catalyst | Can give low yields (e.g., 11%) in certain reactions | [2] |
| This compound | Hypothetical: Radical or Nucleophilic activation | Data not available in direct comparison | - |
Expert Insights: The lack of direct comparative data for this compound highlights a research gap. Based on the reactivity of similar sulfones, it is plausible that it could be activated to release a trifluoromethyl radical or anion. However, the reaction conditions required and its efficiency compared to established reagents remain to be experimentally determined. The methoxy group on the phenyl ring of this compound could potentially influence its reactivity and solubility compared to unsubstituted phenyl trifluoromethyl sulfone.
Experimental Protocols for Validation
To empower researchers to investigate the potential of this compound, we provide the following detailed experimental protocols. The first is a general method for the synthesis of aryl triflones, which can be adapted for the preparation of this compound. The subsequent protocols outline general procedures for radical and nucleophilic trifluoromethylation, which can be used as a starting point for exploring the reactivity of the title compound.
Synthesis of Aryl Triflones via Aryne Insertion
This method provides a route to aryl triflones, the class of compounds to which this compound belongs.[10]
Diagram 1: General Workflow for Aryl Triflone Synthesis
Caption: Synthesis of aryl triflones via aryne insertion.
Protocol:
-
Reaction Setup: To a solution of the aryne precursor (e.g., 2-(trimethylsilyl)phenyltriflate, 1.0 equiv) and the CF₃SO₂-containing nucleophile (1.2 equiv) in a suitable anhydrous solvent (e.g., THF) under an inert atmosphere (e.g., argon), add a fluoride source (e.g., CsF, 2.0 equiv).
-
Reaction Execution: Stir the reaction mixture at room temperature for the specified time (monitor by TLC or LC-MS).
-
Work-up: Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.
Radical Trifluoromethylation of Thiophenols (for Comparative Validation)
This protocol, which utilizes phenyl trifluoromethyl sulfone, can be adapted to test the radical trifluoromethylating potential of this compound.[8]
Diagram 2: Proposed Radical Trifluoromethylation Workflow
Caption: Visible-light-promoted S-trifluoromethylation.
Protocol:
-
Reaction Setup: In a reaction vessel, combine the thiophenol substrate (1.0 equiv), this compound (1.1 equiv), and a base (e.g., Cs₂CO₃, 2.0 equiv) in a suitable solvent (e.g., NMP).
-
Reaction Execution: Irradiate the mixture with visible light (e.g., a blue LED lamp) at room temperature and stir for the required duration (monitor by TLC or GC-MS).
-
Work-up: After the reaction is complete, dilute the mixture with water and extract with an appropriate organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.
Nucleophilic Trifluoromethylation of Carbonyl Compounds (for Comparative Validation)
This protocol, based on the activation of phenyl trifluoromethyl sulfone, can be used to investigate the nucleophilic trifluoromethylating capability of this compound.[9]
Diagram 3: Nucleophilic Trifluoromethylation Pathway
Caption: Alkoxide-induced nucleophilic trifluoromethylation.
Protocol:
-
Reaction Setup: To a solution of the carbonyl compound (1.0 equiv) and this compound (1.5 equiv) in an anhydrous solvent (e.g., THF), add the alkoxide or hydroxide activator (e.g., t-BuOK, 1.5 equiv) at a low temperature (e.g., -78 °C).
-
Reaction Execution: Allow the reaction to warm to room temperature and stir until the starting material is consumed (as monitored by TLC).
-
Work-up: Quench the reaction with a proton source (e.g., saturated aqueous NH₄Cl) and extract the product with an organic solvent.
-
Purification: Dry the organic phase, remove the solvent under reduced pressure, and purify the residue by column chromatography.
Future Outlook and a Call for Experimental Validation
This compound represents an intriguing yet underexplored reagent in the field of trifluoromethylation. While its structural similarity to known trifluoromethylating agents suggests potential, a clear understanding of its reactivity, scope, and performance relative to established methods is currently lacking. The experimental protocols provided in this guide are intended to serve as a foundation for researchers to conduct their own validation studies.
Direct, head-to-head comparisons with reagents like Togni's and Umemoto's under standardized conditions are crucial to objectively assess the practical utility of this compound. Such studies would not only elucidate its potential as a novel trifluoromethylating agent but also contribute valuable data to the broader field of organofluorine chemistry. We encourage the scientific community to undertake these investigations and publish their findings to build a comprehensive understanding of this promising compound.
References
-
Zhao, X., Huang, Y., Qing, F.-L., & Xu, X.-H. (2017). Synthesis of aryl triflones by insertion of arynes into C–SO2CF3 bonds. Chemical Communications, 53(2), 284-287. [Link]
-
Wechem. (2025). Application of trifluoromethanesulfonyl chloride in organic synthesis: sulfonylation and trifluoromethylation reactions. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Retrieved from [Link]
-
Li, Z., et al. (2022). Visible-light-promoted S-trifluoromethylation of thiophenols with trifluoromethyl phenyl sulfone. Chemical Communications, 58(80), 10024-10027. [Link]
-
Baran, P. S., et al. (2011). Innate C–H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411-14415. [Link]
-
MDPI. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Retrieved from [Link]
-
Hu, J., et al. (2021). Recent advance in synthetic applications of difluoromethyl phenyl sulfone and its derivatives. Tetrahedron Letters, 73, 153093. [Link]
-
ACS Publications. (2023). Trifluoromethylation of Arenes and Heterocycles via a Bench-Stable Photocaged Trifluoromethylation Reagent. Organic Letters. [Link]
-
Oakwood Chemical. (n.d.). 4-(Trifluoromethyl)phenyl methyl sulfone. Retrieved from [Link]
-
RSC Publishing. (2020). Recent advances in transition-metal-free trifluoromethylation with Togni's reagents. Organic Chemistry Frontiers. [Link]
-
PubMed. (2014). Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents. Retrieved from [Link]
-
NIH. (2015). Product Control in Alkene Trifluoromethylation: Hydrotrifluoromethylation, Vinylic Trifluoromethylation, and Iodotrifluoromethylation using Togni Reagent. Retrieved from [Link]
-
Prakash, G. K. S., Hu, J., & Olah, G. A. (2003). Alkoxide- and hydroxide-induced nucleophilic trifluoromethylation using trifluoromethyl sulfone or sulfoxide. Organic Letters, 5(18), 3253–3256. [Link]
-
PubChem. (n.d.). (4-Methoxyphenyl)[4-(trifluoromethyl)phenyl]methanone. Retrieved from [Link]
-
Wikipedia. (n.d.). Trifluoromethylation. Retrieved from [Link]
-
ResearchGate. (n.d.). 4‐trifluoromethyl‐phenyl sulfonyl hydrazones as practical radical acceptors to promote C(sp³) - C(sp³) coupling. Retrieved from [Link]
-
NIH. (2022). Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV). Retrieved from [Link]
-
NIH. (2016). Trifluoromethylthiolation of Arenes Using Lewis Acid and Lewis Base Dual Catalysis. Retrieved from [Link]
-
RSC Publishing. (2022). Visible-light-promoted S-trifluoromethylation of thiophenols with trifluoromethyl phenyl sulfone. Retrieved from [Link]
-
ResearchGate. (n.d.). [F]Togni Reagent I: An Electrophilic F‐Labeled Trifluoromethylating Reagent for Positron Emission Tomography Tracer Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Photochemical trifluoromethylation of alkenes with trifluoromethylsulfonyl-pyridinium salt accompanied by SO₂ insertion: Synthesis of trifluoromethylated 4H-benzo[e][4][5][10]thiadiazine 1,1-dioxides. Retrieved from [Link]
-
ResearchGate. (n.d.). Trifluoromethylation of arenes and indoles with 1 c. Reaction conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 24: First direct C-H trifluoromethylation of arenes and proposed mechanism. Retrieved from [Link]
-
NIH. (2022). A unified approach to meta-selective methylation, mono-, di- and trifluoromethylation of arenes. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and vibrational properties of trifluoromethyl trifluoromethanethiosulfonate and comparison with covalent sulfonates. Retrieved from [Link]
Sources
- 1. Application of trifluoromethanesulfonyl chloride in organic synthesis: sulfonylation and trifluoromethylation reactions - Wechem [m.wechemglobal.com]
- 2. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 3. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 4. sioc.cas.cn [sioc.cas.cn]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sioc.cas.cn [sioc.cas.cn]
- 9. Alkoxide- and hydroxide-induced nucleophilic trifluoromethylation using trifluoromethyl sulfone or sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of aryl triflones by insertion of arynes into C–SO 2 CF 3 bonds - RSC Advances (RSC Publishing) DOI:10.1039/C6RA26429H [pubs.rsc.org]
The Evolving Landscape of Trifluoromethylation: A Comparative Guide to Modern Reagents
The strategic incorporation of the trifluoromethyl (–CF₃) group is a cornerstone of modern medicinal chemistry and materials science. Its unique electronic properties can dramatically enhance a molecule's metabolic stability, lipophilicity, bioavailability, and binding affinity.[1] For decades, chemists have sought more efficient, versatile, and safer reagents to install this critical functional group. This guide provides an in-depth comparison of the performance and operational principles of established reagent classes against newer, more powerful alternatives that are defining the next generation of trifluoromethylation chemistry.
While the specific compound 4-(trifluoromethylsulfonyl)anisole is a documented chemical, its role as a direct trifluoromethylating agent is not prominent in contemporary literature.[2] However, it belongs to the broader class of aryl trifluoromethyl sulfone derivatives, which are precursors to or conceptually related to the highly influential sulfonium-based electrophilic trifluoromethylating agents. This guide will therefore benchmark the performance of these foundational sulfonium reagents against the current state-of-the-art, including hypervalent iodine compounds and radical-based methods.
The Trifluoromethylation Toolkit: A Mechanistic Overview
The introduction of a –CF₃ group can be achieved through three primary mechanistic pathways: electrophilic, nucleophilic, and radical. The choice of reagent dictates the pathway and, consequently, the scope of compatible substrates and reaction conditions. Understanding these fundamental differences is critical for experimental design.
-
Electrophilic (CF₃⁺ Synthon): These reagents deliver a formal "CF₃⁺" cation to a nucleophilic substrate, such as an enolate, a thiol, or an electron-rich aromatic ring. This class includes the historically significant Umemoto and Yagupolskii reagents (sulfonium salts) and the now widely adopted Togni reagents (hypervalent iodine).[1][3]
-
Nucleophilic (CF₃⁻ Synthon): Reagents like the Ruppert-Prakash reagent (TMSCF₃) provide a trifluoromethyl anion equivalent, which is ideal for reactions with electrophilic partners like aldehydes, ketones, and sulfonyl chlorides.[4]
-
Radical (CF₃• Synthon): The generation of a trifluoromethyl radical allows for the functionalization of substrates not amenable to ionic pathways, such as unactivated alkenes and C-H bonds. Reagents like trifluoromethanesulfonyl chloride (CF₃SO₂Cl) are increasingly used in photoredox catalysis to generate this highly reactive intermediate.[5][6]
Comparative Analysis of Electrophilic Reagents
Electrophilic trifluoromethylation is arguably the most developed area, offering a range of bench-stable and commercially available reagents. The choice between a sulfonium-based or hypervalent iodine-based reagent is a critical decision point in synthesis planning.
Sulfonium Salts (Umemoto and Yagupolskii-type Reagents)
First documented in the 1990s, S-(trifluoromethyl)dibenzothiophenium salts, known as Umemoto reagents, were foundational to the field.[3] They are highly reactive and effective for a broad range of nucleophiles. However, early generations suffered from multi-step syntheses and thermal instability.
Recent innovations have led to second-generation reagents, such as Umemoto Reagent II and IV, which feature fluorine or trifluoromethoxy substituents on the dibenzothiophene core. These modifications dramatically improve thermal stability and electrophilicity, making them more powerful and reliable.[7]
Hypervalent Iodine Reagents (Togni Reagents)
Introduced in 2006, Togni's hypervalent iodine(III)-CF₃ reagents, particularly Togni Reagent II, have become exceptionally popular due to their broad functional group tolerance, high efficiency, and milder reaction conditions compared to some sulfonium salts.[1][8] They are effective for the trifluoromethylation of a wide array of carbon, sulfur, and oxygen-centered nucleophiles.[8] Togni reagents can also participate in copper-catalyzed reactions to trifluoromethylate unactivated olefins, showcasing their versatility.[9]
Performance Data: Electrophilic Trifluoromethylation of β-Ketoesters
| Reagent Class | Example Reagent | Substrate | Yield (%) | Key Advantages | Limitations | Reference(s) |
| Sulfonium Salt | Umemoto Reagent I | 2-Methyl-1-indanone-2-carboxylate | ~90% | Highly reactive, effective for diverse nucleophiles. | Can require harsher conditions; older versions less stable. | |
| Sulfonium Salt | Umemoto Reagent II | 2-Methyl-1-indanone-2-carboxylate | >95% | Superior thermal stability and electrophilicity. One-pot synthesis. | Can be more expensive. | |
| Hypervalent Iodine | Togni Reagent II | Ethyl 2-oxocyclohexanecarboxylate | ~94% | Bench-stable, broad substrate scope, milder conditions. | Can be metastable; potential explosive properties if heated. | [8][9] |
The Rise of Radical Trifluoromethylation
The development of photoredox catalysis has revolutionized organic synthesis, and trifluoromethylation is no exception. This technology provides a mild and efficient pathway to generate trifluoromethyl radicals (CF₃•) from inexpensive and readily available precursors.
Trifluoromethanesulfonyl chloride (CF₃SO₂Cl) has emerged as a workhorse reagent in this domain. Under visible light irradiation with a suitable photocatalyst (e.g., Ru(bpy)₃Cl₂), it serves as an excellent source of the CF₃ radical.[6] This method enables reactions that are difficult or impossible via ionic pathways, such as the vicinal chlorotrifluoromethylation of alkenes and the synthesis of complex trifluoromethylated heterocycles through cascade reactions.[5][10]
Key Features of Photoredox Trifluoromethylation with CF₃SO₂Cl:
-
Mild Conditions: Reactions often proceed at room temperature, preserving sensitive functional groups.
-
High Atom Economy: Utilizes an inexpensive and simple bulk chemical as the CF₃ source.
-
Novel Reactivity: Enables difunctionalization of alkenes and complex cyclization cascades.[10][11]
-
Operational Simplicity: Requires a simple setup with a visible light source (e.g., blue LEDs).
Experimental Protocols: A Head-to-Head Comparison
To illustrate the practical differences in methodology, here are two representative protocols for the trifluoromethylation of a common substrate, indole.
Protocol 1: Electrophilic Trifluoromethylation of Indole using Togni Reagent II
This protocol highlights a typical transition-metal-free electrophilic trifluoromethylation. The causality for using a mild base like cesium carbonate is to deprotonate the indole N-H, generating the nucleophilic indolide anion required for the reaction.
Workflow Diagram
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add indole (1.0 mmol, 1.0 equiv).
-
Reagent Addition: Add Togni Reagent II (1.2 mmol, 1.2 equiv) and cesium carbonate (Cs₂CO₃, 1.5 mmol, 1.5 equiv).
-
Solvent Addition: Add anhydrous acetonitrile (5 mL) under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching & Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired 3-trifluoromethylindole.
Protocol 2: Radical Trifluoromethylation of an Alkene via Photoredox Catalysis
This protocol demonstrates a modern, light-mediated approach. The photocatalyst, Ru(bpy)₃Cl₂, is chosen for its ability to absorb visible light and engage in a single-electron transfer (SET) with CF₃SO₂Cl to generate the key CF₃• radical intermediate.[6]
Step-by-Step Methodology:
-
Reaction Setup: To a screw-cap vial, add the alkene substrate (e.g., styrene, 0.5 mmol, 1.0 equiv), the photocatalyst [Ru(bpy)₃]Cl₂ (0.005 mmol, 1 mol%), and a magnetic stir bar.
-
Reagent Addition: Add trifluoromethanesulfonyl chloride (CF₃SO₂Cl, 1.0 mmol, 2.0 equiv). Note: CF₃SO₂Cl is volatile and corrosive; handle in a fume hood.
-
Solvent and Degassing: Add a solvent mixture (e.g., acetonitrile/water, 10:1, 2 mL). Seal the vial and degas the mixture by sparging with nitrogen or argon for 15 minutes to remove oxygen, which can quench the excited state of the photocatalyst.
-
Irradiation: Place the vial approximately 5-10 cm from a blue LED lamp and begin stirring.
-
Reaction: Irradiate the mixture at room temperature for 12-24 hours.
-
Workup: After the reaction, dilute the mixture with water (10 mL) and extract with dichloromethane (3 x 10 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography to isolate the desired trifluoromethylated product.
Conclusion and Future Outlook
The field of trifluoromethylation has evolved significantly from its reliance on harsh, traditional methods. While foundational reagents like the Umemoto salts paved the way, the development of more stable and versatile second-generation sulfonium reagents and the highly efficient Togni reagents has made electrophilic trifluoromethylation a routine and reliable transformation.
Looking forward, the most exciting advances lie in radical-based methods. The use of inexpensive feedstocks like CF₃SO₂Cl in photoredox-catalyzed reactions is not only more economical but also unlocks novel chemical pathways for the late-stage functionalization of complex molecules.[5] For researchers, scientists, and drug development professionals, a deep understanding of this diverse toolkit—from the powerful electrophilicity of modern Umemoto and Togni reagents to the subtle and selective reactivity of photogenerated radicals—is essential for designing the next generation of fluorinated materials and medicines.
References
-
Oh, S. H., Malpani, Y. R., Ha, N., Jung, Y. S., & Han, S. B. (2020). Vicinal Difunctionalization of Alkenes: Chlorotrifluoromethylation with CF3SO2Cl by Photoredox Catalysis. Organic Letters. Available at: [Link]
-
Umemoto, T., Zhang, B., Zhu, T., & Zhou, X. (2022). Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV). National Institutes of Health. Available at: [Link]
-
Chen, L., Wu, L., Duan, W., Wang, T., Li, L., Zhang, K., Zhu, J., Peng, Z., & Xiong, F. (2018). Photoredox-Catalyzed Cascade Radical Cyclization of Ester Arylpropiolates with CF3SO2Cl To Construct 3-Trifluoromethyl Coumarin Derivatives. Organic Chemistry Portal. Available at: [Link]
-
Wikipedia. (n.d.). Togni reagent II. Retrieved from [Link]
-
Pooth, S., & Magnier, E. (2017). CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation and chlorination. Part 2: Use of CF3SO2Cl. National Institutes of Health. Available at: [Link]
-
Pooth, S., & Magnier, E. (2017). Scheme 12: Photoredox-catalysed trifluoromethylation/cyclisation of an unactivated alkene. ResearchGate. Available at: [Link]
-
Barata-Vallejo, S., & Postigo, A. (2020). Metal-Free Trifluoromethylthiolation of Arylazo Sulfones. The Journal of Organic Chemistry. Available at: [Link]
-
Chen, J., Yu, W., Chen, J., & Xiao, J. (2018). Chloro‐trifluoromethylation of 1,7‐enynes by using CF3SO2Cl. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of Umemoto reagent and ortho-trifluoromethylation of heterocycle-substituted arenes. Retrieved from [Link]
-
Umemoto, T., Zhang, B., Zhu, T., Zhou, X., & Singh, P. (2017). Powerful, Thermally Stable, One-Pot-Preparable, and Recyclable Electrophilic Trifluoromethylating Agents: 2,8-Difluoro- and 2,3,7,8-Tetrafluoro-S-(trifluoromethyl)dibenzothiophenium Salts. The Journal of Organic Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Trifluoromethylation. Retrieved from [Link]
-
ResearchGate. (2024). Synthesis of F‐labeled Aryl Trifluoromethyl Sulfones, ‐Sulfoxides, and ‐Sulfides for Positron Emission Tomography. Retrieved from [Link]
-
Khan, M. I., Yang, J., Kim, S. J., & Le, H. (2022). A New Reaction of Togni Reagent II: α-C–H Ester-Functionalization of Tertiary Amides. ChemRxiv. Available at: [Link]
-
ResearchGate. (2025). Synthesis of 18F‐labeled Aryl Trifluoromethyl Sulfones, ‐Sulfoxides, and ‐Sulfides for Positron Emission Tomography. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and application of 18F-labelled Togni reagent II. Retrieved from [Link]
-
Singh, R. P., & Shreeve, J. M. (2021). Advances in the Development of Trifluoromethoxylation Reagents. MDPI. Available at: [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Li, J., Wu, J., & Jiang, X. (2019). Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination. National Institutes of Health. Available at: [Link]
Sources
- 1. Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C8H7F3O3S | CID 598639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Photoredox-Catalyzed Cascade Radical Cyclization of Ester Arylpropiolates with CF3SO2Cl To Construct 3-Trifluoromethyl Coumarin Derivatives [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Togni Reagent II - Enamine [enamine.net]
- 9. Togni reagent II - Wikipedia [en.wikipedia.org]
- 10. CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation and chlorination. Part 2: Use of CF3SO2Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Researcher's Guide to Modern Trifluoromethylation: A Comparative Analysis of Leading Reagents
The introduction of the trifluoromethyl (CF₃) group into organic molecules has become a cornerstone of modern drug discovery and materials science. Its unique electronic properties, including high electronegativity, metabolic stability, and lipophilicity, can dramatically enhance the pharmacological profile of a drug candidate. This guide provides a comparative overview of the recent advancements in trifluoromethylation reagents, offering researchers the critical insights needed to select the optimal tool for their synthetic challenges. We will move beyond a simple cataloging of reagents to a deeper analysis of their reactivity, scope, and practical considerations, supported by experimental data and established protocols.
The Evolving Landscape of Trifluoromethylation
The journey of trifluoromethylation has been marked by a constant search for reagents that are not only effective but also user-friendly and safe. Early methods often relied on harsh conditions or hazardous reagents. However, the last two decades have witnessed a paradigm shift with the development of shelf-stable, broadly applicable reagents that function under mild reaction conditions. This evolution has democratized the use of trifluoromethylation, making it an accessible strategy for a wider range of synthetic chemists.
The Mechanistic Dichotomy: Electrophilic vs. Nucleophilic vs. Radical Reagents
The choice of a trifluoromethylation reagent is fundamentally dictated by the electronic nature of the substrate and the desired bond construction. Reagents are broadly classified into three categories based on the reactive nature of the trifluoromethyl species they generate.
Figure 1: Conceptual overview of trifluoromethylation strategies based on the electronic nature of the reagent and substrate.
Electrophilic Trifluoromethylation: Taming the Cation
Electrophilic trifluoromethylating agents deliver a "CF₃⁺" equivalent to a nucleophilic substrate. These reagents have become exceedingly popular due to their stability, ease of handling, and broad functional group tolerance.
Hypervalent Iodine Reagents: The Togni Reagents
The development of hypervalent iodine-based reagents by Antonio Togni and his group marked a significant breakthrough. These compounds are now among the most widely used electrophilic trifluoromethylating agents.
-
Togni Reagent I (1-Trifluoromethyl-1,2-benziodoxol-3(1H)-one): An crystalline, shelf-stable solid, it is particularly effective for the trifluoromethylation of a wide range of soft nucleophiles like thiols and phosphines.
-
Togni Reagent II (3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole): This second-generation reagent exhibits enhanced reactivity and broader applicability, including the trifluoromethylation of β-ketoesters, unsaturated carbonyl compounds, and heterocycles. Its increased reactivity is attributed to the more electron-donating backbone.
Sulfonium-Based Reagents: The Umemoto Legacy
Teruo Umemoto and his team developed a series of S-(trifluoromethyl)diarylsulfonium salts, which are powerful electrophilic trifluoromethylating agents.
-
Umemoto's Reagents (e.g., S-(Trifluoromethyl)diphenylsulfonium triflate): These reagents are highly reactive and effective for the trifluoromethylation of a variety of nucleophiles, including carbanions, enolates, and electron-rich aromatic compounds. Their reactivity can be tuned by modifying the substituents on the aryl rings.
Comparative Performance: Togni vs. Umemoto
| Feature | Togni Reagents | Umemoto Reagents |
| Stability | Excellent, crystalline solids | Good, but can be more moisture-sensitive |
| Reactivity | Generally milder | Highly reactive, sometimes less selective |
| Substrate Scope | Broad, excellent for S, P, and C-nucleophiles | Very broad, excels with electron-rich arenes |
| Handling | Easy to handle, air-stable | Requires inert atmosphere for some variants |
| Cost | Generally more affordable | Can be more expensive |
Nucleophilic Trifluoromethylation: The Power of the Anion
Nucleophilic trifluoromethylation involves the delivery of a "CF₃⁻" equivalent to an electrophilic substrate. This approach is classic but has been revitalized by improved methods for generating and handling the key reagents.
Ruppert-Prakash Reagent (TMSCF₃)
(Trifluoromethyl)trimethylsilane (TMSCF₃), known as the Ruppert-Prakash reagent, is the preeminent source of nucleophilic CF₃. It requires a nucleophilic activator (e.g., a fluoride source like TBAF or a Lewis base) to generate the active trifluoromethyl anion.
-
Mechanism of Activation: The activator attacks the silicon atom, liberating the [CF₃]⁻ anion, which can then add to a wide range of electrophiles, including aldehydes, ketones, imines, and esters.
Figure 2: Activation pathway of the Ruppert-Prakash reagent (TMSCF₃) for nucleophilic trifluoromethylation.
Experimental Protocol: Trifluoromethylation of an Aldehyde using TMSCF₃
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the aldehyde (1.0 mmol) and dry THF (5 mL).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add the Ruppert-Prakash reagent (TMSCF₃, 1.2 mmol, 1.2 equiv) dropwise via syringe.
-
Activation: Add a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 0.1 mmol, 0.1 equiv) dropwise. Causality Note: A sub-stoichiometric amount of activator is used because the resulting alkoxide intermediate can act as a catalyst for subsequent turnovers.
-
Reaction: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature over 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
Quench: Upon completion, quench the reaction by adding 1 M HCl (5 mL).
-
Workup: Extract the mixture with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Radical Trifluoromethylation: Harnessing Unpaired Electrons
Radical trifluoromethylation has emerged as a powerful strategy, particularly for the functionalization of C-H bonds and the trifluoromethylation of alkenes and arenes. These reactions are typically initiated by photoredox catalysis, thermal decomposition, or a radical initiator.
Sodium Trifluoromethanesulfinate (CF₃SO₂Na - Langlois' Reagent)
Sodium triflinate is an inexpensive, stable, and easy-to-handle crystalline solid. In the presence of an oxidant (e.g., t-BuOOH), it generates a trifluoromethyl radical (•CF₃).
-
Application: It is widely used in the radical trifluoromethylation of heteroarenes, a reaction of immense importance in medicinal chemistry. The reaction often proceeds via a Minisci-type mechanism.
Trifluoroiodomethane (CF₃I)
CF₃I is a gaseous reagent that can serve as an excellent source of •CF₃ radicals under photochemical or thermal conditions. Recent advances in photoredox catalysis have enabled the use of CF₃I under much milder and more controlled conditions.
Comparative Performance: Langlois' Reagent vs. CF₃I
| Feature | Langlois' Reagent (CF₃SO₂Na) | Trifluoroiodomethane (CF₃I) |
| Physical State | Crystalline Solid | Gas |
| Handling | Easy, bench-stable | Requires handling of a gas |
| Radical Generation | Chemical oxidant or photoredox | Photoredox, thermal, or radical initiator |
| Atom Economy | Good | Excellent |
| Key Applications | Heteroaromatic trifluoromethylation | Alkene and alkyne trifluoromethylation |
| Cost | Inexpensive | Moderate |
Conclusion and Future Outlook
The modern chemist's toolkit for trifluoromethylation is more robust and versatile than ever before. The choice between electrophilic, nucleophilic, and radical reagents is no longer solely a matter of availability but a strategic decision based on substrate, desired transformation, and reaction conditions. While Togni and Umemoto reagents offer unparalleled ease of use for electrophilic reactions, the Ruppert-Prakash reagent remains the gold standard for nucleophilic additions. For radical pathways, the accessibility and low cost of Langlois' reagent have made it a go-to for many applications.
Future advancements will likely focus on the development of even more selective and efficient catalytic systems, including enantioselective trifluoromethylation, and the discovery of novel reagents with improved safety profiles and lower environmental impact.
References
-
Title: A 1-Trifluoromethyl-1,2-benziodoxol-3(1H)-one-Based Reagent for the Electrophilic Trifluoromethylation of a Broad Range of Nucleophiles Source: Angewandte Chemie International Edition URL: [Link]
-
Title: A New Electrophilic Trifluoromethylating Reagent: 3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole Source: Chemistry – A European Journal URL: [Link]
-
Title: S-(Trifluoromethyl)diarylsulfonium Salts as a New Class of Electrophilic Trifluoromethylating Agents Source: Journal of the American Chemical Society URL: [Link]
-
Title: Nucleophilic Trifluoromethylation of Carbonyl Compounds with (Trifluoromethyl)trimethylsilane (TMS-CF3) Source: Chemical Reviews URL: [Link]
-
Title: (Trifluoromethyl)trimethylsilane: A New Reagent for the Direct Trifluoromethylation of Ketones and Aldehydes Source: Tetrahedron Letters URL: [Link]
-
Title: Radical Trifluoromethylation of Heteroaromatics with Sodium Trifluoromethanesulfinate Source: Angewandte Chemie International Edition URL: [Link]
Safety Operating Guide
A-Scientist's-Guide-to-the-Safe-Disposal-of-4-(Trifluoromethylsulfonyl)anisole
As researchers and developers, our work with novel chemical entities demands the highest standards of safety, not only in their synthesis and application but critically, in their disposal. The unique properties of organofluorine compounds like 4-(Trifluoromethylsulfonyl)anisole, while invaluable in medicinal chemistry and materials science, necessitate a rigorous and informed approach to waste management.[1][2] This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.
The trifluoromethylsulfonyl group imparts specific chemical characteristics that must be considered. The strong carbon-fluorine bond, one of the most stable in organic chemistry, means these compounds can be environmentally persistent if not disposed of correctly.[3] Furthermore, improper handling, such as mixing with incompatible waste streams, can lead to unforeseen reactions. This protocol is designed to mitigate these risks through a clear, scientifically-grounded process.
Part 1: Hazard Profile & Essential Safety Precautions
Before handling waste, a thorough understanding of the compound's hazard profile is essential. This dictates the necessary engineering controls and personal protective equipment (PPE).
Hazard & Safety Profile of this compound
| Hazard Category | GHS Pictograms | Hazard Statements (H-Statements) | Required Personal Protective Equipment (PPE) |
| Acute Toxicity / Irritation | GHS07 (Exclamation Mark) | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | Chemical splash goggles, Nitrile or Neoprene gloves (double-gloving recommended), Flame-resistant lab coat.[1] |
| Flammability | GHS02 (Flame) | H226: Flammable liquid and vapor. | Use in a chemical fume hood away from ignition sources.[4][5] Antistatic protective clothing recommended. |
Note: This table is a summary based on data for structurally similar compounds. Always refer to the specific Safety Data Sheet (SDS) provided by the manufacturer for the exact compound you are using.[6][7]
Engineering Controls: All handling and preparation of this compound waste must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1] Ensure an eyewash station and safety shower are immediately accessible.[8]
Part 2: Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be treated as a hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash. The primary disposal route for organofluorine compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to handle the potentially toxic and corrosive byproducts.[9]
Step 1: Waste Segregation
Proper segregation is the most critical step to prevent dangerous reactions and ensure compliant disposal.
-
Designate a Specific Waste Container: Use a clearly labeled, chemically compatible container for all this compound waste. High-density polyethylene (HDPE) or glass containers are generally appropriate, but always verify compatibility.[10][11]
-
Labeling: The waste container must be labeled "Hazardous Waste," with the full chemical name: "this compound." Also, list any solvents used in the waste mixture.
-
Halogenated Waste Stream: This compound belongs in the halogenated organic waste stream.[8] The presence of fluorine classifies it as halogenated. Do not mix with non-halogenated waste.[1]
-
Avoid Incompatibles: Keep this waste stream separate from strong oxidizing agents, acids, and bases.[4]
Step 2: Collection of Waste
-
Liquid Waste: Collect all solutions containing this compound, including reaction mother liquors and solvent rinses, directly into your designated halogenated waste container.
-
Contaminated Solid Waste: Any materials that have come into direct contact with the compound are considered contaminated and must be disposed of as hazardous waste. This includes:
-
Gloves, weigh boats, and pipette tips.
-
Silica gel from chromatography.
-
Spill cleanup materials.
-
-
Place these contaminated solids in a separate, clearly labeled, sealed bag or container designated for solid hazardous waste. Do not place solids in the liquid waste container.
Step 3: Storage and Final Disposal
-
Storage: Keep the sealed hazardous waste container in a cool, dry, well-ventilated area, away from heat or ignition sources, and within a secondary containment tray.[4][5]
-
Disposal Request: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company. They are equipped to transport and manage the waste according to federal and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[12][13]
Part 3: Emergency Spill Procedures
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
Workflow for Spill Response
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. collectionscanada.ca [collectionscanada.ca]
- 4. fishersci.com [fishersci.com]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. 4-(Trifluoromethyl)anisole | 402-52-8 [sigmaaldrich.com]
- 7. 4-(TRIFLUOROMETHYLSULFONYL)ANILINE - Safety Data Sheet [chemicalbook.com]
- 8. nipissingu.ca [nipissingu.ca]
- 9. gustavus.edu [gustavus.edu]
- 10. coleparmer.com [coleparmer.com]
- 11. tischscientific.com [tischscientific.com]
- 12. epa.gov [epa.gov]
- 13. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(Trifluoromethylsulfonyl)anisole
Navigating the complexities of novel reagents is a daily reality in drug discovery and chemical synthesis. 4-(Trifluoromethylsulfonyl)anisole, a valuable building block, requires meticulous handling to ensure operator safety and experimental integrity. This guide provides an in-depth, experience-driven protocol for the selection and use of Personal Protective Equipment (PPE), moving beyond mere compliance to foster a culture of proactive safety.
Hazard Assessment: Understanding the "Why" Behind the "What"
Before any container is opened, a thorough understanding of the compound's specific hazards is paramount. This compound is classified under the Globally Harmonized System (GHS) with specific risks that directly inform our PPE strategy. The primary hazards dictate the necessary barriers to prevent exposure.[1]
Table 1: GHS Hazard Summary for this compound
| Hazard Class & Category | Hazard Statement | GHS Pictogram | Rationale for Protection |
| Skin Irritation (Category 2) | H315: Causes skin irritation.[1] | exclamation | Direct skin contact can lead to irritation, redness, or dermatitis. Impervious gloves and protective clothing are required. |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation.[1] | exclamation | Accidental splashes of solid particles or solutions can cause significant, potentially damaging, eye irritation. Sealed eye protection is mandatory. |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation.[1] | exclamation | Inhalation of dust or aerosols can irritate the respiratory tract, leading to coughing and discomfort. Handling must occur in a well-ventilated area, with respiratory protection used when aerosolization is likely. |
Core PPE Requirements: A Multi-Layered Defense
Based on the hazard assessment, a baseline of PPE is required for all work with this compound. The selection of specific items should be guided by the nature and scale of the operation.
Eye and Face Protection
Direct splashes are a primary risk. Standard safety glasses are insufficient as they do not protect against upward-splashing liquids or fine particulates.
-
Mandatory: ANSI Z87.1-rated safety goggles that form a seal around the eyes are the minimum requirement.
-
Recommended for High-Risk Operations: When handling larger quantities (>5 g) or performing vigorous mixing, a full-face shield should be worn over safety goggles to protect the entire face from splashes.[2]
Skin and Body Protection
-
Gloves: Given the H315 classification (skin irritation), glove selection is critical. Nitrile gloves provide an effective barrier against incidental contact. Always use a double-gloving technique, especially during weighing and transfer operations, to minimize the risk of exposure if the outer glove is compromised.[3] Contaminated gloves must be removed and disposed of immediately, followed by hand washing.
-
Laboratory Coat: A flame-resistant lab coat is standard. For procedures with a higher splash risk, a chemically resistant apron should be worn over the lab coat. Ensure the lab coat is fully buttoned and the cuffs are snug.
Respiratory Protection
The potential for respiratory irritation (H335) necessitates careful control of airborne particulates and aerosols.[1]
-
Primary Control: All handling of solid this compound and its volatile solutions should be performed inside a certified chemical fume hood to minimize inhalation exposure.
-
Secondary Control: For procedures with a high likelihood of generating dust (e.g., scraping a container, large-scale weighing), a NIOSH-approved N95 respirator is recommended as an additional layer of protection, even within a fume hood.
Operational Protocol: PPE in Practice
The following step-by-step guidance integrates PPE selection into common laboratory workflows.
Step 1: Preparation and Weighing (Solid)
-
Don PPE: Before approaching the chemical, don a lab coat, safety goggles, and two pairs of nitrile gloves.
-
Work Area: Conduct all weighing activities inside a chemical fume hood. Place a weigh paper or boat on the analytical balance.
-
Chemical Transfer: Carefully scoop the solid reagent from its container onto the weigh paper. Avoid any actions that could generate dust. Minimize the time the stock bottle is open.
-
Cleanup: Once the desired amount is weighed, securely close the primary container. Dispose of the outer pair of gloves in a designated solid waste container before exiting the fume hood.
Step 2: Solution Preparation and Use
-
Don PPE: Lab coat, safety goggles, and double nitrile gloves are required. If significant splashing is possible, add a face shield.
-
Work Area: All solution preparations and subsequent reactions must be performed in a chemical fume hood.
-
Dissolution: Slowly add the weighed solid to the solvent in your reaction vessel. Use a magnetic stir bar for gentle mixing to avoid aerosol generation.
-
Disposal: Dispose of any contaminated items, such as weigh boats or disposable pipettes, in the appropriate chemical waste stream. Remove the outer pair of gloves for disposal.
The following diagram illustrates the decision-making logic for selecting the appropriate level of PPE.
Caption: PPE selection logic based on operational risk.
Spill and Disposal Plan
Even with meticulous care, spills can occur. A clear plan is essential for safe and effective cleanup.
-
Spill Response:
-
Alert personnel in the immediate area and evacuate if necessary.
-
If a respirator is not already in use, don one before re-entering the area.
-
Contain the spill with an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully sweep or scoop the absorbed material into a labeled, sealed waste container.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Disposal of Contaminated PPE and Waste:
-
All disposable PPE (gloves, etc.) that has come into contact with the chemical must be placed in a sealed bag and disposed of as hazardous chemical waste.[1]
-
Empty chemical containers and materials used for spill cleanup must also be disposed of through an approved waste disposal plant, in accordance with local, state, and federal regulations.[1][4] Never wash contaminated containers or materials in a public drain.[1]
-
By integrating this expert-level understanding of hazards with practical, step-by-step protocols, researchers can handle this compound with the highest degree of safety, ensuring both personal well-being and the integrity of their scientific work.
References
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Personal Protective Equipment. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Anisole. Retrieved from [Link]
-
POGO. (n.d.). Personal Protective Equipment. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
